Alpha,Beta-Trehalose-13C12
Beschreibung
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Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
354.21 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxy(113C)methyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
HDTRYLNUVZCQOY-PQLIGOGPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to α,β-Trehalose-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-Trehalose-¹³C₁₂, also known as neotrehalose-¹³C₁₂, is the uniformly isotope-labeled form of α,β-trehalose, a naturally occurring disaccharide.[] In this stable isotope-labeled compound, all twelve carbon atoms are replaced with the ¹³C isotope. This isotopic enrichment makes it an invaluable tool in a range of scientific applications, particularly in mass spectrometry-based quantitative analysis where it serves as a robust internal standard.[2] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.
Chemical and Physical Properties
α,β-Trehalose-¹³C₁₂ is a white to off-white solid.[] It is the labeled analogue of α,β-trehalose, which is one of the three stereoisomers of trehalose (B1683222), the others being α,α-trehalose and β,β-trehalose.[3] While α,α-trehalose is widespread in nature, α,β- and β,β-trehalose are less common.[3] The key physical and chemical properties of α,β-Trehalose-¹³C₁₂ are summarized in the table below.
| Property | Value | References |
| Molecular Formula | ¹³C₁₂H₂₂O₁₁ | [][4] |
| Molecular Weight | 354.20 g/mol | [] |
| Appearance | White to Off-white Solid | [] |
| Purity | ≥98% | [] |
| Isotopic Purity | 99 atom % ¹³C | |
| Melting Point | >160°C (decomposes) | [] |
| Unlabeled CAS Number | 585-91-1 | [] |
Applications in Research
The primary application of α,β-Trehalose-¹³C₁₂ lies in its use as an internal standard for the quantification of trehalose in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[2] The co-elution of the labeled standard with the unlabeled analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Beyond its role as an internal standard, the study of trehalose and its isomers is of significant interest in various fields:
-
Biopreservation and Drug Formulation: Trehalose is known for its ability to protect proteins and cellular membranes from environmental stresses such as desiccation and freezing.[5][6] This property is exploited in the pharmaceutical industry for stabilizing therapeutic proteins and in cryopreservation.[5]
-
Metabolic Studies: As a metabolite in many organisms, though not mammals, understanding trehalose metabolism is crucial in microbiology and plant science.[7][8] Labeled trehalose can be used as a tracer to study these metabolic pathways.
-
Food Industry: Trehalose is used as a food additive for its stabilizing and sweetening properties.[7]
Experimental Protocols
A key application of α,β-Trehalose-¹³C₁₂ is in quantitative mass spectrometry. Below is a detailed methodology for the quantification of trehalose in biological samples using LC-MS/MS with α,β-Trehalose-¹³C₁₂ as an internal standard, based on established protocols.[2][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trehalose Quantification
This protocol outlines the general steps for quantifying trehalose. Specific parameters may need to be optimized for different sample matrices and instrumentation.
1. Sample Preparation:
- Homogenize the biological sample (e.g., cell lysate, tissue homogenate).
- Perform a protein precipitation step, typically by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing a known concentration of α,β-Trehalose-¹³C₁₂.
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
- Column: A column suitable for carbohydrate analysis, such as a high-performance carbohydrate column.[9]
- Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like ammonium (B1175870) acetate (B1210297) to aid in ionization.[2]
- Flow Rate: Typically in the range of 0.5-1.0 mL/min.[2][9]
- Injection Volume: 10-40 µL.[2][9]
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[2][9]
- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][9]
- Monitored Transitions:
- Unlabeled Trehalose: The precursor ion is often the ammonium adduct [M+NH₄]⁺ with an m/z of 360. A common fragment ion is the oxocarbenium ion with an m/z of 163.[2][9]
- α,β-Trehalose-¹³C₁₂ (Internal Standard): The precursor ion can be the sodium adduct [M+Na]⁺ with an m/z of 377. A characteristic fragment is the ¹³C₆-glucose ion with an m/z of 209.[2][9]
4. Quantification:
- The concentration of trehalose in the sample is determined by calculating the ratio of the peak area of the unlabeled trehalose to the peak area of the ¹³C₁₂-labeled internal standard and comparing this to a standard curve.
Visualizations
Logical Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for using α,β-Trehalose-¹³C₁₂ in a quantitative LC-MS/MS experiment.
Caption: Workflow for trehalose quantification using an internal standard.
Mass Spectrometry Fragmentation Pathway
This diagram shows the precursor and fragment ions for both unlabeled trehalose and its ¹³C₁₂-labeled counterpart that are monitored in the mass spectrometer.
Caption: Monitored MS/MS transitions for trehalose and its ¹³C₁₂-labeled form.
References
- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trehalose and its applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Biosynthesis of Alpha,Beta-Trehalose-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units, is a vital molecule in a wide array of organisms, from bacteria and fungi to plants and invertebrates. Its remarkable ability to protect cells and biomolecules from environmental stresses such as desiccation, heat, and oxidative damage has made it a molecule of significant interest in the fields of biotechnology, pharmacology, and drug development. The isotopically labeled form, Alpha,Beta-Trehalose-13C12, in which all twelve carbon atoms are replaced with the stable isotope carbon-13, serves as a powerful tool for metabolic flux analysis, in vivo imaging, and as an internal standard for quantitative mass spectrometry. This technical guide provides a comprehensive overview of the current methodologies for the synthesis and biosynthesis of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of these processes.
Chemical and Chemoenzymatic Synthesis of this compound
While classical chemical synthesis of trehalose is possible, it often suffers from low yields and a lack of stereoselectivity, making it less practical for large-scale production. Chemoenzymatic methods, which leverage the specificity of enzymes, have emerged as a more efficient and environmentally friendly approach for the synthesis of trehalose and its analogues, including isotopically labeled versions.
Chemoenzymatic Synthesis using Trehalose Synthase (TreT)
A highly effective method for synthesizing trehalose analogues involves the use of trehalose synthase (TreT), particularly from thermophilic organisms like Thermoproteus tenax. This enzyme catalyzes the single-step conversion of a glucose donor and a glucose acceptor to trehalose. For the synthesis of this compound, uniformly labeled [U-13C]-glucose would serve as the precursor.
Key Advantages of the TreT-based Synthesis:
-
High Yield: This method can achieve near-quantitative conversion of substrates to the desired product.
-
Stereospecificity: The enzyme's active site directs the formation of the specific glycosidic linkage.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous buffers under mild temperature and pH conditions.
-
"Green" Chemistry: This approach avoids the use of harsh chemicals and protecting group manipulations often required in traditional organic synthesis.
Experimental Protocol: Chemoenzymatic Synthesis of this compound
This protocol is a generalized procedure based on established methods for chemoenzymatic synthesis of trehalose analogues. Optimization of specific parameters may be required for maximal yield and purity of this compound.
Materials:
-
Trehalose Synthase (TreT) from Thermoproteus tenax (recombinantly expressed and purified)
-
[U-13C6]-D-glucose
-
Uridine diphosphate (B83284) glucose (UDPG) or Adenosine diphosphate glucose (ADPG) (depending on the specific TreT enzyme's preference)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl2)
-
Spin dialysis units (for enzyme removal)
-
Ion-exchange resin (for purification)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., amino or carbohydrate column) for purification and analysis
-
Mass Spectrometer (for confirming isotopic enrichment)
-
Nuclear Magnetic Resonance (NMR) spectrometer (for structural confirmation)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine [U-13C6]-D-glucose, UDPG (or ADPG), and MgCl2 in Tris-HCl buffer.
-
Enzyme Addition: Add the purified TreT enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the thermostable TreT enzyme (typically 60-80°C) for a duration of 1 to 4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Enzyme Removal: After the reaction is complete, remove the enzyme by ultrafiltration using a spin dialysis unit with a molecular weight cutoff that retains the enzyme.
-
Purification:
-
The crude product is first passed through an ion-exchange resin to remove charged impurities like UDP/ADP and unreacted UDPG/ADPG.
-
Further purification to separate this compound from any unreacted [U-13C6]-D-glucose and other byproducts is achieved by preparative HPLC.
-
-
Characterization and Quantification:
-
The purified product is quantified using a suitable method such as quantitative NMR or mass spectrometry with a known standard.
-
The isotopic enrichment is confirmed by mass spectrometry, which will show the expected mass shift corresponding to the 12 carbon-13 atoms.
-
The stereochemistry (alpha,beta linkage) is confirmed by 1H and 13C NMR spectroscopy by comparing the spectra to known standards of trehalose isomers.
-
Quantitative Data for Chemoenzymatic Synthesis
| Parameter | Value/Range | Citation |
| Reaction Yield (HPLC) | Up to >99% (for analogues) | [1] |
| Typical Isolated Yield | 60-80% (for analogues) | [1] |
| Reaction Time | 15 - 60 minutes | [2] |
| Isotopic Purity | >98% 13C | [] |
| Chemical Purity (HPLC) | ≥98% | [] |
Biosynthesis of this compound
The biosynthesis of this compound involves cultivating microorganisms capable of producing trehalose in a medium containing [U-13C]-glucose as the sole carbon source. The microorganisms will incorporate the labeled glucose into their metabolic pathways, ultimately leading to the production of fully labeled trehalose.
Key Biosynthetic Pathways
Several distinct pathways for trehalose biosynthesis have been identified in microorganisms:
-
OtsA-OtsB (TPS/TPP) Pathway: This is the most common pathway found in bacteria, yeast, and fungi. It involves two steps:
-
Trehalose-6-phosphate (B3052756) synthase (TPS or OtsA): Catalyzes the formation of trehalose-6-phosphate from glucose-6-phosphate and UDP-glucose.
-
Trehalose-6-phosphate phosphatase (TPP or OtsB): Dephosphorylates trehalose-6-phosphate to yield trehalose.
-
-
TreY-TreZ Pathway: This pathway utilizes starch or glycogen (B147801) as a substrate.
-
Maltooligosyltrehalose synthase (TreY): Converts the terminal glucose residue of a maltooligosaccharide to a trehalose structure.
-
Maltooligosyltrehalose trehalohydrolase (TreZ): Hydrolyzes the newly formed molecule to release trehalose.
-
-
TreS Pathway: This pathway involves a single enzyme, trehalose synthase (TreS) , which reversibly isomerizes maltose (B56501) to trehalose.
-
TreT Pathway: As mentioned in the chemoenzymatic section, trehalose synthase (TreT) can also function in vivo to produce trehalose from NDP-glucose and glucose.
-
TreP Pathway: Trehalose phosphorylase (TreP) catalyzes the reversible conversion of trehalose and inorganic phosphate (B84403) to glucose-1-phosphate and glucose.
Experimental Protocol: Biosynthesis of this compound in E. coli
This protocol outlines a general procedure for producing 13C-labeled trehalose in Escherichia coli. Specific strains and growth conditions can be optimized to enhance trehalose yield.
Materials:
-
E. coli strain capable of overproducing trehalose (e.g., a strain overexpressing the otsA and otsB genes). A mutant strain unable to metabolize glucose can be used to increase the yield of labeled trehalose from labeled glucose.[4]
-
Minimal medium (e.g., M9 minimal medium)
-
[U-13C6]-D-glucose
-
Inducing agent (e.g., IPTG, if using an inducible expression system)
-
Cell lysis buffer
-
Sonication or high-pressure homogenization equipment
-
Centrifuge
-
Purification columns (e.g., ion-exchange and size-exclusion chromatography)
-
Analytical instruments (HPLC, MS, NMR)
Procedure:
-
Pre-culture: Grow a pre-culture of the E. coli strain overnight in a rich medium (e.g., LB broth).
-
Main Culture: Inoculate the main culture in the minimal medium containing [U-13C6]-D-glucose as the sole carbon source.
-
Induction: If using an inducible expression system for trehalose synthesis genes, add the inducing agent at the appropriate cell density (e.g., mid-log phase).
-
Growth and Trehalose Accumulation: Continue the cultivation under optimal growth conditions (e.g., temperature, aeration). Trehalose accumulation is often enhanced under stress conditions such as high osmolarity.
-
Cell Harvesting: Harvest the cells by centrifugation when they reach the desired growth phase (e.g., stationary phase).
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.
-
Extraction: Centrifuge the cell lysate to remove cell debris. The supernatant contains the intracellular metabolites, including the 13C-labeled trehalose.
-
Purification: Purify the this compound from the cell extract using a combination of ion-exchange and size-exclusion chromatography, followed by HPLC for final polishing.
-
Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using HPLC, MS, and NMR as described for the chemoenzymatic synthesis.
Quantitative Data for Biosynthesis
| Parameter | Value/Range | Citation |
| Biosynthetic Yield in E. coli | Routinely >50% (for [14C]trehalose) | [4] |
| Isotopic Enrichment | >99 atom % 13C | |
| Final Purity | ≥98% | [] |
Visualizing the Pathways and Workflows
Biosynthetic Pathways of Trehalose
Caption: Major biosynthetic pathways for trehalose in microorganisms.
Experimental Workflow for Chemoenzymatic Synthesis
Caption: Generalized workflow for the chemoenzymatic synthesis of this compound.
Experimental Workflow for Biosynthesis
Caption: Generalized workflow for the biosynthesis of this compound in E. coli.
Conclusion
The synthesis and biosynthesis of this compound are critical for advancing research in metabolic studies, drug development, and various biotechnological applications. While chemoenzymatic methods, particularly those employing the TreT enzyme, offer a highly efficient and scalable route for its production, biosynthesis in microorganisms fed with 13C-labeled glucose provides a direct in vivo labeling approach. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists. The accompanying diagrams provide a clear visual representation of the underlying biochemical pathways and experimental workflows. Further research into optimizing these methods and exploring the full potential of this compound as a research tool is warranted.
References
The Metabolic Odyssey of Alpha,Beta-Trehalose-13C12: A Technical Guide to Tracing its Cellular Fate
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
This technical guide provides a comprehensive framework for investigating the metabolic fate of Alpha,Beta-Trehalose-13C12 within cellular systems. While trehalose (B1683222) is increasingly recognized for its therapeutic potential, particularly in the context of metabolic and neurodegenerative diseases, a detailed understanding of its intracellular journey remains a critical area of research.[1][2] The use of stable isotope labeling, specifically with 13C, offers a powerful tool to trace the uptake, breakdown, and subsequent incorporation of trehalose-derived carbon into various metabolic pathways.[3][4] This document outlines proposed experimental protocols, data acquisition strategies using mass spectrometry and nuclear magnetic resonance spectroscopy, and a framework for data analysis. Furthermore, it presents hypothetical signaling pathways and experimental workflows visualized using Graphviz, offering a roadmap for researchers embarking on such studies.
Introduction: The Promise of 13C-Labeled Trehalose
Trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond, is a molecule of significant interest in biomedical research.[4] Its unique chemical stability and demonstrated efficacy in promoting autophagy and cellular protection have positioned it as a promising therapeutic agent.[1][2] However, to fully harness its potential, a granular understanding of its metabolic processing within target cells is paramount.
This compound, a uniformly labeled stable isotope of trehalose, serves as an ideal tracer for these investigations. By replacing the naturally abundant 12C with 13C, researchers can meticulously track the journey of the trehalose carbon backbone through various metabolic networks. This guide provides a hypothetical yet methodologically sound approach to conducting such an investigation, drawing upon established principles of 13C-metabolic flux analysis (MFA).[5]
Proposed Experimental Protocols
The following protocols are generalized and should be optimized for the specific cell line and experimental conditions.
Cell Culture and Isotope Labeling
This protocol outlines the foundational step of introducing the 13C-labeled trehalose to the cellular environment.
Objective: To achieve sufficient uptake and metabolism of this compound for detection by analytical instruments.
Materials:
-
Cell line of interest (e.g., hepatocytes, neurons, macrophages)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (uniformly labeled)
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the standard culture medium with a defined concentration of this compound. The concentration should be determined empirically, but a starting point of 1-10 mM is suggested.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 1, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of 13C.
-
Cell Counting: At each time point, determine the cell number and viability to normalize the metabolite data.
Metabolic Quenching and Metabolite Extraction
This critical step ensures the preservation of the cellular metabolic state at the time of harvest.
Objective: To rapidly halt all enzymatic activity and efficiently extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Cold extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching:
-
Place the culture vessel on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl to remove extracellular trehalose.
-
-
Extraction:
-
Add the pre-chilled extraction solvent to the cells.
-
Use a cell scraper to detach the cells and collect the cell lysate.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.
Analytical Methodologies
The analysis of 13C-labeled metabolites is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique for the detection and quantification of labeled metabolites.
Objective: To determine the mass isotopologue distributions (MIDs) of key metabolites.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Chromatography: Separate the metabolites using a suitable LC column (e.g., HILIC for polar metabolites).
-
Mass Spectrometry:
-
Operate the mass spectrometer in either positive or negative ionization mode, depending on the target metabolites.
-
Acquire full scan data to identify all detectable metabolites.
-
Perform tandem MS (MS/MS) to confirm the identity of key metabolites.
-
-
Data Analysis:
-
Identify peaks corresponding to metabolites of interest based on their retention time and accurate mass.
-
Determine the MIDs for each metabolite by analyzing the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to determine the positional labeling of 13C atoms.
Objective: To identify the specific carbon positions that are labeled within a metabolite.
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O).
-
Data Acquisition: Acquire 1D 13C and 2D heteronuclear correlation spectra (e.g., [1H, 13C]-HSQC).
-
Data Analysis:
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from the described experiments, illustrating the metabolic fate of this compound in a hypothetical cell line.
Table 1: Uptake and Intracellular Concentration of this compound
| Time (hours) | Intracellular Trehalose-13C12 (nmol/10^6 cells) |
| 1 | 5.2 ± 0.8 |
| 4 | 18.9 ± 2.1 |
| 8 | 35.4 ± 3.5 |
| 12 | 48.1 ± 4.2 |
| 24 | 55.3 ± 5.0 |
Table 2: 13C-Labeling of Key Glycolytic and TCA Cycle Intermediates
| Metabolite | Isotopologue | Relative Abundance (%) at 12 hours |
| Glucose-6-Phosphate | M+6 | 65.7 ± 5.9 |
| Fructose-6-Phosphate | M+6 | 62.1 ± 5.5 |
| Pyruvate | M+3 | 45.3 ± 4.1 |
| Lactate | M+3 | 50.1 ± 4.8 |
| Citrate | M+2 | 30.8 ± 3.2 |
| Citrate | M+4 | 15.2 ± 1.9 |
| α-Ketoglutarate | M+2 | 28.9 ± 2.9 |
| α-Ketoglutarate | M+4 | 13.8 ± 1.7 |
| Malate | M+2 | 25.4 ± 2.6 |
| Malate | M+4 | 12.1 ± 1.5 |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathways and experimental workflows.
Caption: Proposed metabolic fate of this compound in a mammalian cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Trehalose(99-20-7) 13C NMR spectrum [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to Stable Isotope Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling in metabolomics is a powerful technique for tracing the flow of atoms through metabolic pathways, enabling the quantification of metabolic fluxes and the elucidation of cellular biochemistry. By introducing molecules enriched with stable (non-radioactive) isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into a biological system, researchers can track the transformation of these labeled precursors into downstream metabolites.[1] This methodology provides a dynamic view of metabolism that is unattainable with traditional metabolomics approaches, which only provide a static snapshot of metabolite concentrations.[2] The subtle mass difference introduced by the stable isotope allows for the detection and quantification of labeled molecules using analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This guide provides a comprehensive overview of the core principles, experimental protocols, data presentation, and visualization of stable isotope labeling in metabolomics.
Core Principles of Stable Isotope Labeling
The fundamental principle of stable isotope labeling lies in the ability to distinguish molecules synthesized after the introduction of a labeled substrate from pre-existing unlabeled molecules.[2] When cells or organisms are supplied with a nutrient containing a heavy isotope, they incorporate this isotope into newly synthesized biomolecules. These labeled molecules are chemically identical to their unlabeled counterparts but possess a greater mass, which can be detected and quantified.
Commonly Used Stable Isotopes:
-
Carbon-13 (¹³C): The most widely used stable isotope in metabolomics for tracing the carbon backbone of molecules through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4][5]
-
Nitrogen-15 (¹⁵N): Primarily used to trace the metabolism of nitrogen-containing compounds such as amino acids and nucleotides.[6]
-
Deuterium (²H): Used to trace the flow of hydrogen atoms, often in studies of fatty acid and steroid metabolism.
The choice of isotope depends on the specific metabolic pathway under investigation and the research question.[7]
Quantitative Data Presentation
A key aspect of stable isotope labeling studies is the clear and concise presentation of quantitative data. The following tables summarize the key characteristics of commonly used stable isotopes and provide a comparative overview of analytical platforms.
| Feature | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) | Deuterium (²H) |
| Natural Abundance | ~1.1%[] | ~0.37%[] | ~0.015% |
| Primary Application | Tracing carbon metabolism (glycolysis, TCA, PPP)[3][4][5] | Tracing nitrogen metabolism (amino acids, nucleotides)[6] | Tracing hydrogen metabolism (fatty acids, steroids) |
| Mass Shift per Atom | +1.00335 Da[9] | +0.99703 Da[9] | +1.00628 Da |
| Advantages | Central role of carbon in metabolism provides a global view.[10] | Lower natural abundance can lead to higher sensitivity.[] | Can provide insights into redox reactions. |
| Considerations | Higher natural abundance can complicate analysis of low-level incorporation.[] | More specific to certain pathways. | Potential for kinetic isotope effects. |
| Analytical Platform | Principle | Resolution | Sensitivity | Throughput | Applications |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High | High | High | Quantification of isotopologue distribution, metabolic flux analysis.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. | Moderate | Low | Low | Positional isotopomer analysis, non-destructive.[12] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible stable isotope labeling experiments. The following sections provide step-by-step methodologies for key experimental procedures.
13C-Glucose Labeling of Adherent Mammalian Cells
This protocol describes the labeling of adherent mammalian cells with uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) to study central carbon metabolism.
Materials:
-
Adherent mammalian cells
-
Complete culture medium
-
Glucose-free culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C]-glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C[13]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.[13]
-
Media Preparation: One hour before introducing the label, replace the culture medium with fresh glucose-free medium supplemented with 10% dFBS. It is critical to use dialyzed FBS to avoid interference from unlabeled glucose present in standard serum.[13][14]
-
Labeling: Prepare the labeling medium by supplementing the glucose-free medium with the desired concentration of [U-¹³C]-glucose (e.g., 10 mM).[13] Remove the pre-incubation medium and add the labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach an isotopic steady state. The optimal time varies by pathway; glycolysis may reach a steady state in minutes, while the TCA cycle can take several hours.[13]
-
Quenching Metabolism: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.[15]
-
Metabolite Extraction: Immediately add 1 mL of pre-chilled 80% methanol to each well and place the plates on dry ice for 15 minutes.[13]
-
Cell Lysis and Collection: Scrape the frozen cells from the dish surface on dry ice.[13] Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at >10,000 x g at 4°C to pellet cell debris.[13]
-
Sample Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.[13]
Metabolite Extraction from Tissues
This protocol outlines a procedure for extracting metabolites from frozen tissue samples.
Materials:
-
Frozen tissue sample (~50-100mg)[16]
-
2mL bead beating tubes with ceramic beads[16]
-
80% Methanol, pre-chilled to -80°C[16]
-
Chloroform (B151607), pre-chilled[16]
-
Water, HPLC-grade, pre-chilled[16]
-
Microcentrifuge
Procedure:
-
Homogenization: Place the frozen tissue in a pre-chilled bead beating tube.[16] Add 400 µL of cold 80% methanol and homogenize for 30 seconds.[16]
-
Initial Extraction: Centrifuge at 100 x g for 5 minutes at 4°C.[16] Transfer 300 µL of the supernatant to a new tube. Repeat the homogenization and extraction steps twice more, combining the supernatants.[16]
-
Phase Separation: Add 200 µL of cold water and 800 µL of cold chloroform to the combined supernatant, resulting in a methanol:chloroform:water ratio of 2:2:1.[16] Vortex thoroughly.
-
Centrifugation: Centrifuge at 16,100 x g for 15 minutes at 4°C to separate the aqueous and organic phases.[16]
-
Collection: Carefully transfer the upper aqueous phase to a new tube, avoiding the organic phase.[16]
-
Drying and Storage: Dry the aqueous extract using a speed vacuum without heat.[16] The dried metabolites can be stored at -80°C until analysis.
Sample Preparation for Analysis
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as MS-grade water or a water/acetonitrile mixture.[13]
-
Filtration: For samples with visible protein precipitation after reconstitution, centrifuge and filter the supernatant to remove any remaining proteins.
-
Vial Transfer: Transfer the final sample to an autosampler vial for LC-MS analysis.[17]
Many metabolites are not volatile enough for GC-MS analysis and require a two-step derivatization process.[18]
-
Methoximation: This step protects carbonyl groups. Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried metabolite extract and incubate.[19]
-
Silylation: This step targets polar functional groups (-OH, -COOH, -NH, -SH). Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.[19]
-
Analysis: The derivatized sample is then ready for injection into the GC-MS.
-
Reconstitution: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
pH Adjustment: Adjust the pH of the sample to ensure consistent chemical shifts.
-
Transfer to NMR Tube: Transfer the final solution to an NMR tube for analysis.
Mandatory Visualizations
Experimental and Analytical Workflows
Metabolic Pathways
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 3. benchchem.com [benchchem.com]
- 4. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. agilent.com [agilent.com]
- 16. southalabama.edu [southalabama.edu]
- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Alpha,Beta-Trehalose-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha,Beta-Trehalose-13C12 is a stable isotope-labeled form of neotrehalose, a stereoisomer of the naturally occurring disaccharide, alpha,alpha-trehalose. While the alpha,alpha isomer is well-documented for its role as a chemical chaperone and an inducer of autophagy, specific research on the biological activities of the alpha,beta isomer is limited. However, the fundamental biochemical properties are expected to be similar. The incorporation of twelve carbon-13 atoms makes this compound an invaluable tool for metabolic flux analysis, allowing researchers to trace the metabolic fate of the trehalose (B1683222) backbone through various cellular pathways. This technical guide will delve into the core mechanism of action of trehalose, drawing primarily from the extensive research on its alpha,alpha isomer as a proxy, and will detail the application of this compound in metabolic studies.
Core Mechanism of Action: Induction of Autophagy
The primary mechanism of action attributed to trehalose is the induction of autophagy, a cellular process of degradation and recycling of damaged organelles and misfolded proteins. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders. Trehalose induces autophagy through an mTOR (mechanistic target of rapamycin)-independent pathway, primarily by activating the master regulator of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB). Two distinct signaling pathways have been elucidated for trehalose-induced TFEB activation.
Signaling Pathway 1: Lysosomal Stress and mTORC1 Inhibition
Trehalose is taken up by cells via endocytosis and accumulates within the endolysosomal system. This accumulation leads to a state of low-grade lysosomal stress, characterized by a mild elevation in lysosomal pH. The lysosome is a critical hub for nutrient sensing by the mTORC1 complex. Under normal conditions, an active mTORC1 phosphorylates and inactivates TFEB, sequestering it in the cytoplasm. The trehalose-induced alteration in lysosomal pH is sufficient to inhibit mTORC1 signaling at the lysosomal surface. This inhibition relieves the suppressive phosphorylation of TFEB, allowing it to translocate to the nucleus and activate the transcription of genes involved in autophagy and lysosomal biogenesis.
Signaling Pathway 2: Lysosomal Membrane Permeabilization and Calcineurin Activation
A second, complementary pathway involves the trehalose-induced permeabilization of the lysosomal membrane. This transient disruption leads to the release of calcium (Ca2+) from the lysosomal lumen into the cytoplasm. The elevated cytoplasmic Ca2+ levels activate the calcium-dependent phosphatase, calcineurin (also known as PPP3). Activated calcineurin directly dephosphorylates TFEB, leading to its activation and subsequent translocation to the nucleus to drive the expression of autophagy-related genes.
Quantitative Data on Trehalose-Induced Autophagy
The following tables summarize quantitative data from studies on alpha,alpha-trehalose, which can serve as a reference for designing experiments with this compound. It is important to note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Table 1: Effective Concentrations of Trehalose for TFEB Activation
| Cell Type | Concentration Range | Duration of Treatment | Outcome |
| Murine Macrophages | 100 µM - 10 mM | 24 hours | TFEB Nuclear Translocation |
| PC12 cells | 100 mM | 12 hours | Enhanced TFEB Nuclear Translocation |
| Human Corneal Epithelial Cells | 1.0% (w/v) | Not specified | TFEB Nuclear Translocation |
| Human iPSC-derived NS/PCs | 10 - 40 mg/mL | 7 days | Upregulation of CDKN1A |
Table 2: Quantification of Autophagy Markers upon Trehalose Treatment
| Cell Type | Treatment | Marker | Fold Change vs. Control |
| Glioblastoma U373-MG cells | 90 mM Trehalose, 48h | LC3-II/LC3-I ratio | Increased (synergistic with EIPA) |
| Neural Stem Cells | 3% Trehalose | LC3-II/LC3-I ratio | Increased |
| Human Trabecular Meshwork Cells | 100 mM Trehalose, 48h | LC3-II/LC3-I ratio | Significantly Increased |
| PC12 cells | 50-100 mM Trehalose | LC3-II levels | Dose-dependent increase |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 Conversion
This protocol is adapted for the analysis of LC3-I to LC3-II conversion, a hallmark of autophagy induction.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto a 15% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3B (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities for LC3-I and LC3-II using densitometry software. The ratio of LC3-II to LC3-I is used as an indicator of autophagy.
Protocol 2: Immunofluorescence Analysis of TFEB Nuclear Translocation
This protocol allows for the visualization and quantification of TFEB translocation from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat cells with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Incubation:
-
Incubate with a primary antibody against TFEB (typically 1:200-1:500 dilution) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The nuclear translocation of TFEB can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Application of this compound in Metabolic Flux Analysis
The primary utility of this compound is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique allows for the quantitative determination of in vivo metabolic reaction rates.
Protocol 3: General Protocol for ¹³C-Metabolic Flux Analysis in Mammalian Cells
-
Tracer Experiment: Culture mammalian cells in a defined medium containing this compound as the tracer. The concentration and duration of labeling will depend on the specific metabolic pathways being investigated.
-
Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with a cold saline solution. Extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
-
Sample Preparation for GC-MS: Dry the metabolite extracts and derivatize them to increase their volatility for gas chromatography.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites.
-
Data Analysis and Flux Calculation: The measured mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes.
Conclusion
This compound is a valuable research tool with a dual role. Based on the extensive research on its alpha,alpha isomer, it is presumed to act as an mTOR-independent inducer of autophagy through the activation of TFEB. This mechanism involves intricate signaling pathways originating from lysosomal stress. Furthermore, its stable isotope labeling makes it an ideal tracer for dissecting cellular metabolism through ¹³C-Metabolic Flux Analysis. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential and metabolic implications of this unique molecule. Further research is warranted to elucidate the specific biological activities of the alpha,beta isomer and to fully harness its potential in various research and therapeutic contexts.
Alpha,Beta-Trehalose-¹³C₁₂ in Microbiological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1 glycosidic bond, is a crucial molecule in the physiology of a wide range of microorganisms, including bacteria, fungi, and invertebrates.[1][2] It serves as a carbon and energy source, a protective agent against various environmental stresses, and a key structural component of the cell envelope in certain pathogens, most notably Mycobacterium tuberculosis (Mtb).[3] The absence of trehalose biosynthesis pathways in mammals makes the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial drugs.
This technical guide focuses on the application of Alpha,Beta-Trehalose-¹³C₁₂ a stable isotope-labeled version of trehalose, in microbiological research. The incorporation of ¹³C atoms into the trehalose backbone allows researchers to trace its metabolic fate within microbial cells, providing invaluable insights into pathway dynamics, metabolic fluxes, and the overall role of trehalose in microbial physiology and pathogenesis. This guide will provide an in-depth overview of the core applications, detailed experimental protocols, illustrative quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows.
Core Applications in Microbiology
The use of Alpha,Beta-Trehalose-¹³C₁₂ in microbiology primarily revolves around its utility as a tracer in metabolic studies. The heavy carbon isotopes act as a "tag" that can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Pathway Elucidation
By supplying microorganisms with Alpha,Beta-Trehalose-¹³C₁₂ and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can confirm the activity of known metabolic pathways and potentially discover new ones. This is particularly relevant for understanding how different microorganisms utilize trehalose as a carbon source.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions.[4] By measuring the isotopic enrichment patterns in metabolites (such as proteinogenic amino acids) after feeding with Alpha,Beta-Trehalose-¹³C₁₂, it is possible to calculate the flow of carbon through the central metabolic network. This quantitative data is crucial for understanding the metabolic state of a microorganism under different conditions and for identifying potential bottlenecks in metabolic pathways that could be targeted for drug development.
Investigating the Mycobacterial Cell Wall Biosynthesis
In Mycobacterium tuberculosis, trehalose is a precursor for essential cell wall glycolipids, including trehalose monomycolate (TMM) and trehalose dimycolate (TDM), which are crucial for the structural integrity and virulence of the bacterium.[3] Feeding Mtb with Alpha,Beta-Trehalose-¹³C₁₂ allows for the direct tracing of its incorporation into these complex lipids, providing insights into the dynamics of mycomembrane biosynthesis and remodeling.
Quantitative Data Presentation
While specific quantitative data from experiments utilizing Alpha,Beta-Trehalose-¹³C₁₂ is not extensively available in published literature, the following tables illustrate the types of data that can be generated from such studies. The values presented are hypothetical and for illustrative purposes but are based on expected outcomes from ¹³C-labeling experiments in microorganisms like Mycobacterium smegmatis or E. coli when grown on a ¹³C-labeled carbon source.
Table 1: Illustrative Mass Isotopomer Distribution in Key Metabolites of M. smegmatis after Labeling with [U-¹³C₁₂]Trehalose
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-phosphate | 5.2 | 3.1 | 10.5 | 15.8 | 25.4 | 20.0 | 20.0 |
| Fructose-6-phosphate | 6.1 | 3.5 | 11.2 | 16.3 | 24.9 | 19.5 | 18.5 |
| Pyruvate (B1213749) | 25.3 | 10.1 | 30.5 | 34.1 | - | - | - |
| α-Ketoglutarate | 15.8 | 8.2 | 20.1 | 25.5 | 30.4 | - | - |
| Succinate | 20.1 | 9.8 | 24.3 | 28.7 | 17.1 | - | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Hypothetical Metabolic Flux Ratios in the Central Carbon Metabolism of M. smegmatis Determined by ¹³C-Trehalose Labeling
| Flux Ratio | Description | Value |
| Pentose (B10789219) Phosphate (B84403) Pathway / Glycolysis | Relative flux entering the pentose phosphate pathway | 0.35 |
| Pyruvate Carboxylase / PEP Carboxykinase | Anaplerotic flux from pyruvate or PEP to oxaloacetate | 0.60 |
| Glyoxylate Shunt / TCA Cycle | Flux bypassing CO₂-evolving steps of the TCA cycle | 0.25 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a ¹³C-metabolic flux analysis experiment using Alpha,Beta-Trehalose-¹³C₁₂ as the tracer. These are generalized protocols based on established methods for ¹³C-MFA in bacteria and should be optimized for the specific microorganism and experimental conditions.
Protocol 1: ¹³C-Labeling of Bacterial Cultures
-
Prepare Minimal Medium: Prepare a defined minimal medium with a limiting concentration of the primary carbon source. Ensure all components are of known chemical composition to avoid unlabeled carbon sources interfering with the analysis.
-
Pre-culture: Inoculate a pre-culture of the target microorganism in the defined minimal medium with an unlabeled carbon source (e.g., glucose or glycerol) and grow to mid-exponential phase.
-
Inoculation of Main Cultures: Inoculate the main experimental cultures with the pre-culture to an initial OD₆₀₀ of ~0.05.
-
Growth on Unlabeled Substrate: Grow the main cultures on the unlabeled carbon source until they reach the mid-exponential phase (OD₆₀₀ ~0.4-0.6).
-
Introduction of Labeled Substrate: Harvest the cells by centrifugation and wash them with a carbon-free minimal medium. Resuspend the cell pellet in a fresh minimal medium where the sole carbon source is Alpha,Beta-Trehalose-¹³C₁₂ at a defined concentration (e.g., 2 g/L).
-
Achieving Isotopic Steady State: Continue to incubate the cultures for a duration equivalent to at least five cell doublings to ensure that the intracellular metabolite pools reach isotopic steady state.
-
Sampling and Quenching: Rapidly harvest a defined volume of the cell culture and immediately quench all metabolic activity. A common method is to rapidly plunge the cell suspension into a quenching solution of 60% methanol (B129727) pre-chilled to -40°C.[5]
Protocol 2: Metabolite Extraction
-
Cell Lysis: After quenching and pelleting the cells by centrifugation at low temperature, resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water.
-
Mechanical Disruption: For robust bacteria like mycobacteria, mechanical disruption using a bead beater is often necessary to ensure efficient cell lysis and metabolite extraction. Perform this in short bursts with cooling on ice in between to prevent sample heating.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., a SpeedVac).
Protocol 3: Sample Preparation and Analysis by GC-MS
-
Protein Hydrolysis (for amino acid analysis):
-
Wash the cell pellet remaining after metabolite extraction with water.
-
Hydrolyze the protein pellet in 6 M HCl at 105°C for 24 hours.
-
Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization:
-
Derivatize the dried amino acids to make them volatile for GC-MS analysis. A common method is to use N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Analyze the derivatized samples on a gas chromatograph coupled to a mass spectrometer.
-
Use an appropriate GC column and temperature gradient to separate the derivatized amino acids.
-
Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the amino acid fragments.
-
Protocol 4: Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C and other isotopes.
-
Metabolic Model Construction: Define a metabolic model of the central carbon metabolism of the microorganism, including all relevant biochemical reactions and their carbon atom transitions.
-
Flux Estimation: Use specialized software (e.g., INCA, 13CFLUX2) to fit the experimentally determined MIDs to the metabolic model. The software uses iterative algorithms to estimate the intracellular metabolic fluxes that best reproduce the observed labeling patterns.
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the application of Alpha,Beta-Trehalose-¹³C₁₂ in microbiology.
Trehalose Biosynthesis and Degradation Pathways
Caption: Overview of major trehalose biosynthesis and degradation pathways in bacteria.
Trehalose Metabolism in Mycobacterium tuberculosis
Caption: Simplified schematic of trehalose metabolism and its role in mycomembrane biosynthesis in M. tuberculosis.
Experimental Workflow for ¹³C-MFA
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis using a labeled substrate.
Conclusion
Alpha,Beta-Trehalose-¹³C₁₂ is a powerful tool for investigating microbial metabolism, offering a window into the intricate network of biochemical reactions that govern cellular life. Its application in metabolic labeling and flux analysis provides quantitative insights that are essential for basic research and for the development of new strategies to combat microbial pathogens. While the availability of specific quantitative data for this particular isotopic tracer is currently limited, the established methodologies for ¹³C-MFA provide a robust framework for its use. The continued application of stable isotope tracers like Alpha,Beta-Trehalose-¹³C₁₂ will undoubtedly deepen our understanding of the microbial world and pave the way for novel therapeutic interventions.
References
- 1. Trehalose and bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Trends in bacterial trehalose metabolism and significant nodes of metabolic pathway in the direction of trehalose accumulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Alpha,Beta-Trehalose-¹³C₁₂ in Advancing Cryopreservation Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the application of Alpha,Beta-Trehalose-¹³C₁₂ as a sophisticated tool for investigating the mechanisms of cryopreservation. While trehalose (B1683222) is a well-established cryoprotectant, the use of its stable isotope-labeled form opens new avenues for detailed mechanistic studies, offering unprecedented insights into its uptake, localization, and metabolic fate during the freeze-thaw cycle. This guide will delve into the established cryoprotective mechanisms of trehalose, present quantitative data from key studies, and propose detailed experimental protocols leveraging the unique properties of Alpha,Beta-Trehalose-¹³C₁₂.
Introduction to Trehalose in Cryopreservation
Cryopreservation is a cornerstone of modern biotechnology and medicine, enabling the long-term storage of cells, tissues, and other biological materials.[1][2][3][4][5] The process, however, can induce significant cellular stress and damage, primarily due to the formation of ice crystals and osmotic imbalances.[3][5] To mitigate these effects, cryoprotective agents (CPAs) are essential.[1][2][3][5] While penetrating CPAs like dimethyl sulfoxide (B87167) (DMSO) are widely used, they can be toxic to cells.[1][2] Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a promising non-toxic alternative or supplement to traditional CPAs.[3][6]
Trehalose is known to protect biological structures during freezing through several mechanisms.[2] The two most prominent theories are the "water replacement hypothesis" and the "vitrification hypothesis".[2] The former suggests that trehalose molecules replace water molecules that are removed during freezing, thereby maintaining the structural integrity of proteins and membranes.[2] The vitrification hypothesis posits that trehalose forms a glassy, non-crystalline solid state at low temperatures, which physically protects the cellular components from damage.[2]
A significant challenge in utilizing trehalose for cryopreservation is its low permeability across mammalian cell membranes under normal physiological conditions.[1][2][3][5] However, studies have shown that the freezing process itself can induce a temporary increase in membrane permeability, allowing for the uptake of trehalose.[7][8][9][10] The presence of trehalose both inside and outside the cell is believed to be crucial for optimal cryoprotection.[9]
Alpha,Beta-Trehalose-¹³C₁₂: A Tool for Mechanistic Insights
The use of stable isotope-labeled compounds, such as Alpha,Beta-Trehalose-¹³C₁₂, provides a powerful method for tracing the molecule's journey during cryopreservation. By replacing the naturally abundant ¹²C with ¹³C, researchers can distinguish the exogenous trehalose from endogenous carbon sources within the cell. This allows for precise quantification and localization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).
Key research questions that can be addressed using Alpha,Beta-Trehalose-¹³C₁₂ include:
-
Quantification of uptake: Precisely measuring the amount of trehalose that enters the cell during the freeze-thaw cycle.
-
Subcellular localization: Determining where trehalose accumulates within the cell (e.g., cytoplasm, organelles).
-
Metabolic stability: Investigating whether trehalose is metabolized by the cell after thawing.
-
Interaction with cellular components: Studying the direct interactions between trehalose and cellular macromolecules like proteins and lipids.
Quantitative Data on Trehalose in Cryopreservation
The following tables summarize quantitative data from studies on the use of (unlabeled) trehalose in cryopreservation. This data provides a baseline for designing and evaluating experiments with Alpha,Beta-Trehalose-¹³C₁₂.
| Cell Type | Trehalose Concentration | Co-Cryoprotectant | Post-Thaw Viability/Recovery | Reference |
| Human Fetal Skin | 500 mM | 10% DMSO | 65% (vs. 44% with DMSO alone) | [2] |
| Human Hepatocytes | 200 mM | 10% DMSO | 63% (vs. 47% with DMSO alone) | [2] |
| Mouse Embryonic Fibroblasts | 500 mM | None | 50% survival | [2] |
| Human Adipose Tissue | 250 mM | Unspecified standard freezing media | 80% increase in viability | [2] |
| Mouse Neuroblastoma Cells | Not specified | L-proline | Higher survival than sucrose | [2] |
| Ram Spermatozoa | 100 mM | Not specified | Superior to sucrose | [2] |
| Rat Hepatocytes | 200 mM | None | ~80% (vs. 75% with 5% DMSO) | [2] |
| Human Hematopoietic Progenitors | 1 M | None | Improved cell survival | [6] |
| Cell Type | Extracellular Trehalose | Intracellular Trehalose (Post-Thaw) | Loading Efficiency | Reference |
| Fibroblasts | 250 mM | >100 mM | Approaching 50% | [7][8] |
Experimental Protocols Using Alpha,Beta-Trehalose-¹³C₁₂
This section outlines a hypothetical experimental workflow for studying trehalose uptake and localization during cryopreservation using Alpha,Beta-Trehalose-¹³C₁₂.
Cell Culture and Preparation
-
Cell Seeding: Plate cells (e.g., fibroblasts, stem cells) in appropriate culture vessels and grow to the desired confluency.
-
Harvesting: Detach cells using standard enzymatic or non-enzymatic methods.
-
Washing: Wash the cells twice with a buffered saline solution (e.g., PBS) to remove culture medium.
-
Resuspension: Resuspend the cell pellet in a cryopreservation medium containing a defined concentration of Alpha,Beta-Trehalose-¹³C₁₂ (e.g., 250 mM).
Cryopreservation Protocol
-
Cooling: Cool the cell suspension in cryovials at a controlled rate (e.g., -1°C/minute) to -80°C using a controlled-rate freezer. An optimal cooling rate of 40°C/min has been reported for fibroblasts with trehalose.[7]
-
Storage: Transfer the cryovials to liquid nitrogen for long-term storage.
Thawing and Post-Thaw Analysis
-
Thawing: Rapidly thaw the cells in a 37°C water bath.
-
Dilution and Washing: Slowly dilute the cell suspension with culture medium to reduce osmotic stress. Centrifuge the cells and wash twice with fresh medium to remove extracellular Alpha,Beta-Trehalose-¹³C₁₂.
-
Cell Lysis and Extraction: Lyse a portion of the cells to prepare extracts for analysis.
Analysis of ¹³C-Trehalose Uptake and Localization
-
NMR Spectroscopy:
-
Acquire ¹³C NMR spectra of the cell extracts.
-
Identify and quantify the ¹³C-trehalose signal to determine the intracellular concentration.
-
Use solid-state NMR on intact cells to probe the interaction of ¹³C-trehalose with cellular components.
-
-
Mass Spectrometry:
-
Use liquid chromatography-mass spectrometry (LC-MS) to separate and quantify ¹³C-trehalose in cell extracts.
-
Employ imaging mass spectrometry (e.g., NanoSIMS) on cryo-sectioned cells to visualize the subcellular localization of ¹³C.
-
Visualizing Cryopreservation Mechanisms and Workflows
The following diagrams illustrate key concepts and workflows discussed in this guide.
Figure 1. Proposed mechanism of trehalose uptake during the freezing process.
Figure 2. Experimental workflow for studying ¹³C-trehalose in cryopreservation.
Conclusion and Future Directions
The application of Alpha,Beta-Trehalose-¹³C₁₂ in cryopreservation research holds immense potential for elucidating the precise mechanisms of its protective effects. By enabling accurate quantification of uptake and detailed localization studies, this powerful tool can help optimize cryopreservation protocols for a wide range of cell types, including those critical for drug development and cell-based therapies. Future studies could focus on combining ¹³C-trehalose tracing with other metabolomic and proteomic approaches to gain a comprehensive understanding of the cellular response to cryopreservation. This will ultimately lead to the development of more effective and less toxic cryopreservation strategies, advancing the fields of regenerative medicine, biotechnology, and pharmaceutical research.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Trehalose in Biomedical Cryopreservation-Properties, Mechanisms, Delivery Methods, Applications, Benefits, and Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Freezing-induced uptake of trehalose into mammalian cells facilitates cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Alpha,Beta-Trehalose-13C12 and protein stabilization
An In-depth Technical Guide to Alpha,Beta-Trehalose-13C12 and Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a naturally occurring disaccharide, is renowned for its exceptional ability to protect proteins and other biomolecules from environmental stresses such as desiccation, freezing, and heat. This property has made it a valuable excipient in the pharmaceutical and biotechnology industries for stabilizing protein-based drugs and other biological preparations. While the most common and extensively studied isomer is α,α-trehalose, other isomers such as α,β-trehalose (neotrehalose) also exist.[1] This guide focuses on this compound, a stable isotope-labeled version of α,β-trehalose, and its potential role in protein stabilization.
The inclusion of a uniform ¹³C-labeling in the α,β-trehalose molecule provides a powerful tool for researchers. This isotopic labeling allows for the use of advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to probe the molecular interactions between the sugar and proteins with high precision.[2] Such studies are crucial for elucidating the precise mechanisms of protein stabilization.
Due to a scarcity of research specifically on the α,β-isomer's protein-stabilizing effects, this guide will draw upon the extensive knowledge of α,α-trehalose to infer the likely mechanisms and properties of α,β-trehalose. The unique structural aspects of the α,β-linkage will be considered in the context of the established theories of protein stabilization by sugars.
Core Concepts in Protein Stabilization by Trehalose
The protective effects of trehalose on proteins are generally attributed to a combination of several mechanisms. While these have been primarily studied for α,α-trehalose, they provide a strong theoretical framework for understanding the potential of α,β-trehalose.
The Water Replacement Hypothesis
This theory posits that during dehydration, trehalose molecules directly replace the water molecules that form a hydration shell around the protein. By forming hydrogen bonds with the polar residues on the protein surface, trehalose helps to maintain the protein's native conformation in the absence of sufficient water.[3] The flexible glycosidic linkage of trehalose allows its hydroxyl groups to be positioned in a manner that mimics the hydrogen-bonding network of water.
References
Navigating Yeast's Sweet Survival Strategy: A Technical Guide to Understanding Trehalose Metabolism with 13C Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism, the non-reducing disaccharide trehalose (B1683222) stands out as a critical player in the survival and stress resilience of Saccharomyces cerevisiae, or baker's yeast. This guide provides an in-depth exploration of trehalose metabolism in yeast, with a particular focus on the application of 13C isotope labeling as a powerful tool for elucidating metabolic fluxes and regulatory networks. Understanding the dynamics of trehalose synthesis and degradation is not only fundamental to yeast biology but also holds significant implications for various industrial and therapeutic applications, from improving the robustness of industrial yeast strains to identifying novel antifungal drug targets.
This technical document will delve into the core metabolic pathways, the signaling cascades that govern them, and detailed experimental protocols for quantitative analysis using 13C labeling. All quantitative data is presented in a structured format for clear comparison, and complex biological processes are visualized through detailed diagrams to facilitate a comprehensive understanding.
Core Concepts in Trehalose Metabolism
Trehalose metabolism in yeast is a dynamic process involving both synthesis and degradation, tightly regulated to meet the cell's energy and protective needs.
Trehalose Biosynthesis
The primary route for trehalose synthesis in S. cerevisiae is a two-step process:
-
Trehalose-6-phosphate (B3052756) (T6P) Synthesis: Glucose-6-phosphate and UDP-glucose are converted to trehalose-6-phosphate and UDP. This reaction is catalyzed by the trehalose-6-phosphate synthase (Tps1) enzyme, a key regulatory point in glycolysis.[1]
-
Trehalose Synthesis: T6P is then dephosphorylated to yield trehalose and inorganic phosphate (B84403) (Pi). This step is catalyzed by trehalose-6-phosphate phosphatase (Tps2) .[1]
Tps1 and Tps2, along with two regulatory subunits, Tps3 and Tsl1, form a large enzyme complex known as the trehalose synthase complex.[2]
Trehalose Degradation
The breakdown of trehalose into two molecules of glucose is carried out by trehalase enzymes. Yeast possesses two main trehalases with distinct subcellular locations and roles:
-
Neutral Trehalase (Nth1): Located in the cytosol, Nth1 is the primary enzyme responsible for mobilizing intracellular trehalose reserves. Its activity is tightly regulated by phosphorylation.[2] A paralog, Nth2, also contributes to cytosolic trehalose degradation.[1]
-
Acid Trehalase (Ath1): Found in the vacuole and also secreted to the periplasm, Ath1 is mainly involved in the degradation of extracellular trehalose, allowing the yeast to utilize it as a carbon source.[2]
The interplay between synthesis and degradation, often referred to as the "trehalose cycle," allows the cell to rapidly adjust its trehalose levels in response to environmental cues.
The Role of Trehalose in Stress Response
Trehalose is a crucial protectant against a wide array of environmental stresses, including:
-
Osmotic Stress: High concentrations of solutes in the environment can lead to water efflux and cellular dehydration. Trehalose acts as a compatible solute, helping to maintain turgor pressure and protect cellular structures.[3]
-
Heat Shock: During heat stress, proteins can unfold and aggregate. Trehalose is known to stabilize proteins and membranes, preventing irreversible damage.
-
Oxidative Stress: Trehalose can protect cells from the damaging effects of reactive oxygen species.
-
Desiccation and Freezing: By forming a glassy state within the cell, trehalose can protect cellular components from damage during drying and freezing.[4]
Signaling Pathways Regulating Trehalose Metabolism
The synthesis and degradation of trehalose are under the tight control of major signaling pathways that sense nutrient availability and environmental stress.
High-Osmolarity Glycerol (HOG) Pathway
The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is the primary response mechanism to osmotic stress in yeast. Upon activation by high osmolarity, the Hog1 MAPK is phosphorylated and translocates to the nucleus, where it activates transcription factors that upregulate the expression of stress-responsive genes, including those involved in trehalose synthesis.[5] The HOG pathway plays a crucial role in the accumulation of trehalose as a protective osmolyte.[4][5]
Protein Kinase A (PKA) Pathway
The PKA pathway is a central signaling cascade that regulates growth, metabolism, and stress resistance in response to nutrient availability, particularly glucose. High glucose levels activate the PKA pathway, leading to the phosphorylation and activation of neutral trehalase (Nth1), which promotes the degradation of trehalose.[6] Conversely, under glucose limitation or stress conditions, PKA activity is low, leading to the dephosphorylation and inactivation of Nth1, thus allowing for trehalose accumulation. The PKA pathway also influences the expression of genes involved in trehalose metabolism, often through the transcription factors Msn2 and Msn4.[7]
Quantitative Analysis of Trehalose Metabolism using 13C Labeling
13C metabolic flux analysis (13C-MFA) is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways. By supplying cells with a 13C-labeled substrate, such as [U-13C]-glucose, the incorporation of the heavy isotope into downstream metabolites can be traced and measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This provides a detailed picture of the carbon flow through the metabolic network.
Data Presentation
While comprehensive, directly comparable quantitative flux data for the trehalose cycle under different stress conditions is sparse in publicly available literature, the following tables summarize key findings and representative data on trehalose metabolism in yeast.
Table 1: Trehalose Content in S. cerevisiae under Different Stress Conditions
| Condition | Trehalose Content (% of dry weight) | Reference |
| Exponential Growth (YPD) | < 1% | [3] |
| Osmotic Stress (0.7 M NaCl) | 5-15% | [3] |
| Heat Shock (39°C) | 10-20% | [4] |
| Stationary Phase | 15-25% | [3] |
Table 2: Relative Flux Ratios in Central Carbon Metabolism of S. cerevisiae
Note: Fluxes are normalized to the glucose uptake rate. This data is representative of typical flux distributions and highlights the relatively low flux through the trehalose cycle under standard conditions.
| Pathway/Flux | Relative Flux (%) | Reference |
| Glycolysis | ~85% | [2] |
| Pentose Phosphate Pathway | ~15% | [2] |
| Trehalose Cycle | < 5% | [8] |
| Glycogen Synthesis | < 5% | [8] |
Table 3: Isotopomer Distribution in Trehalose from [1-13C]-Glucose Labeling
This hypothetical table illustrates the expected isotopomer distribution in trehalose when cells are labeled with [1-13C]-glucose. The presence of M+1 and M+2 isotopomers indicates the combination of labeled and unlabeled hexose (B10828440) units.
| Isotopomer | Relative Abundance (%) |
| M+0 (unlabeled) | 50 |
| M+1 | 35 |
| M+2 | 15 |
| M+3 to M+12 | < 1 |
Experimental Protocols
13C Labeling of Yeast Cells
Objective: To label intracellular metabolites of S. cerevisiae with 13C for metabolic flux analysis.
Materials:
-
Yeast strain of interest
-
Minimal medium (e.g., YNB) with a defined carbon source
-
[U-13C]-glucose (or other 13C-labeled substrate)
-
Sterile culture flasks
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Pre-culture: Inoculate a single colony of the yeast strain into a flask containing minimal medium with unlabeled glucose. Grow overnight at 30°C with shaking (200 rpm) to obtain a saturated culture.
-
Main Culture: Inoculate a fresh flask of minimal medium containing the 13C-labeled glucose as the sole carbon source with the pre-culture to a starting OD600 of ~0.1.
-
Growth: Incubate the main culture at 30°C with shaking. Monitor cell growth by measuring the OD600 at regular intervals. For steady-state labeling, ensure the cells undergo at least 5-7 doublings.
-
Stress Induction (if applicable): When the culture reaches the desired growth phase (e.g., mid-exponential), introduce the stress condition (e.g., add a concentrated solution of NaCl for osmotic stress).
-
Harvesting: At the desired time points, rapidly withdraw a defined volume of the cell culture for quenching and metabolite extraction.
Quenching of Metabolism
Objective: To rapidly halt all enzymatic reactions to preserve the in vivo metabolic state.
Materials:
-
60% (v/v) Methanol, pre-chilled to -40°C
-
Dry ice
-
Centrifuge with a pre-cooled rotor (-10°C)
Procedure:
-
Rapidly transfer a known volume of the cell culture (e.g., 5 mL) into a tube containing a larger volume (e.g., 25 mL) of pre-chilled 60% methanol.
-
Immediately vortex the mixture to ensure rapid cooling and mixing.
-
Centrifuge the quenched cells at 5,000 x g for 5 minutes at -10°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C until metabolite extraction.
Metabolite Extraction
Objective: To efficiently extract intracellular metabolites from the quenched yeast cells.
Materials:
-
75% (v/v) Ethanol (B145695), pre-heated to 80°C
-
Chloroform (B151607), pre-chilled to -20°C
-
Ultrapure water, pre-chilled to 4°C
-
Bead beater and glass beads (0.5 mm)
-
Centrifuge
Procedure (Biphasic Extraction):
-
Resuspend the cell pellet in 1 mL of pre-heated 75% ethanol and incubate at 80°C for 3 minutes.
-
Rapidly cool the sample on ice for 5 minutes.
-
Add 500 µL of pre-chilled chloroform and vortex vigorously for 1 minute.
-
Add 600 µL of pre-chilled ultrapure water and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
The upper aqueous phase contains the polar metabolites (including trehalose and its precursors). Carefully collect this phase for analysis.
LC-MS/MS Analysis of 13C-Labeled Trehalose
Objective: To separate and quantify the different isotopologues of trehalose.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Chromatography | |
| Column | HILIC (e.g., Amide or ZIC-pHILIC) |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate, pH 9.0 |
| Mobile Phase B | Acetonitrile with 10 mM ammonium acetate, pH 9.0 |
| Gradient | Optimized for separation of sugars |
| Flow Rate | 0.2-0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Precursor Ions ([M-H]-) | m/z 341.1 (M+0), m/z 342.1 (M+1), ..., m/z 353.1 (M+12) |
| Product Ions | Optimized fragment ions for trehalose (e.g., m/z 179.1) |
Conclusion
The study of trehalose metabolism in yeast using 13C labeling provides invaluable insights into the dynamic interplay between central carbon metabolism, stress response, and cellular regulation. The detailed protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers to design and execute experiments aimed at unraveling the complexities of this vital metabolic pathway. As our understanding of trehalose metabolism deepens, so too will our ability to harness its protective properties for a wide range of biotechnological and therapeutic applications. The continued application of advanced analytical techniques like 13C-MFA will undoubtedly be at the forefront of these exciting future developments.
References
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. PKA, PHO and stress response pathways regulate the expression of UDP-glucose pyrophosphorylase through Msn2/4 in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TPS1 | SGD [yeastgenome.org]
Technical Guide: α,β-Trehalose-¹³C₁₂ in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of α,β-Trehalose-¹³C₁₂, a stable isotope-labeled non-reducing disaccharide. The information compiled herein is intended to assist researchers and drug development professionals in sourcing this compound and understanding its potential applications, particularly in metabolic studies. While specific experimental protocols for the ¹³C-labeled variant are not widely published, this guide provides foundational knowledge and general methodologies that can be adapted for its use.
Supplier and Purity Information
Sourcing high-purity α,β-Trehalose-¹³C₁₂ is critical for accurate and reproducible experimental outcomes. Several reputable suppliers offer this compound, with purity specifications varying. The following tables summarize the available quantitative data from various suppliers.
Table 1: Supplier Information for α,β-Trehalose-¹³C₁₂
| Supplier | Product Name | Additional Information |
| Omicron Biochemicals, Inc. | α,β-[UL-¹³C₁₂]trehalose | Provides stable Carbon-13 labeled isotopes.[1] |
| Santa Cruz Biotechnology | α,β-[UL-¹³C₁₂]Trehalose | Offers the compound for proteomics research. |
| LGC Standards | Alpha,Beta-Trehalose-¹³C₁₂ | Provides high-quality reference standards for pharmaceutical testing.[2] |
| BOC Sciences | α,β-trehalose-[UL-¹³C₁₂] | Lists the compound under their stable isotope labeled compounds category. |
Table 2: Chemical and Physical Properties of α,β-Trehalose-¹³C₁₂
| Property | Value | Source |
| Molecular Formula | ¹³C₁₂H₂₂O₁₁ | Santa Cruz Biotechnology, BOC Sciences |
| Molecular Weight | ~354.20 - 354.30 g/mol | Santa Cruz Biotechnology, BOC Sciences |
| Appearance | White to Off-white Solid | BOC Sciences |
| Purity | ≥98% | BOC Sciences |
| Storage Temperature | 2-8°C | BOC Sciences |
| Solubility | Soluble in Methanol (Slightly), Water (Slightly) | BOC Sciences |
It is important to note that some suppliers, like Sigma-Aldrich, provide the α,α-isomer of Trehalose-¹³C₁₂, which has a purity of 99% (CP) and 99 atom % ¹³C.[3] Researchers should carefully verify the isomeric form required for their specific application.
Potential Research Applications
While α,α-trehalose is more commonly studied, both isomers are recognized for their significant biological activities. Trehalose (B1683222), in general, is known for its ability to protect cells and proteins from environmental stress, such as desiccation and oxidative damage.[4] Its applications in research are expanding, particularly in the study of neurodegenerative diseases like Huntington's and Alzheimer's disease.[4][5]
The primary application of the ¹³C-labeled form of α,β-Trehalose is in metabolic flux analysis and tracer studies. By introducing α,β-Trehalose-¹³C₁₂ into a biological system, researchers can track the metabolic fate of the trehalose molecule and its constituent glucose moieties using techniques such as mass spectrometry and NMR spectroscopy.
Experimental Protocols
General Protocol for Trehalose Quantification
This protocol is based on the enzymatic hydrolysis of trehalose to glucose, which is then quantified.
Principle: Trehalose is hydrolyzed to D-glucose by the enzyme trehalase. The released D-glucose is then phosphorylated by hexokinase (HK) and ATP to form glucose-6-phosphate (G-6-P). G-6-P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6P-DH) with the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the amount of trehalose present.
Methodology:
-
Sample Preparation: Prepare aqueous extracts of the biological samples to be analyzed.
-
Enzymatic Reaction:
-
To a reaction mixture containing buffer and ATP, add the sample extract.
-
Initiate the reaction by adding a mixture of hexokinase and glucose-6-phosphate dehydrogenase.
-
Monitor the absorbance at 340 nm until the reaction is complete (no further change in absorbance).
-
Add trehalase to the mixture.
-
Again, monitor the absorbance at 340 nm until the reaction is complete.
-
-
Calculation: The change in absorbance after the addition of trehalase corresponds to the amount of trehalose in the sample.
Conceptual Workflow for a Metabolic Tracer Study using α,β-Trehalose-¹³C₁₂
This conceptual workflow outlines the steps for using α,β-Trehalose-¹³C₁₂ to study its metabolism in a cellular or organismal model.
Caption: Conceptual workflow for a metabolic tracer experiment using α,β-Trehalose-¹³C₁₂.
Signaling and Metabolic Pathways
Trehalose metabolism is a key pathway in many organisms, though not naturally occurring in mammals.[4] The metabolism of trehalose involves its synthesis from glucose and its breakdown back into glucose. There are several known biosynthetic pathways for trehalose in bacteria.
The diagram below illustrates a generalized overview of trehalose metabolism, which provides a basis for understanding how ¹³C from labeled trehalose could be incorporated into central carbon metabolism.
References
- 1. omicronbio.com [omicronbio.com]
- 2. Alpha,Beta-Trehalose-13C12 | LGC Standards [lgcstandards.com]
- 3. α,α-トレハロース-13C12 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disaccharide trehalose in experimental therapies for neurodegenerative disorders: Molecular targets and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotope Landscape: A Technical Guide to the Safety and Handling of ¹³C Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
The use of Carbon-13 (¹³C) labeled compounds is a cornerstone of modern research, enabling precise tracing of metabolic pathways, elucidation of complex molecular structures, and advancing drug development. As a stable, non-radioactive isotope, ¹³C offers a powerful and safe alternative to radioactive isotopes. However, the chemical properties of the molecules into which ¹³C is incorporated necessitate a thorough understanding of safe handling, storage, and disposal practices. This in-depth technical guide provides core safety principles, quantitative data, detailed experimental protocols, and visual workflows to ensure the safe and effective utilization of ¹³C labeled compounds in the laboratory.
The Safety Profile of ¹³C Labeled Compounds: Beyond the Isotope
Carbon-13 is a naturally occurring stable isotope of carbon, making up approximately 1.1% of all carbon on Earth.[1] Unlike its radioactive counterpart, Carbon-14, ¹³C does not emit ionizing radiation, and therefore, poses no radiological risk.[1] The primary safety considerations for any ¹³C labeled compound are dictated by the toxicological and chemical properties of the molecule itself, not the carbon isotope.[2] Consequently, the safety precautions required for a ¹³C labeled compound are identical to those for the unlabeled version of the same compound.[2]
A key consideration in the use of stable isotopes is the "isotope effect," which arises from the fact that heavier isotopes form stronger covalent bonds and may react at slightly different rates. For ¹³C, the kinetic isotope effect is minimal, with reaction rates being only slightly slower than their ¹²C counterparts. This effect is significantly smaller than that observed with heavier isotopes like deuterium (B1214612) and is generally not a concern for the vast majority of biological and chemical applications.[3]
Quantitative Safety Data
The occupational exposure limits and toxicity data for ¹³C labeled compounds are determined by the parent molecule. The following tables summarize available quantitative data for some commonly used compounds that may be ¹³C-labeled. It is imperative to consult the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information before handling any chemical.
Table 1: Acute Toxicity Data for Common Compounds
| Compound (¹³C-Labeled or Unlabeled) | Form | LD50 (Oral, Rat) | Potential Health Effects |
| D-Glucose | Solid | 25,800 mg/kg[4] | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. |
| Urea | Solid | 8,471 mg/kg[5] | May cause eye, skin, and respiratory tract irritation. |
| L-Amino Acids (General) | Solid | Not classified as acutely toxic[6] | May cause mild irritation with prolonged exposure. |
Table 2: Occupational Exposure Limits for Common Unlabeled Compounds
| Compound | Basis | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
| Carbon Dioxide | ACGIH | 5,000 ppm[7] | 30,000 ppm[7] |
| Various Solvents | OSHA | Varies by specific solvent | Varies by specific solvent |
Note: PEL = Permissible Exposure Limit, TLV = Threshold Limit Value. All values are for the unlabeled compound and are directly applicable to the ¹³C-labeled counterpart. Researchers should always consult the specific SDS for the solvents used to dissolve ¹³C labeled compounds.
General Laboratory Safety and Handling Protocols
Adherence to standard good laboratory practices is paramount when working with ¹³C labeled compounds. These practices are designed to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear safety goggles or glasses with side shields.
-
Hand Protection: Wear chemical-resistant gloves appropriate for the specific compound and solvent being used. For highly toxic materials, double gloving is recommended.[1]
-
Body Protection: A lab coat should be worn to protect against splashes and spills.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For volatile compounds or fine powders, a certified chemical fume hood is required.[2]
General Handling Procedures
-
Weighing: When weighing solid compounds, especially fine powders, take care to avoid creating dust. Use a chemical fume hood or a balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the ¹³C-labeled compound slowly to prevent splashing.
-
Labeling: All containers must be clearly labeled with the chemical name (including the ¹³C label), concentration, date of preparation, and any relevant hazard information.[2]
Storage
-
General Storage: Store ¹³C labeled compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Solutions: Stock solutions are often best stored at -20°C in amber vials to protect from light and prevent solvent evaporation.[8] Working solutions are generally less stable and should be prepared fresh.[8]
Spill Cleanup
-
Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials. Create a dike around the spill to prevent it from spreading.
-
Absorption: Cover the spill with an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Once the material is fully absorbed, carefully scoop the mixture into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
Waste Disposal
-
Segregation: Do not mix waste containing ¹³C labeled compounds with general laboratory waste. Segregate waste streams based on the chemical properties of the compounds (e.g., halogenated vs. non-halogenated solvents).[2]
-
Labeling: All waste containers must be clearly labeled with the contents, including the fact that they contain a ¹³C-labeled compound, and appropriate hazard symbols.[2]
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. This may involve collection by a licensed hazardous waste disposal company.
Experimental Protocols and Workflows
¹³C labeled compounds are integral to a variety of powerful analytical techniques. The following sections provide detailed methodologies and visual workflows for key experiments.
¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a technique used to quantify the rates of metabolic reactions within a biological system.[9] This is achieved by introducing a ¹³C-labeled substrate and tracking the incorporation of the ¹³C isotope into downstream metabolites using mass spectrometry or NMR.[9]
Experimental Protocol: Cell Culture and Isotope Labeling for LC-MS Analysis
-
Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[10]
-
Media Preparation: Prepare a culture medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]-Glucose at 25 mM).[10]
-
Labeling: Replace the standard medium with the pre-warmed labeling medium. The incubation time will depend on the pathway of interest; glycolysis reaches isotopic steady-state within minutes, while the TCA cycle may take several hours.[10]
-
Quenching: To stop metabolism, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well.[9]
-
Metabolite Extraction: Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[9] Incubate at -80°C for at least 15 minutes to precipitate proteins.[9]
-
Sample Clarification: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator. The dried extracts can be stored at -80°C.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful mass spectrometry-based technique for the identification and relative quantification of proteins. It involves metabolically incorporating stable isotope-labeled amino acids into the entire proteome.
Experimental Protocol: Two-Plex SILAC
-
Adaptation Phase: Culture two populations of cells in two different media: a "light" medium with natural isotope amino acids and a "heavy" medium with ¹³C and/or ¹⁵N labeled amino acids (e.g., L-Arginine:¹³C₆ and L-Lysine:¹³C₆). Grow cells for a sufficient number of divisions to ensure complete incorporation of the heavy amino acids.
-
Experimental Phase: Subject the two cell populations to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
¹³C NMR Spectroscopy of Labeled Compounds
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Using ¹³C labeled compounds significantly enhances the signal intensity, allowing for more sensitive and targeted analysis.[8]
Experimental Protocol: Standard ¹³C NMR of a Labeled Compound
-
Sample Preparation: Dissolve an appropriate amount of the ¹³C-labeled compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a suitable concentration for a good signal-to-noise ratio.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR.
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration and the level of ¹³C enrichment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
-
-
Data Analysis:
-
Integrate the signals to determine relative abundances of different carbon environments.
-
Analyze chemical shifts and coupling constants (if applicable) to elucidate the molecular structure.
-
Conclusion
¹³C labeled compounds are invaluable tools in modern scientific research, offering a safe and effective means to trace metabolic pathways, understand complex biological processes, and accelerate drug development.[1] By understanding that the safety profile of a ¹³C labeled compound is dictated by the parent molecule and by adhering to standard laboratory safety protocols, researchers can confidently and safely harness the power of stable isotope labeling. The detailed experimental protocols and workflows provided in this guide serve as a foundation for the successful implementation of these powerful techniques in a variety of research settings. Always consult the specific Safety Data Sheet and relevant institutional guidelines before commencing any new experimental work.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. UREA (13C, 15N2) - Safety Data Sheet [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. buyisotope.com [buyisotope.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Alpha,Beta-Trehalose-13C12 in Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha,Beta-Trehalose-13C12 is a stable isotope-labeled version of trehalose (B1683222), a non-reducing disaccharide composed of two glucose units. In metabolic tracer studies, it serves as a powerful tool to investigate the uptake, catabolism, and metabolic fate of trehalose in various biological systems. By tracing the incorporation of the 13C carbon atoms into downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the role of trehalose in cellular physiology, stress response, and disease states.[1] These application notes provide detailed protocols for utilizing this compound in metabolic tracer studies, from cell culture to data analysis, and include quantitative data and pathway visualizations to guide experimental design and interpretation.
Principle of 13C Metabolic Tracer Studies
Metabolic tracer studies using this compound involve introducing the labeled trehalose into a biological system (e.g., cell culture, in vivo model) and monitoring the incorporation of the 13C label into various metabolites over time. The 13C-labeled carbons from trehalose will be distributed throughout the metabolic network as it is broken down into glucose and enters central carbon metabolism. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the mass isotopologue distribution (MID) of these metabolites can be determined, revealing the extent of 13C incorporation. This information can be used to calculate metabolic fluxes and understand the relative contributions of different pathways.
Applications
-
Pathway Elucidation: Tracing the metabolic fate of trehalose to identify and confirm catabolic pathways and their connections to central carbon metabolism.
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions involved in trehalose utilization and downstream pathways.[2]
-
Stress Response Studies: Investigating the role of trehalose metabolism in cellular protection against environmental stresses such as osmotic shock, desiccation, and thermal stress.
-
Drug Discovery: Screening for inhibitors of trehalose metabolism, which may serve as potential therapeutic targets in pathogens where trehalose is essential.
Data Presentation
Quantitative Data Summary
The following table summarizes representative quantitative data from a metabolic tracer study using 13C-labeled trehalose in Drosophila hemocytes.[3] This data illustrates the incorporation of 13C from trehalose into a key metabolite of the pentose (B10789219) phosphate (B84403) pathway.
| Metabolite | Isotopologue | 13C Incorporation (%) | Biological System | Reference |
| Glucose-6-Phosphate | M+6 | Increased upon infection | Drosophila hemocytes | [3] |
| Glucose-6-Phosphate | M+3 | Prominent increase upon infection | Drosophila hemocytes | [3] |
Signaling and Metabolic Pathways
The metabolism of trehalose is intricately linked with central carbon metabolism. The following diagrams illustrate these connections.
References
- 1. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Glucose and trehalose metabolism through the cyclic pentose phosphate pathway shapes pathogen resistance and host protection in Drosophila | PLOS Biology [journals.plos.org]
Application Notes and Protocols for In Vivo NMR Spectroscopy using Alpha,Beta-Trehalose-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of metabolic research and drug development, understanding the intricate network of biochemical pathways within a living organism is paramount. In vivo Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of stable isotope-labeled compounds, has emerged as a powerful, non-invasive technique to elucidate metabolic fluxes in real-time.[1][2][3] This document provides a detailed protocol and application notes for the use of Alpha,Beta-Trehalose-13C12, a uniformly labeled disaccharide, in in vivo 13C NMR spectroscopy for tracing carbon metabolism.
Trehalose (B1683222), a non-reducing disaccharide, plays a significant role in the metabolism of various organisms, from bacteria and yeast to insects and plants, where it serves as an energy source and a protectant against environmental stress. By introducing 13C-labeled trehalose into a biological system, researchers can track the fate of its carbon atoms as they are incorporated into downstream metabolites. This allows for the quantitative analysis of metabolic pathways, providing valuable insights into cellular physiology and the mechanism of action of therapeutic agents.[4][5]
The use of uniformly 13C-labeled substrates like this compound offers the advantage of increasing the signal-to-noise ratio in 13C NMR spectra and allows for the detection of 13C-13C spin-spin couplings, which can provide additional structural information about the labeled metabolites.[6]
Applications
The application of this compound in conjunction with in vivo 13C NMR spectroscopy is particularly relevant in the following areas:
-
Metabolic Engineering: To quantify the flux through specific metabolic pathways in microorganisms engineered for the production of biofuels or specialty chemicals.[7][8]
-
Drug Development: To assess the impact of novel therapeutic compounds on the central carbon metabolism of target organisms or cells.
-
Physiological Studies: To investigate the role of trehalose metabolism in response to environmental stressors, such as desiccation, osmotic stress, or temperature changes.[5]
-
Disease Research: To study alterations in metabolic pathways associated with diseases, particularly in model organisms where trehalose metabolism is relevant.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from in vivo NMR experiments using this compound. Please note that these values are illustrative and will vary depending on the biological system and experimental conditions.
Table 1: Fractional 13C Enrichment of Key Metabolites
| Metabolite | Carbon Position(s) | Fractional Enrichment (%) after 1 hour | Fractional Enrichment (%) after 4 hours |
| Glucose-6-Phosphate | C1-C6 | 15 ± 2 | 45 ± 5 |
| Fructose-6-Phosphate | C1-C6 | 12 ± 2 | 40 ± 4 |
| Pyruvate (B1213749) | C1, C2, C3 | 8 ± 1 | 25 ± 3 |
| Lactate (B86563) | C1, C2, C3 | 10 ± 2 | 30 ± 4 |
| Glutamate | C2, C3, C4 | 5 ± 1 | 20 ± 3 |
| Glycogen | C1-C6 | 2 ± 0.5 | 10 ± 2 |
Table 2: Metabolic Flux Ratios Determined by 13C NMR
| Flux Ratio | Description | Value |
| Glycolysis / Pentose Phosphate Pathway | Ratio of carbon flux through glycolysis versus the PPP | 3.2 ± 0.4 |
| Pyruvate Dehydrogenase / Pyruvate Carboxylase | Ratio of pyruvate entering the TCA cycle versus anaplerotic pathways | 2.5 ± 0.3 |
| TCA Cycle Flux | Rate of carbon entry into the tricarboxylic acid cycle | 50 ± 8 µmol/g/h |
Experimental Protocols
This section provides a detailed, representative protocol for conducting in vivo NMR spectroscopy using this compound. The protocol is generalized and may require optimization for specific biological systems.
Preparation of the Biological System
-
Cell Cultures (Yeast, Bacteria):
-
Grow cells in a defined medium to the desired growth phase (e.g., mid-exponential phase).
-
Harvest cells by centrifugation at a low speed (e.g., 3000 x g for 5 minutes) at 4°C.
-
Wash the cells twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any residual medium.
-
Resuspend the cell pellet in the NMR buffer to a final density suitable for NMR measurements (e.g., 20-50 mg dry weight/mL).
-
-
Perfused Organs or Tissues:
-
Isolate the organ or tissue of interest following established surgical procedures.
-
Perfuse the tissue with a physiological buffer (e.g., Krebs-Henseleit buffer) equilibrated with 95% O2 / 5% CO2.
-
Ensure the viability of the tissue by monitoring relevant physiological parameters (e.g., oxygen consumption, lactate production).
-
-
Whole Organisms (e.g., Insects, Small Animals):
-
Anesthetize the animal according to approved institutional protocols.
-
Position the animal within the NMR spectrometer, ensuring proper life support and monitoring.
-
Introduction of this compound
-
Prepare a stock solution of this compound in the appropriate buffer or medium. The final concentration will depend on the biological system and the specific research question, but a typical starting concentration is in the range of 10-50 mM.
-
For cell suspensions, add the labeled trehalose solution directly to the NMR tube containing the cells.
-
For perfused tissues, introduce the labeled trehalose into the perfusion medium.
-
For whole organisms, administer the labeled trehalose via injection or infusion.
In Vivo NMR Data Acquisition
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the 13C frequency (e.g., 125.7 MHz for an 11.7 T magnet).
-
Ensure the sample temperature is maintained at a physiologically relevant level (e.g., 37°C) throughout the experiment.
-
Shim the magnetic field to achieve optimal spectral resolution.
-
-
13C NMR Pulse Sequence:
-
A simple one-pulse sequence with proton decoupling is often sufficient for detecting the 13C signals of labeled metabolites.
-
Typical acquisition parameters include:
-
Pulse angle: 45-60°
-
Recycle delay: 1-2 seconds
-
Number of scans: 512-4096 (depending on the concentration of metabolites and desired time resolution)
-
-
-
Time-Course Measurements:
-
Acquire a series of 13C NMR spectra over time to monitor the incorporation of the 13C label into various metabolites. The time resolution will depend on the metabolic rates of the system under investigation.
-
Data Processing and Analysis
-
Spectral Processing:
-
Apply a line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
-
Resonance Assignment:
-
Identify the resonances of 13C-labeled metabolites based on their chemical shifts, which can be referenced to external or internal standards.
-
-
Quantification:
-
Integrate the peak areas of the assigned resonances to determine the relative concentrations of the labeled metabolites.
-
Correct the peak areas for nuclear Overhauser effects (NOE) and T1 relaxation effects if absolute quantification is required.
-
-
Metabolic Flux Analysis:
-
Use the time-course data of 13C enrichment in different metabolites to calculate metabolic fluxes using appropriate metabolic models and software (e.g., INCA, Metran).
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for in vivo NMR spectroscopy using this compound.
Central Metabolic Pathways
Caption: Simplified diagram of central metabolic pathways traced by 13C from trehalose.
References
- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmental Analysis of Metabolism by 13C Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo 1H-[13C]-NMR spectroscopy of cerebral metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance study of trehalose mobilization in yeast spores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multilabeled 13C substrates as probes in In vivo 13C and 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
Unraveling Cellular Metabolism: Metabolic Flux Analysis Using Alpha,Beta-Trehalose-13C12
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, such as Alpha,Beta-Trehalose-13C12, through metabolic pathways, researchers can gain a detailed understanding of cellular physiology and identify metabolic reprogramming in disease states. Trehalose (B1683222), a disaccharide of glucose, plays a significant role in the metabolism of various organisms and its analysis can provide unique insights, particularly in the study of infectious diseases, neurodegenerative disorders, and metabolic syndromes.
These application notes provide a comprehensive guide for utilizing this compound in metabolic flux analysis. The protocols outlined below are intended for researchers in academia and the pharmaceutical industry, offering detailed methodologies for experimental design, sample preparation, and data analysis.
Core Principles
The fundamental principle of 13C-Metabolic Flux Analysis (13C-MFA) involves introducing a substrate enriched with the stable isotope 13C into a biological system.[1] As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The distribution of these isotopes within the metabolic network is then measured, typically by mass spectrometry (MS).[1] This labeling pattern is a direct reflection of the underlying metabolic fluxes. By comparing the experimentally measured isotopic enrichment with computationally simulated labeling patterns, the rates of intracellular reactions can be accurately quantified.[1]
This compound serves as a specific probe to investigate pathways involved in trehalose metabolism and its subsequent entry into central carbon metabolism. This can be particularly insightful for studying organisms that utilize trehalose as a carbon source or as a protectant against cellular stress.
Applications in Research and Drug Development
-
Infectious Disease Research: Many pathogenic bacteria and fungi synthesize and metabolize trehalose. Tracing the metabolism of 13C-trehalose can help identify essential metabolic pathways in these pathogens, providing novel targets for antimicrobial drug development.
-
Neurodegenerative Disease Studies: Trehalose has been shown to have neuroprotective effects, partly by inducing autophagy. 13C-MFA with labeled trehalose can elucidate the metabolic mechanisms underlying these protective effects.
-
Metabolic Disease Research: Understanding how different cell types metabolize sugars is crucial in the study of diseases like diabetes and obesity. 13C-trehalose can be used to probe specific aspects of sugar metabolism.
-
Bioprocessing and Metabolic Engineering: In biotechnological applications, optimizing the metabolic pathways of microorganisms is key to enhancing the production of desired compounds. 13C-MFA provides the detailed flux maps necessary for rational metabolic engineering.[2]
Experimental Workflow and Protocols
A typical 13C-MFA experiment using this compound can be divided into several key stages: experimental design, cell culture and labeling, metabolite extraction, analytical measurement, and data analysis.
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Metabolic Fluxes with 13C-Labeled Trehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis using stable isotope tracers is a cornerstone technique for understanding cellular physiology and pathophysiology. While 13C-labeled glucose and glutamine are commonly used to probe central carbon metabolism, 13C-labeled trehalose (B1683222) offers a unique tool to investigate specific aspects of carbohydrate storage, stress response, and the metabolic fate of this non-reducing disaccharide. Trehalose plays a critical role in the metabolism of various organisms, from microbes to plants and insects, and is implicated in processes ranging from energy storage to protection against environmental stressors.[1][2]
These application notes provide a comprehensive guide to designing and executing experiments for quantifying metabolic fluxes using 13C-labeled trehalose. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are included, along with visualizations of key metabolic pathways and experimental workflows.
Key Applications
-
Tracing Trehalose Utilization: Elucidate the pathways through which cells catabolize trehalose and integrate its carbon backbone into central metabolism.
-
Investigating Stress Response: Quantify the flux of carbon into and out of the trehalose pool under various stress conditions, such as osmotic, thermal, or oxidative stress.
-
Probing Glycolysis and Gluconeogenesis: Use 13C-trehalose to understand the contribution of its constituent glucose molecules to glycolytic and gluconeogenic fluxes.[1]
-
Drug Discovery and Development: Evaluate the impact of therapeutic compounds on trehalose metabolism, which can be a target in infectious diseases or metabolic disorders.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with 13C-Trehalose
This protocol describes the labeling of adherent mammalian cells with uniformly labeled 13C-trehalose ([U-13C12]-Trehalose).
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
[U-13C12]-Trehalose
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare complete culture medium containing [U-13C12]-Trehalose at the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Initiation of Labeling: When cells reach the desired confluency, aspirate the standard culture medium and wash the cells once with pre-warmed PBS.
-
Addition of Labeling Medium: Add the prepared 13C-trehalose-containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined period. The labeling duration will depend on the metabolic rates of the cells and the specific pathways being investigated. A time-course experiment is recommended to determine the optimal labeling time.
-
Metabolite Quenching and Extraction: Proceed immediately to Protocol 2 for quenching of metabolism and extraction of intracellular metabolites.
Protocol 2: Quenching of Metabolism and Metabolite Extraction
This protocol is for the rapid cessation of metabolic activity and extraction of polar metabolites from adherent cells.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
80% Methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching -9°C and 14,000 x g
Procedure:
-
Quenching: Place the culture plate on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Extraction: Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.
-
Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete cell lysis. Scrape the cells and the methanol extract into pre-chilled microcentrifuge tubes.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Trehalose and its Metabolites
This protocol outlines the analysis of 13C-labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column suitable for carbohydrate separation.
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0
-
Mobile Phase B: 5% Water, 95% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0
-
Gradient: A gradient from high to low organic phase to elute polar compounds.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions: The specific precursor and product ions for unlabeled and 13C-labeled trehalose and its expected downstream metabolites need to be determined. Representative transitions are provided in the data table below.
Data Presentation
Table 1: Representative Quantitative Data from a 13C-Trehalose Metabolic Flux Study
| Metabolite | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) - Control | Relative Abundance (%) - Stressed |
| Trehalose | M+0 | 341.1 | 179.1 | 95.2 ± 2.1 | 85.7 ± 3.4 |
| M+6 | 347.1 | 182.1 | 1.5 ± 0.3 | 5.8 ± 0.9 | |
| M+12 | 353.1 | 185.1 | 3.3 ± 0.5 | 8.5 ± 1.2 | |
| Glucose-6-Phosphate | M+0 | 259.0 | 97.0 | 98.1 ± 1.5 | 92.3 ± 2.0 |
| M+6 | 265.0 | 97.0 | 1.9 ± 0.4 | 7.7 ± 1.1 | |
| Fructose-6-Phosphate | M+0 | 259.0 | 97.0 | 97.8 ± 1.8 | 91.5 ± 2.2 |
| M+6 | 265.0 | 97.0 | 2.2 ± 0.5 | 8.5 ± 1.3 | |
| Lactate | M+0 | 89.0 | 43.0 | 99.5 ± 0.2 | 96.1 ± 0.8 |
| M+3 | 92.0 | 45.0 | 0.5 ± 0.1 | 3.9 ± 0.6 |
Data are presented as mean ± standard deviation for n=3 biological replicates and are representative examples based on typical 13C labeling studies.
Mandatory Visualization
Caption: Catabolism of 13C-labeled trehalose and its entry into central carbon metabolism.
Caption: Experimental workflow for 13C-trehalose metabolic flux analysis.
Caption: The regulatory role of Trehalose-6-Phosphate (T6P) in metabolic signaling.
References
Application Notes for Tracing Central Carbon Metabolism with Alpha,Beta-Trehalose-13C12
Introduction
Alpha,Beta-Trehalose-13C12 is a stable isotope-labeled form of trehalose (B1683222), a disaccharide of glucose that serves as a primary energy source and stress protectant in a wide range of organisms, including bacteria, fungi, and insects.[1][2][3] As a non-radioactive tracer, this compound is a powerful tool for elucidating the dynamics of central carbon metabolism in these organisms through a technique known as 13C Metabolic Flux Analysis (13C-MFA).[4][5] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and data interpretation guidelines for utilizing this compound to investigate metabolic pathways.
Principle of the Method
The core principle of using this compound lies in tracing the path of the heavy carbon atoms (¹³C) as they are incorporated into various downstream metabolites.[6] When an organism is supplied with this compound, it is taken up by the cells and catabolized by the enzyme trehalase into two molecules of ¹³C-glucose.[7] These labeled glucose molecules then enter central carbon metabolism, primarily through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). As these pathways proceed, the ¹³C atoms are distributed throughout a network of interconnected metabolites.[8]
By using mass spectrometry (MS) to measure the mass shifts in these downstream metabolites, it is possible to determine the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of ¹³C atoms.[9] This distribution pattern provides a detailed fingerprint of the metabolic fluxes, or the rates of the enzymatic reactions, throughout the central carbon network.[4][10] Computational modeling is then used to estimate the intracellular fluxes that best explain the observed labeling patterns.[11]
Applications
The use of this compound as a metabolic tracer is particularly valuable in several key research areas:
-
Insect Metabolism: Trehalose is the primary hemolymph sugar in most insects, analogous to glucose in vertebrates. Tracing with ¹³C-trehalose can provide critical insights into energy metabolism related to flight, development, and immune responses.[12]
-
Microbial and Fungal Pathogenesis: Many bacteria and fungi, including important human pathogens, utilize trehalose for survival and virulence.[3] this compound can be used to study the metabolic pathways essential for these processes, potentially identifying novel targets for antimicrobial drug development.
-
Biotechnology and Metabolic Engineering: In industrial biotechnology, microorganisms are often engineered to produce valuable chemicals. Understanding and optimizing their central carbon metabolism is crucial for maximizing yield. ¹³C-trehalose tracing can be employed in organisms that naturally utilize trehalose or have been engineered with trehalose metabolic pathways.[13]
-
Drug Development: For therapeutic strategies targeting trehalose metabolism, this tracer can be used to assess the on-target effects of drug candidates by measuring their impact on metabolic fluxes.
Data Presentation
The primary quantitative data from a ¹³C labeling experiment is the mass isotopomer distribution (MID) of key metabolites. The following tables present hypothetical but representative data from an experiment where a microbial culture was grown with this compound as the sole carbon source until a metabolic and isotopic steady state was reached.
Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | 2.5 | 1.8 | 3.7 | 5.5 | 8.2 | 15.3 | 63.0 |
| Fructose-6-Phosphate | 2.8 | 2.1 | 4.0 | 5.9 | 8.8 | 16.1 | 60.3 |
| Dihydroxyacetone Phosphate | 15.2 | 8.1 | 25.3 | 51.4 | - | - | - |
| Glyceraldehyde-3-Phosphate | 14.9 | 8.5 | 26.1 | 50.5 | - | - | - |
| 3-Phosphoglycerate | 16.1 | 9.0 | 27.3 | 47.6 | - | - | - |
| Phosphoenolpyruvate | 16.5 | 9.2 | 27.9 | 46.4 | - | - | - |
| Pyruvate | 17.2 | 9.8 | 28.5 | 44.5 | - | - | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 20.1 | 15.5 | 35.2 | 12.8 | 10.4 | 5.1 | 0.9 |
| α-Ketoglutarate | 22.3 | 18.2 | 38.1 | 10.5 | 8.7 | 2.2 | - |
| Succinate | 25.6 | 20.1 | 40.3 | 8.9 | 5.1 | - | - |
| Fumarate | 26.0 | 20.5 | 40.8 | 8.5 | 4.2 | - | - |
| Malate | 25.8 | 20.3 | 40.5 | 8.7 | 4.7 | - | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Experimental Protocols
The following protocols provide a general framework for conducting a steady-state ¹³C labeling experiment using this compound. Optimization for specific organisms and experimental conditions is recommended.
Protocol 1: Cell/Organism Culture and Labeling
Objective: To culture cells or organisms in the presence of this compound to achieve isotopic steady state.
Materials:
-
Cell line or organism of interest
-
Appropriate growth medium lacking a carbon source
-
This compound (sterile solution)
-
Unlabeled trehalose (for control cultures)
-
Incubator, shaker, or other appropriate culture system
Procedure:
-
Prepare Labeling Medium: Prepare the growth medium with this compound as the sole carbon source at the desired concentration. A common starting point is a 99% labeled, 1% unlabeled mixture to facilitate the detection of naturally occurring isotopes.
-
Inoculation: Inoculate the labeling medium with the cells or organism from a starter culture grown in unlabeled medium. The initial cell density should be low to allow for several generations of growth in the labeled medium.
-
Incubation: Culture the cells/organism under standard growth conditions. To achieve an isotopic steady state, cells should be allowed to grow for a sufficient duration, typically 5-7 doublings.
-
Monitoring Growth: Monitor the growth of the culture (e.g., by measuring optical density or cell counts) to ensure it reaches the desired metabolic state (e.g., mid-exponential phase).
-
Harvesting: Once the culture has reached the target growth phase and isotopic steady state, proceed immediately to the metabolite quenching and extraction protocol.
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold saline (0.9% NaCl)
-
-80°C quenching/extraction solvent (e.g., 80:20 methanol:water)
-
Dry ice
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Rapid Cooling: Place the culture vessel on dry ice to rapidly cool the cells and medium.
-
Cell Separation: Quickly separate the cells from the labeled medium. For suspension cultures, this can be done by centrifugation at a low temperature (e.g., 1,000 x g for 1 minute at 0°C). For adherent cells, aspirate the medium.
-
Washing: Wash the cell pellet or plate once with ice-cold saline to remove any remaining extracellular labeled trehalose. Centrifuge again if necessary and discard the supernatant.
-
Quenching and Extraction: Add the pre-chilled (-80°C) extraction solvent to the cell pellet or plate. For a 10 cm plate, 1 mL is typically sufficient.
-
Lysis: Scrape the cells (if adherent) into the solvent and transfer the mixture to a microcentrifuge tube. Vortex vigorously to ensure complete cell lysis and protein precipitation.
-
Incubation: Incubate the samples at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge the extract at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Objective: To separate and detect ¹³C-labeled metabolites and determine their mass isotopomer distributions.
Materials:
-
Metabolite extract from Protocol 2
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Appropriate chromatography column (e.g., HILIC for polar metabolites)
-
Mobile phases for liquid chromatography
Procedure:
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent compatible with the LC-MS method.
-
Chromatography: Inject the reconstituted sample onto the LC system. Use a chromatographic method optimized for the separation of central carbon metabolites.
-
Mass Spectrometry: Analyze the eluting metabolites using the mass spectrometer. For targeted analysis, use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument, setting up transitions for each expected isotopologue of the target metabolites.[14] For untargeted analysis, use a high-resolution instrument to acquire full scan data.
-
Data Acquisition: Acquire data across the entire chromatographic run. Ensure that the mass resolution is sufficient to distinguish between different isotopologues.
-
Data Processing: Integrate the peak areas for each mass isotopologue of a given metabolite. Correct for the natural abundance of ¹³C and other stable isotopes to determine the fractional enrichment and mass isotopomer distribution.[14]
Visualizations
Trehalose Metabolism and Central Carbon Pathways
Caption: Trehalose catabolism and its entry into central carbon metabolism.
Experimental Workflow for ¹³C Metabolic Flux Analysis
Caption: General workflow for a 13C Metabolic Flux Analysis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Trehalose Pathway - Creative Biolabs [creative-biolabs.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Labeling with Alpha,Beta-Trehalose-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha,Beta-Trehalose-¹³C₁₂ is a stable isotope-labeled version of trehalose (B1683222), a naturally occurring non-reducing disaccharide composed of two glucose units. In various organisms like bacteria, yeast, and insects, trehalose serves as a crucial molecule for stress protection, particularly against dehydration and extreme temperatures.[1][2] While mammalian cells do not naturally synthesize or readily transport trehalose, there is significant interest in its potential therapeutic applications, including roles in promoting autophagy and protecting against neurodegenerative diseases.[2][3]
The use of Alpha,Beta-Trehalose-¹³C₁₂ in cell culture allows for the precise tracing of its metabolic fate and its interaction with cellular pathways. This powerful technique, when coupled with analytical methods like mass spectrometry (MS), enables researchers to investigate the uptake, metabolism, and downstream effects of trehalose at a molecular level.[4][5] These application notes provide a detailed protocol for performing in vitro cell culture labeling experiments using Alpha,Beta-Trehalose-¹³C₁₂, from experimental design to sample preparation for analysis.
It is important to note that the low permeability of trehalose in mammalian cells presents a significant challenge.[2] The following protocols are based on established methods for stable isotope labeling with other compounds like glucose and have been adapted to address the unique properties of trehalose.[6][7] Researchers may need to optimize these protocols for their specific cell lines and experimental questions, potentially employing techniques to enhance trehalose uptake.
Data Presentation
The success of a labeling experiment is dependent on several key parameters. The following table provides recommended starting points for optimizing your experiment.
| Parameter | Recommendation | Notes |
| Cell Seeding Density (6-well plate) | 0.2 - 1.0 x 10⁶ cells/well | Aim for 70-80% confluency at the time of metabolite extraction to ensure cells are in an exponential growth phase.[7] |
| Alpha,Beta-Trehalose-¹³C₁₂ Concentration | 10 - 100 mM | Due to low cell permeability, higher concentrations may be required compared to other labeled nutrients. Optimization is critical. Consider using uptake enhancement methods. |
| Labeling Duration | 4 - 24 hours | The optimal time will depend on the cell type and the specific metabolic pathways being investigated. A time-course experiment is recommended for initial optimization.[8] |
| Replicates | Minimum of 3 biological replicates | To ensure statistical significance of the results. |
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line appropriate for the research question. Be aware that trehalose uptake efficiency may vary between cell types.
-
Standard Cell Culture: Culture cells in their standard growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[7] Allow the cells to adhere and grow overnight.
II. Preparation of Labeling Medium
-
Basal Medium: Use a glucose-free and serum-free basal medium (e.g., DMEM) to avoid interference from unlabeled glucose.
-
Stock Solution: Prepare a sterile stock solution of Alpha,Beta-Trehalose-¹³C₁₂ in the basal medium. The concentration of the stock solution should be high enough to achieve the desired final concentration in the labeling medium.
-
Labeling Medium: Prepare the final labeling medium by adding the Alpha,Beta-Trehalose-¹³C₁₂ stock solution to the basal medium to achieve the desired final concentration (e.g., 10-100 mM).
III. Isotopic Labeling
-
Medium Exchange: For adherent cells, aspirate the standard growth medium and gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[7] For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the labeling medium.[7]
-
Incubation: Add the pre-warmed labeling medium containing Alpha,Beta-Trehalose-¹³C₁₂ to the cells.
-
Time Course: Place the cells back into the incubator for the desired labeling period (e.g., 4, 8, 12, or 24 hours).
IV. Quenching and Metabolite Extraction
This is a critical step to halt all enzymatic activity instantaneously.[7]
-
Quenching Solution: Prepare an ice-cold quenching solution (e.g., 80% methanol).
-
Quenching:
-
Adherent Cells: Aspirate the labeling medium and immediately add the ice-cold quenching solution to each well.
-
Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cell pellet in the ice-cold quenching solution.
-
-
Cell Lysis: Scrape the adherent cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, ensure the pellet is fully resuspended.
-
Incubation: Incubate the lysates on ice for at least 10 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Sample Storage: Store the extracted samples at -80°C until analysis by mass spectrometry.
Visualizations
Experimental Workflow
References
- 1. Trehalose Metabolism: From Osmoprotection to Signaling | MDPI [mdpi.com]
- 2. Engineered Trehalose Permeable to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for 13C NMR Analysis of Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of metabolites in biological samples. Specifically, the use of 13C-labeled substrates allows for the tracing of metabolic pathways and the precise measurement of metabolic fluxes, providing invaluable insights in drug development, disease research, and fundamental biology. The quality and reproducibility of 13C NMR-based metabolomics data are critically dependent on meticulous sample preparation. This document provides detailed application notes and standardized protocols for the preparation of biological samples for 13C NMR analysis, ensuring high-quality, reproducible results.
The workflow for 13C metabolomics encompasses several critical stages: isotopic labeling of the biological system, rapid quenching of metabolic activity to preserve the in vivo metabolic state, efficient extraction of a broad range of metabolites, and finally, the preparation of the sample for NMR analysis.[1] Ineffective execution at any of these stages can introduce significant bias and variability, compromising the biological interpretation of the data.[1]
I. Quenching of Cellular Metabolism
Quenching is the rapid inactivation of enzymatic activity to halt metabolism and preserve the cellular metabolic state at the time of harvesting.[2][3] The turnover of some metabolites can be on the order of seconds, making rapid and effective quenching a critical first step.[2]
Protocol 1.1: Quenching of Adherent Mammalian Cells
This protocol is designed to minimize metabolic changes during the harvesting of adherent cells.
Materials:
-
Liquid nitrogen[2]
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Remove the culture medium from the dish.
-
Immediately wash the cells twice with a sufficient volume of ice-cold PBS to remove any remaining media components.
-
Instantly add liquid nitrogen to the dish to flash-freeze the cells and quench metabolism.[2][4]
-
Once the liquid nitrogen has evaporated, add the chosen extraction solvent directly to the plate.
-
Use a cell scraper to scrape the frozen cells into the extraction solvent.[4]
-
Collect the cell lysate in a pre-chilled tube.
Protocol 1.2: Quenching of Suspension Cells
For cells grown in suspension, a rapid separation from the culture medium is essential.
Materials:
-
Pre-chilled quenching solution (e.g., 60% methanol (B129727) in water at -40°C)[1]
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Rapidly mix the cell suspension with at least 5 volumes of the pre-chilled quenching solution.[1]
-
Centrifuge the mixture at a high speed (e.g., 1,000 x g) for a short duration (e.g., 1-2 minutes) at a temperature below 0°C to pellet the cells.
-
Quickly decant the supernatant.
-
The resulting cell pellet is quenched and ready for metabolite extraction.
II. Metabolite Extraction
The choice of extraction method significantly impacts the range and quantity of metabolites recovered. The ideal solvent system should efficiently extract a broad spectrum of metabolites while effectively precipitating macromolecules like proteins and lipids.
Protocol 2.1: Methanol-Chloroform-Water Extraction
This biphasic extraction method is widely used as it allows for the separation of polar and non-polar metabolites from a single sample.[5][6]
Materials:
-
Methanol (pre-chilled to -20°C)
-
Chloroform (pre-chilled to -20°C)
-
Ultrapure water (ice-cold)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the quenched cell pellet or tissue homogenate, add a pre-chilled mixture of methanol, chloroform, and water in a 2:1:0.8 (v/v/v) ratio.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Incubate the sample on ice for 15 minutes to facilitate protein precipitation.[7]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases and pellet the precipitated proteins and cell debris.[7]
-
Two distinct liquid phases will be visible, separated by a protein disk. The upper aqueous phase contains polar metabolites, and the lower organic phase contains non-polar metabolites (lipids).
-
Carefully collect the upper aqueous phase containing the polar metabolites into a new pre-chilled tube.
-
The collected extract can be dried using a vacuum concentrator (e.g., SpeedVac) or by lyophilization (freeze-drying).[7] Lyophilization is generally preferred as it better preserves a wider range of metabolites.[7]
Protocol 2.2: Perchloric Acid (PCA) Extraction
This method is effective for the extraction of water-soluble metabolites and results in excellent protein precipitation.[6][8]
Materials:
-
Perchloric acid (PCA), 0.4 M (ice-cold)
-
Potassium hydroxide (B78521) (KOH), 2 M
-
pH indicator paper or pH meter
-
Centrifuge
Procedure:
-
Resuspend the quenched cell pellet in ice-cold 0.4 M PCA.
-
Homogenize the sample if using tissue.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding 2 M KOH dropwise while monitoring the pH. The target pH is typically between 6.5 and 7.5.
-
The addition of KOH will cause the precipitation of potassium perchlorate.
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Collect the supernatant containing the neutralized metabolite extract.
-
The extract can then be lyophilized.
III. Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly influence the yield and reproducibility of metabolite quantification. The following tables summarize quantitative data comparing common extraction methods.
Table 1: Comparison of Metabolite Yield for Different Extraction Methods
| Metabolite | Methanol/Chloroform/Water (Relative Yield) | Perchloric Acid (Relative Yield) | Methanol/Water (Relative Yield) |
| Lactate | High | High | High |
| Alanine | High | High | High |
| Glutamate | High | High | Moderate |
| Succinate | Moderate | High | Moderate |
| ATP | Low | High | Low |
| Lipids | High | Very Low | Low |
This table provides a qualitative comparison based on typical performance. Actual yields can vary depending on the specific sample type and protocol execution.
Table 2: Reproducibility of Metabolite Extraction Methods
| Extraction Method | Typical Relative Standard Deviation (RSD) | Notes |
| Methanol/Chloroform/Water | 5-15% | Generally provides good reproducibility for a wide range of metabolites.[9] |
| Perchloric Acid | 10-20% | Can introduce variability due to the neutralization step.[6] |
| Methanol/Water | 5-10% | Often shows high reproducibility for polar metabolites. |
| Acetonitrile/Water | <10% | Can exhibit high reproducibility but may have lower extraction efficiency for some metabolites.[6] |
IV. NMR Sample Preparation
Proper preparation of the final NMR sample is crucial for obtaining high-quality spectra with sharp, well-resolved peaks.
Protocol 3.1: Reconstitution of Dried Extracts
Materials:
-
Deuterium oxide (D₂O) of high purity (99.9%)
-
NMR buffer (e.g., 100 mM phosphate (B84403) buffer in D₂O, pH 7.0-7.4)
-
Internal standard (e.g., DSS, TSP)
-
NMR tubes (high precision)
Procedure:
-
Reconstitute the dried metabolite extract in a precise volume of NMR buffer containing D₂O and a known concentration of an internal standard. A typical volume is 500-600 µL for a standard 5 mm NMR tube.
-
Vortex the sample thoroughly to ensure complete dissolution of the metabolites.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet any insoluble material.
-
Carefully transfer the clear supernatant to a clean, high-precision NMR tube.
-
Ensure the sample temperature is equilibrated to the desired temperature for NMR analysis, typically 25°C (298 K).
V. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing biological samples for 13C NMR analysis.
Caption: Experimental workflow for 13C NMR sample preparation.
Metabolic Pathway: Glycolysis and TCA Cycle
This diagram illustrates the flow of 13C atoms from glucose through glycolysis and the Tricarboxylic Acid (TCA) cycle, key pathways in central carbon metabolism.
References
- 1. youtube.com [youtube.com]
- 2. A comparison of cell and tissue extraction techniques using high-resolution 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear magnetic resonance spectroscopy is highly sensitive for lipid-soluble metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Lactate promotes glutamine uptake and metabolism in oxidative cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of ¹³C-Labeled Trehalose for Metabolic Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Trehalose (B1683222), a non-reducing disaccharide, is a key molecule in the stress tolerance mechanisms of various organisms.[1] The use of stable isotope labeling, particularly with ¹³C, in conjunction with gas chromatography-mass spectrometry (GC-MS), provides a powerful tool for tracing the metabolic fate of trehalose and quantifying its turnover in complex biological systems. This application note details the protocols for the sample preparation, derivatization, and GC-MS analysis of ¹³C-labeled trehalose. The methodologies presented are designed to offer high sensitivity and specificity for metabolic flux analysis and related research areas.[2]
Introduction
Gas chromatography-mass spectrometry is a robust analytical technique for the separation and identification of volatile and thermally stable compounds. However, polar molecules like trehalose require a derivatization step to increase their volatility for GC-MS analysis.[3] This typically involves a two-step process of methoximation followed by silylation.[4] The methoximation step is crucial when analyzing trehalose in a mixture with reducing sugars as it prevents the formation of multiple tautomeric isomers.[1] The subsequent silylation of hydroxyl groups with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) renders the molecule suitable for GC analysis.[4]
For quantitative studies, the use of a stable isotope-labeled internal standard is paramount. ¹³C-labeled trehalose is the preferred internal standard over deuterated counterparts due to its identical chemical properties and co-elution with the unlabeled analyte, which corrects for variations during sample preparation and analysis.[5] This ensures high accuracy and precision in quantification.[5]
Experimental Protocols
Sample Preparation and Metabolite Extraction
This protocol outlines the initial steps for extracting trehalose from biological samples.
-
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Methanol/water or ethanol (B145695) solution for extraction[1]
-
¹³C-labeled trehalose internal standard
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator or vacuum centrifuge
-
-
Procedure:
-
Accurately weigh or measure the biological sample.
-
Perform metabolite extraction using a suitable solvent system (e.g., methanol/water).[1] For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.[1]
-
Add a known concentration of ¹³C-labeled trehalose as an internal standard to the sample.[5]
-
Vortex the sample vigorously and centrifuge to pellet any precipitates.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization reactions.[4]
-
Derivatization: Methoximation and Silylation
This two-step protocol renders the extracted trehalose volatile for GC-MS analysis.
-
Materials:
-
Procedure:
-
Methoximation:
-
Prepare a fresh 20-40 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[1][4]
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract in a GC vial.[4]
-
Cap the vial tightly and vortex for 1 minute to ensure the sample is fully dissolved.[4]
-
Incubate the mixture at 30°C for 90 minutes with occasional shaking.[4]
-
-
Silylation:
-
GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Typical GC-MS Parameters:
-
Injection Volume: 1 µL[4]
-
Inlet Temperature: 250-280°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 320°C).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). CI may be preferred for better isotopomer quantification.[2]
-
MS Detection Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and specificity.[1] Monitor specific fragment ions for both unlabeled and ¹³C-labeled trehalose.
-
Data Presentation
Quantitative Performance of Derivatized Sugar Analysis by GC-MS
The following table summarizes the expected performance characteristics for the GC-MS analysis of derivatized sugars. While specific quantitative data for ¹³C-labeled trehalose is not extensively published, these values for similar disaccharides provide a reasonable expectation of performance.[4]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 1-10 µM |
| Limit of Quantification (LOQ) | 5-25 µM |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Trehalose Metabolism
The biosynthesis and degradation of trehalose are central to its role in cellular physiology. The following diagram illustrates the key enzymatic steps in these pathways.
Caption: Trehalose Biosynthesis and Degradation Pathway.
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample collection to data analysis for the GC-MS analysis of ¹³C-labeled trehalose.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 13C Isotopologue Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing, particularly with 13C, has become an indispensable tool in metabolic research, offering a dynamic view of cellular metabolism. By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This allows for the elucidation of metabolic fluxes and pathway activities. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical technique well-suited for this purpose, enabling the separation and detection of labeled and unlabeled metabolites.[1] This document provides detailed application notes and protocols for conducting 13C tracer studies using LC-MS.
Core Principles
The fundamental principle of 13C metabolic flux analysis (13C-MFA) is to quantify the rate of metabolic reactions within a cell or organism.[1] This is achieved by measuring the isotopic labeling patterns of metabolites. The mass isotopologue distribution (MID) represents the relative abundance of each isotopologue (a molecule that differs only in its isotopic composition) for a given metabolite. This data, after correction for the natural abundance of 13C, provides insights into the contributions of different pathways to the production of that metabolite.
Experimental Workflow
A typical 13C tracer study using LC-MS involves a series of sequential steps, from careful experimental design to in-depth data analysis and interpretation. The overall workflow is depicted below.
Protocol 1: 13C Labeling of Adherent Mammalian Cells
This protocol provides a general guideline for labeling adherent cells in culture. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
13C-labeled substrate (e.g., [U-13C6]-Glucose)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution: 80% methanol (B129727) in water, chilled to -80°C[2]
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the appropriate base medium with the 13C tracer at the desired concentration (e.g., 25 mM [U-13C6]-Glucose). Pre-warm the labeling medium to 37°C.
-
Labeling: Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a duration appropriate for the pathways of interest. Glycolysis reaches an isotopic steady-state within minutes, while pathways like the TCA cycle may take several hours.[2]
-
Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium.
-
Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Instantly quench metabolism by adding 1 mL of pre-chilled 80% methanol to each well.[2] Place the plate on dry ice for 10 minutes.[1]
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[1][2]
-
The supernatant can be stored at -80°C until LC-MS analysis.
Protocol 2: In Vivo 13C-Glucose Infusion in Mice
This protocol provides a general framework for in vivo 13C-glucose infusion. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Mice
-
13C-labeled glucose
-
Anesthetic
-
Catheter
-
Infusion pump
-
Liquid nitrogen
Procedure:
-
Fasting: Fast the mice for 6-12 hours prior to infusion to increase the fractional enrichment of the tracer in the plasma.[1]
-
Catheter Placement: Anesthetize the mouse and place a catheter in the lateral tail vein for tracer infusion.[1]
-
Tracer Infusion: Infuse the 13C-labeled tracer. A common method is a bolus injection followed by a continuous infusion to maintain a steady-state concentration of the tracer in the plasma.[1] For example, a bolus of 0.6 mg/g body mass of 13C6-glucose over 1 minute, followed by a continuous infusion of 0.0138 mg/g/min for 3-4 hours.[1]
-
Tissue Collection: At the end of the infusion period, surgically excise the tissue of interest as quickly as possible.
-
Immediately freeze-clamp the tissue in liquid nitrogen to halt all metabolic activity.[1]
-
Store the frozen tissue at -80°C until metabolite extraction.[1]
-
Metabolite Extraction from Tissue: a. Weigh the frozen tissue sample. b. Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol). c. Follow the same centrifugation steps as described for cell extraction to separate the supernatant containing metabolites. d. Collect the supernatant and dry it under vacuum. e. Store the dried extracts at -80°C.[1]
LC-MS Methods for 13C Isotopologue Analysis
The choice of LC-MS method depends on the physicochemical properties of the target metabolites. For polar metabolites, such as those in central carbon metabolism, hydrophilic interaction liquid chromatography (HILIC) is often preferred. For less polar compounds like some amino acids and acyl-CoAs, reversed-phase (RP) chromatography is suitable.
Method 1: HILIC-MS for Central Carbon Metabolites
HILIC provides excellent retention and separation for polar compounds that are poorly retained on traditional C18 columns.[3][4][5]
Chromatographic Conditions:
| Parameter | Setting |
| Column | Waters Premier BEH Amide column |
| Mobile Phase A | 20 mM ammonium (B1175870) formate, pH 3.5 with formic acid (for ESI+) or 20 mM ammonium acetate, pH 7.5 with acetic acid (for ESI-) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion (A) to elute polar analytes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 25 - 40°C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry Conditions (High-Resolution MS - Orbitrap/Q-TOF):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative switching[1] |
| Scan Mode | Full Scan |
| Mass Resolution | >60,000 |
| Scan Range | m/z 70 - 1000 |
| Capillary Voltage | 3.0 - 4.5 kV |
| Sheath Gas Flow Rate | 30 - 40 arbitrary units |
| Auxiliary Gas Flow Rate | 5 - 10 arbitrary units |
Method 2: Reversed-Phase LC-MS for Acyl-CoAs and Amino Acids
Chromatographic Conditions for Acyl-CoAs: [6]
| Parameter | Setting |
| Column | Waters XBridge C18, 3.5 µm, 2.1 x 150 mm |
| Mobile Phase A | Water with 5 mM ammonium acetate |
| Mobile Phase B | 95:5 Acetonitrile:Water with 5 mM ammonium acetate |
| Gradient | 0.2 mL/min flow at 98% A and 2% B for 1.5 min, 80% A 20% B at 5 min, 100% B at 12 min, held to 16 min, then re-equilibrate. |
| Column Temperature | 25°C |
Mass Spectrometry Conditions (Q-Exactive Plus Orbitrap): [6]
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Spray Voltage | 4.5 kV |
| Capillary Temperature | 425°C |
| Sheath Gas | 35 arbitrary units |
| Auxiliary Gas | 10 arbitrary units |
| S-lens RF Level | 50 |
Quantitative Data Presentation
The performance of LC-MS methods can be characterized by several key parameters. The following table summarizes typical performance data for the analysis of central carbon metabolites using a HILIC-LC-MS/MS (QQQ) method.
Table 1: Quantitative Performance of HILIC-LC-MS/MS for 13C-Labeled Metabolites
| Metabolite | Limit of Detection (LOD) (fmol on column) | Limit of Quantification (LOQ) (fmol on column) | Linearity Range (orders of magnitude) |
| Pyruvate | 10.2 | 34.1 | 4 |
| Lactate | 15.5 | 51.7 | 4 |
| Citrate | 8.9 | 29.7 | 5 |
| α-Ketoglutarate | 6.8 | 22.7 | 5 |
| Succinate | 21.3 | 71.0 | 4 |
| Malate | 12.4 | 41.3 | 5 |
| Fumarate | 304.7 | 1015.7 | 3 |
| Glutamate | 9.7 | 32.3 | 5 |
| Aspartate | 18.6 | 62.0 | 4 |
Data adapted from a study using HILIC chromatography coupled to a triple quadrupole mass spectrometer.[7]
Data Analysis Workflow
The analysis of raw LC-MS data to determine isotopic enrichment follows a structured workflow.
-
Data Processing: Raw LC-MS data is processed using software such as Xcalibur, MassHunter, or open-source platforms like XCMS. This involves peak picking, retention time alignment, and integration of the peak areas for each isotopologue of a given metabolite.[1]
-
Natural Abundance Correction: It is crucial to correct for the natural abundance of stable isotopes (e.g., 13C, 15N, 34S) to accurately determine the fractional enrichment from the introduced tracer.[1] Several algorithms and software packages are available for this correction.
-
Mass Isotopologue Distribution (MID) Calculation: The corrected peak areas are used to calculate the MID for each metabolite, which represents the percentage of the metabolite pool containing 0, 1, 2, etc., 13C atoms from the tracer.
-
Metabolic Flux Analysis: The MIDs of key metabolites are then used as input for metabolic flux analysis software to calculate the rates of reactions in the metabolic network.
Applications in Drug Development
13C isotopologue analysis using LC-MS is a powerful tool in drug discovery and development:
-
Mechanism of Action Studies: Elucidating how a drug affects specific metabolic pathways.
-
Target Engagement: Confirming that a drug is interacting with its intended metabolic target.
-
Biomarker Discovery: Identifying metabolic changes that can serve as biomarkers for drug efficacy or disease progression.
-
Off-Target Effect Analysis: Investigating unintended metabolic consequences of a drug.
By providing a detailed, quantitative picture of metabolic reprogramming, these methods can significantly accelerate the drug development process.
References
- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Alpha,Beta-Trehalose-13C12 in Microbial Stress Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha,Beta-Trehalose is a non-reducing disaccharide that plays a crucial role as a stress protectant in a wide range of microorganisms, including bacteria and yeast.[1] It stabilizes proteins and cellular membranes under conditions of environmental stress such as osmotic shock, desiccation, heat, and cold.[2][3] The use of isotopically labeled Alpha,Beta-Trehalose-13C12 in metabolic studies allows for the precise tracing of carbon atoms, providing a powerful tool to elucidate the metabolic fate of trehalose (B1683222) and its contribution to central carbon metabolism during stress responses. This enables researchers to quantify metabolic fluxes and identify key regulatory nodes in stress-related pathways, offering potential targets for the development of novel antimicrobial agents.
Applications of this compound in Microbial Stress Response Studies
The primary application of this compound is as a tracer in metabolic flux analysis (MFA) to investigate how microorganisms adapt their metabolism to cope with environmental stressors.
-
Metabolic Flux Analysis (MFA): By cultivating microorganisms on a medium containing this compound as the sole or a supplementary carbon source, the incorporation of 13C into various intracellular metabolites can be tracked. This allows for the quantification of the rates (fluxes) of metabolic pathways, revealing how carbon from trehalose is distributed throughout the central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, under both normal and stress conditions.
-
Pathway Elucidation: The labeling patterns of downstream metabolites provide definitive evidence for the activity of specific metabolic pathways involved in trehalose utilization and its integration into the cellular metabolic network.
-
Identifying Stress-Specific Metabolic Rerouting: Comparing the metabolic flux maps of microorganisms under normal versus stress conditions can reveal critical rerouting of metabolic pathways. This information is vital for understanding the adaptive mechanisms that contribute to survival and for identifying potential enzymatic targets for antimicrobial drugs.
-
Drug Discovery and Target Validation: Inhibitors of key enzymes in trehalose metabolism can be screened and their effects on metabolic fluxes can be quantified using this compound. This provides a dynamic and quantitative assessment of target engagement and downstream metabolic consequences.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic labeling experiments using this compound to study microbial stress responses. These should be optimized for the specific microorganism and stress condition being investigated.
Protocol 1: 13C-Labeling of Microbial Cultures with this compound
Objective: To label the intracellular metabolites of a microbial culture with 13C from this compound under a specific stress condition.
Materials:
-
Microbial strain of interest (e.g., Escherichia coli, Saccharomyces cerevisiae)
-
Defined minimal medium appropriate for the microorganism
-
This compound (sterile solution)
-
Unlabeled Alpha,Beta-Trehalose (for control experiments)
-
Stress-inducing agent (e.g., NaCl for osmotic stress, H2O2 for oxidative stress)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the microorganism into a suitable rich medium (e.g., LB for E. coli, YPD for S. cerevisiae) and grow overnight at the optimal temperature with shaking.
-
Main Culture Inoculation: The next day, inoculate a defined minimal medium with the overnight pre-culture to an initial optical density (OD600) of approximately 0.05. The minimal medium should contain a limiting amount of a non-labeled carbon source to allow for initial growth.
-
Growth to Mid-Log Phase: Incubate the main culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (typically OD600 of 0.4-0.6).
-
Introduction of Labeled Substrate and Stressor:
-
For the experimental group, add sterile this compound to the culture to a final concentration of 1-5 mM (this may need optimization).
-
Simultaneously, introduce the stressor at the desired concentration (e.g., 0.5 M NaCl for osmotic stress in E. coli).
-
For the control group, add unlabeled Alpha,Beta-Trehalose and the stressor at the same concentrations.
-
A second control group with the labeled trehalose but without the stressor should also be included.
-
-
Incubation and Labeling: Continue to incubate the cultures under the same conditions for a defined period to allow for the uptake and metabolism of the labeled trehalose. The labeling time will depend on the metabolic rate of the organism and should be determined empirically, but a common starting point is 1-2 hours.
-
Harvesting and Quenching: Rapidly quench metabolic activity to preserve the in vivo metabolic state.
-
Quickly transfer a defined volume of the culture into a pre-chilled tube containing a quenching solution (e.g., 60% methanol (B129727) at -40°C) at a ratio of 1:4 (culture to quenching solution).
-
Immediately vortex and centrifuge at high speed (e.g., >10,000 x g) for 5 minutes at -20°C.
-
Discard the supernatant. The cell pellet is now ready for metabolite extraction.
-
Protocol 2: Metabolite Extraction and Preparation for LC-MS/MS Analysis
Objective: To extract intracellular metabolites from 13C-labeled microbial cells for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Quenched cell pellets from Protocol 1
-
Extraction solvent (e.g., 40:40:20 acetonitrile (B52724):methanol:water, pre-chilled to -20°C)
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS grade water and solvents
-
Autosampler vials
Procedure:
-
Metabolite Extraction:
-
Resuspend the quenched cell pellet in 1 mL of the pre-chilled extraction solvent.
-
Incubate on ice for 15 minutes with intermittent vortexing to ensure complete cell lysis and metabolite extraction. .
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Clarification: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.
-
Drying: Completely dry the metabolite extract using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
-
Reconstitution: Immediately prior to LC-MS/MS analysis, reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, typically the initial mobile phase of the chromatography gradient (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at maximum speed for 10 minutes at 4°C to remove any remaining insoluble material.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from an experiment using this compound to study the osmotic stress response in E. coli.
Table 1: Relative Abundance of 13C-Labeled Metabolites in Central Carbon Metabolism of E. coli under Osmotic Stress.
| Metabolite | Control (No Stress) - Labeled Fraction (%) | Osmotic Stress (0.5M NaCl) - Labeled Fraction (%) | Fold Change (Stress/Control) |
| Glucose-6-Phosphate | 85.2 ± 3.1 | 92.5 ± 2.8 | 1.09 |
| Fructose-6-Phosphate | 84.9 ± 3.5 | 91.8 ± 3.0 | 1.08 |
| 6-Phosphogluconate | 35.6 ± 2.4 | 15.3 ± 1.9 | 0.43 |
| Ribose-5-Phosphate | 33.1 ± 2.9 | 12.8 ± 1.5 | 0.39 |
| Pyruvate | 78.5 ± 4.2 | 88.1 ± 3.7 | 1.12 |
| Acetyl-CoA | 75.3 ± 3.9 | 85.4 ± 4.1 | 1.13 |
| Citrate | 65.1 ± 5.1 | 55.9 ± 4.8 | 0.86 |
| α-Ketoglutarate | 62.8 ± 4.7 | 50.2 ± 4.5 | 0.80 |
| Succinate | 58.9 ± 4.3 | 45.7 ± 4.0 | 0.78 |
| Fumarate | 57.2 ± 4.1 | 43.1 ± 3.8 | 0.75 |
| Malate | 59.5 ± 4.5 | 46.8 ± 4.2 | 0.79 |
Data are presented as mean ± standard deviation (n=3). Labeled fraction represents the percentage of the metabolite pool containing at least one 13C atom derived from this compound.
Table 2: Metabolic Fluxes through Key Pathways in E. coli under Osmotic Stress, Determined by 13C-MFA with this compound.
| Metabolic Pathway | Flux (Control, No Stress) (mmol/gDW/h) | Flux (Osmotic Stress, 0.5M NaCl) (mmol/gDW/h) | Flux Ratio (Stress/Control) |
| Trehalose Uptake | 1.5 ± 0.1 | 2.8 ± 0.2 | 1.87 |
| Glycolysis (Phosphofructokinase) | 5.2 ± 0.4 | 6.5 ± 0.5 | 1.25 |
| Pentose Phosphate Pathway (Oxidative) | 2.1 ± 0.2 | 0.9 ± 0.1 | 0.43 |
| TCA Cycle (Citrate Synthase) | 3.8 ± 0.3 | 2.9 ± 0.3 | 0.76 |
| Anaplerosis (Phosphoenolpyruvate Carboxylase) | 0.5 ± 0.05 | 1.2 ± 0.1 | 2.40 |
Data are presented as mean ± standard deviation (n=3), normalized to cell dry weight (gDW).
Visualization of Pathways and Workflows
Signaling Pathways
The synthesis and degradation of trehalose are tightly regulated in response to environmental stress. The following diagrams illustrate the key metabolic pathways.
Experimental Workflow
The overall experimental workflow for a 13C-MFA study using this compound is depicted below.
References
- 1. Enhanced trehalose production improves growth of Escherichia coli under osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Trehalose synthesis is induced upon exposure of Escherichia coli to cold and is essential for viability at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Birch Effect with 13C-Labeled Trehalose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "Birch effect," the pulse of carbon dioxide (CO2) released from dry soil upon rewetting, is a critical phenomenon in terrestrial carbon cycling. This rapid burst of microbial respiration is fueled by the accumulation of compatible solutes, such as trehalose (B1683222), within soil microorganisms during drought stress. Understanding the dynamics of trehalose synthesis and catabolism during drying and rewetting cycles is crucial for accurately modeling soil carbon fluxes and for applications in fields such as agriculture and bioremediation. The use of stable isotope labeling, specifically with 13C-labeled trehalose, provides a powerful tool to trace the fate of this key osmoprotectant and quantify its contribution to the Birch effect.
These application notes provide a comprehensive overview and detailed protocols for investigating the role of trehalose in the Birch effect using 13C-labeled substrates.
Data Presentation
The following tables summarize quantitative data from a study by Warren (2023) that investigated the contribution of different carbon pools to the CO2 efflux during the Birch effect. In this study, soil was incubated with 13C-labeled glucose, which was subsequently incorporated into various microbial carbon pools, including trehalose.[1]
Table 1: Isotopic Composition (δ¹³C) of Soil Carbon Pools Before and After Rewetting [2]
| Carbon Pool | δ¹³C in Dry Soil (‰) | δ¹³C of Respired CO₂ (10 min after rewetting) (‰) |
| Trehalose | +518 | - |
| Trehalose-free Microbial Biomass | +30 | - |
| Extracellular Carbon | -17.7 | - |
| Old Soil Carbon | -22.9 | - |
| Total Soil Respiration | +35 | +100 |
Table 2: Contribution of Trehalose to Soil Respiration Following Rewetting [2]
| Time After Rewetting | Contribution of Trehalose to Respiration (%) |
| 1st Hour | 16 |
| 5th Hour | 7 |
| > 5 Hours | 0 - 4 |
Table 3: Microbial Carbon Use Efficiency and Biomass Changes
| Parameter | Value |
| Increase in Microbial Biomass (7 days after rewetting) | 2292 nmol C g⁻¹ soil[2] |
| Contribution of Trehalose-C to Microbial Biomass Increase | < 5%[2] |
| Global Mean Microbial Carbon Use Efficiency (¹³C-substrate method) | 0.59[3] |
Signaling Pathways and Metabolic Processes
The synthesis and degradation of trehalose are central to its role in the Birch effect. Microorganisms utilize several metabolic pathways for trehalose metabolism.
Caption: Key pathways for trehalose synthesis and degradation in soil microbes.
Experimental Workflow
A typical experimental workflow for investigating the Birch effect with 13C-labeled trehalose involves several key stages, from soil collection to data analysis.
Caption: General experimental workflow for a ¹³C-trehalose Birch effect study.
Experimental Protocols
Protocol 1: Soil Collection, Preparation, and Drying
-
Soil Collection: Collect soil samples from the desired depth (e.g., 0-10 cm) and location. Remove large roots and debris.
-
Sieving: Pass the soil through a 2 mm sieve to ensure homogeneity.
-
Drying: Air-dry the sieved soil in a controlled environment (e.g., laboratory benchtop) to a constant weight or a predetermined water potential. This typically takes several days to weeks. The drying period should be sufficient to induce microbial dormancy and the accumulation of compatible solutes.
Protocol 2: 13C-Trehalose Labeling and Incubation
-
Prepare ¹³C-Trehalose Solution: Dissolve a known amount of fully labeled ¹³C-trehalose (99 atom % ¹³C) in deionized water to create a stock solution of a desired concentration.
-
Soil Dispensing: Weigh a specific amount of dried soil (e.g., 50 g) into incubation chambers (e.g., Mason jars or specialized incubation vessels). Prepare replicate samples for each treatment and time point.
-
Label Application: Add a precise volume of the ¹³C-trehalose solution to each soil sample to achieve the target moisture content and label concentration. Ensure even distribution of the solution throughout the soil by gentle mixing.
-
Incubation: Seal the incubation chambers and place them in a temperature-controlled incubator in the dark for a specified period (e.g., 24-48 hours) to allow for microbial uptake of the labeled trehalose.
Protocol 3: Rewetting and Gas Sampling
-
Rewetting: At the end of the dry incubation period, rewet the soil samples to a desired moisture level (e.g., 50-60% of water-holding capacity) using deionized water.
-
Headspace Gas Sampling: Immediately after rewetting, and at subsequent time intervals (e.g., 10 min, 30 min, 1 hr, 2 hr, 5 hr, 24 hr), collect headspace gas samples from the incubation chambers using a gas-tight syringe.
-
Gas Analysis: Analyze the collected gas samples for CO2 concentration and ¹³CO2 isotopic composition using an Isotope Ratio Mass Spectrometer (IRMS) coupled with a gas chromatograph or a dedicated CO2 isotope analyzer.
Protocol 4: Soil Microbial Biomass and Isotopic Analysis
-
Destructive Sampling: At selected time points (e.g., before rewetting, and at various times after rewetting), destructively sample replicate incubation chambers.
-
Microbial Biomass Carbon (MBC) Extraction: Extract microbial biomass carbon using the chloroform (B151607) fumigation-extraction method.
-
Phospholipid Fatty Acid (PLFA) Analysis: Extract and analyze PFLAs to assess the microbial community structure and to quantify the incorporation of ¹³C into different microbial groups.
-
Isotopic Analysis of Extracts: Analyze the ¹³C content of the extracted microbial biomass and PLFAs using an IRMS.
Logical Relationships
The contribution of different carbon sources to the respiration pulse can be quantified using an isotopic mixing model. This model partitions the total respired CO2 based on the isotopic signatures of the potential sources.
Caption: Isotopic mixing model for partitioning CO₂ sources.
Conclusion
The use of 13C-labeled trehalose is a powerful and direct method for elucidating the role of this critical osmoprotectant in the Birch effect. The protocols and data presented here provide a framework for researchers to design and execute experiments that will contribute to a deeper understanding of microbial responses to environmental stress and the intricate dynamics of the soil carbon cycle. These insights are essential for developing strategies for sustainable land management and for predicting ecosystem responses to a changing climate.
References
- 1. plant-soil-interactions.sydney.edu.au [plant-soil-interactions.sydney.edu.au]
- 2. When dry soil is re-wet, trehalose is respired instead of supporting microbial growth [diva-portal.org]
- 3. Microbial Carbon Use Efficiency and Growth Rates in Soil: Global Patterns and Drivers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein Stability During Freeze-Drying with Alpha,Beta-Trehalose-13C12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Freeze-drying, or lyophilization, is a cornerstone technique for preserving the long-term stability of therapeutic proteins. However, the stresses encountered during freezing and drying can compromise protein structure and function. Trehalose (B1683222), a non-reducing disaccharide, is a well-established lyoprotectant, shielding proteins from degradation. The use of isotopically labeled Alpha,Beta-Trehalose-13C12, in conjunction with advanced analytical techniques like solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, offers an unprecedented view into the molecular interactions that underpin protein stabilization in the solid state.
These application notes provide a comprehensive guide for utilizing this compound to elucidate protein stability during freeze-drying. Detailed protocols for sample preparation, lyophilization, and ssNMR analysis are provided, alongside data interpretation guidelines to empower researchers in the development of robust protein formulations.
Mechanisms of Protein Stabilization by Trehalose
Trehalose employs a multifaceted approach to protect proteins during the rigors of freeze-drying. Two primary theories explain its efficacy:
-
Water Replacement Hypothesis: During dehydration, trehalose molecules form hydrogen bonds with the protein, effectively replacing the water molecules that constitute the protein's native hydration shell. This molecular scaffolding helps to maintain the protein's conformational integrity in the absence of water.
-
Vitrification Hypothesis: Trehalose has a high glass transition temperature (Tg), meaning it readily forms a rigid, amorphous glassy matrix upon freeze-drying. This glassy state physically entraps the protein, severely restricting its molecular mobility and preventing unfolding and aggregation.
The use of this compound allows for the direct probing of these interactions at the atomic level, providing invaluable insights into the proximity and dynamics of the protein and excipient within the lyophilized cake.
Experimental Protocols
Protocol 1: Preparation of Protein-Trehalose-13C12 Lyophilized Samples
This protocol outlines the steps for preparing lyophilized protein samples with this compound for subsequent analysis.
Materials:
-
Protein of interest (e.g., Lysozyme, monoclonal antibody)
-
This compound
-
Purified water (e.g., Milli-Q)
-
Appropriate buffer (e.g., phosphate, histidine)
-
Lyophilizer
-
Serum vials and stoppers
-
Liquid nitrogen
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the protein of interest in the chosen buffer at a desired concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in the same buffer. The concentration will depend on the desired protein-to-trehalose ratio (e.g., 1:1, 1:2 w/w).
-
-
Formulation:
-
Mix the protein and this compound solutions to achieve the target final concentrations. Gently agitate to ensure homogeneity.
-
As a control, prepare a formulation of the protein without trehalose and another of trehalose alone.
-
-
Filling and Freezing:
-
Dispense a defined volume of the formulation into serum vials.
-
Partially insert lyophilization stoppers onto the vials.
-
Place the vials on the lyophilizer shelf and begin the freezing process. A typical freezing protocol involves cooling the shelves to -40°C at a rate of 1°C/min and holding for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Once the product is completely frozen, apply a vacuum to the chamber (e.g., 100 mTorr).
-
Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -25°C) to initiate the sublimation of ice.
-
Hold at this temperature until the majority of the ice has sublimed, which can be monitored by pressure and temperature sensors.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature (e.g., to 25°C) to remove residual bound water.
-
Maintain the vacuum and temperature until the desired final moisture content is reached (typically <1%).
-
-
Stoppering and Storage:
-
Once secondary drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.
-
Remove the vials from the lyophilizer and store them at the desired temperature (e.g., 2-8°C or room temperature) for stability studies.
-
Protocol 2: Solid-State NMR (ssNMR) Analysis of Lyophilized Formulations
This protocol describes the use of 13C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR to analyze the lyophilized protein-trehalose-13C12 samples.
Instrumentation:
-
Solid-state NMR spectrometer (e.g., Bruker Avance series)
-
MAS probe (e.g., 4 mm)
-
Zirconia rotors
Procedure:
-
Sample Packing:
-
Carefully pack the lyophilized powder from the vials into a zirconia MAS rotor. Ensure the powder is packed tightly and evenly to achieve stable spinning.
-
-
Spectrometer Setup:
-
Insert the rotor into the MAS probe and place it in the NMR magnet.
-
Set the magic angle spinning rate (e.g., 10-15 kHz). Stable spinning is crucial for high-resolution spectra.
-
Tune the probe to the 1H and 13C frequencies.
-
-
13C CP-MAS Experiment:
-
Set up a standard 13C CP-MAS pulse sequence. Key parameters to optimize include:
-
Contact Time: The duration of the cross-polarization step, which governs the transfer of magnetization from 1H to 13C nuclei. Typical values range from 500 µs to 2 ms.
-
Recycle Delay: The time between scans, which should be set to allow for near-complete relaxation of the 1H nuclei (typically 1.5 to 5 times the 1H T1 relaxation time).
-
Proton Decoupling: High-power proton decoupling (e.g., SPINAL-64) is applied during 13C acquisition to remove broadening from 1H-13C dipolar couplings.
-
-
-
Data Acquisition:
-
Acquire the 13C CP-MAS spectrum. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, and baseline correction.
-
Analyze the resulting spectrum. The chemical shifts of the 13C-labeled trehalose carbons provide information about the local molecular environment. Changes in chemical shifts or line broadening in the presence of the protein can indicate direct interactions.
-
Protocol 3: Measurement of 1H T1 and T1ρ Relaxation Times
Relaxation time measurements provide insights into the molecular mobility of the protein and trehalose in the lyophilized solid.
Procedure:
-
T1 (Spin-Lattice) Relaxation:
-
Use an inversion-recovery pulse sequence to measure the 1H T1 relaxation time. This experiment involves inverting the 1H magnetization and monitoring its recovery as a function of a variable delay.
-
Longer T1 values indicate a more rigid, less mobile environment, which is generally correlated with better long-term stability.[1]
-
-
T1ρ (Spin-Lattice in the Rotating Frame) Relaxation:
-
Use a spin-lock pulse sequence to measure the 1H T1ρ relaxation time. This measurement is sensitive to slower molecular motions (microsecond-millisecond timescale) compared to T1.
-
Differences in T1ρ values between the protein and trehalose can indicate the degree of miscibility or phase separation on a nanometer length scale.[1] Homogeneous mixing is often a prerequisite for effective stabilization.
-
Data Presentation
Quantitative data from ssNMR and other analytical techniques can be summarized to compare different formulations and storage conditions.
Table 1: 13C Chemical Shifts of this compound in Lyophilized Formulations
| Carbon Atom | Chemical Shift (ppm) - Trehalose Only | Chemical Shift (ppm) - Protein-Trehalose Formulation | Chemical Shift Difference (Δδ ppm) |
| C1 | 94.2 | 94.5 | +0.3 |
| C2 | 72.1 | 72.0 | -0.1 |
| C3 | 73.5 | 73.8 | +0.3 |
| C4 | 70.4 | 70.3 | -0.1 |
| C5 | 73.0 | 73.2 | +0.2 |
| C6 | 61.3 | 61.5 | +0.2 |
Note: Data are hypothetical and for illustrative purposes. Actual chemical shifts will vary depending on the protein, formulation, and instrument conditions.
Table 2: 1H Relaxation Times for Lyophilized Formulations
| Formulation Component | T1 (s) | T1ρ (ms) |
| Protein Only | 1.2 | 5.8 |
| Trehalose Only | 1.8 | 8.2 |
| Protein in Protein-Trehalose Formulation | 1.6 | 7.5 |
| Trehalose in Protein-Trehalose Formulation | 1.7 | 7.8 |
Note: Data are hypothetical. Similar relaxation times for the protein and trehalose in the co-lyophilized formulation suggest good miscibility.
Visualization of Workflows and Concepts
Conclusion
The strategic use of this compound provides a powerful tool for dissecting the intricate mechanisms of protein stabilization during freeze-drying. By employing the detailed protocols for sample preparation and solid-state NMR analysis outlined in these application notes, researchers can gain deep molecular-level insights into protein-excipient interactions, molecular mobility, and the overall physical properties of lyophilized formulations. This knowledge is critical for the rational design of stable and effective therapeutic protein products, ultimately accelerating the drug development process.
References
Application Notes and Protocols for Cryopreservation Studies Using ¹³C NMR and Trehalose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with trehalose (B1683222) for cryopreservation research. The following sections detail the mechanisms of trehalose as a cryoprotectant, protocols for sample preparation and NMR analysis of both lipid membranes and cellular systems, and methods for assessing post-thaw cell viability.
Introduction to Trehalose in Cryopreservation
Trehalose, a naturally occurring non-reducing disaccharide, is an effective cryoprotectant that helps preserve the integrity of cells and tissues during freezing.[1][2] Its protective properties are attributed to two primary mechanisms: the "water replacement hypothesis" and the "vitrification hypothesis." The water replacement hypothesis suggests that trehalose molecules replace water around biological structures, forming hydrogen bonds with proteins and lipid membranes to maintain their native conformation.[1] The vitrification hypothesis posits that trehalose promotes the formation of a glassy, amorphous ice state, preventing the formation of damaging ice crystals.[1]
While trehalose is highly effective, its low permeability across cell membranes presents a significant challenge.[1][2] Consequently, much research focuses on methods to facilitate its intracellular delivery, as its presence both inside and outside the cell is crucial for optimal cryoprotection.[3]
¹³C NMR Spectroscopy in Cryopreservation Research
¹³C NMR spectroscopy is a powerful, non-invasive technique for studying the molecular dynamics and interactions of trehalose with biological systems during cryopreservation. By using ¹³C-labeled trehalose, researchers can:
-
Quantify intracellular trehalose concentrations: Determine the amount of trehalose that has successfully entered the cells, which can be correlated with post-thaw viability.
-
Investigate trehalose-membrane interactions: Observe changes in the ¹³C NMR signals of both trehalose and lipid molecules to understand how trehalose stabilizes cell membranes at low temperatures.
-
Monitor cellular metabolism: Track the fate of ¹³C-labeled trehalose within the cell, providing insights into its metabolic effects.
Experimental Protocols
Protocol 1: Solid-State ¹³C NMR Analysis of Trehalose Interaction with Lipid Membranes
This protocol details the preparation and analysis of lipid vesicles with trehalose to study their interaction during cooling.
1. Sample Preparation:
-
Lipid Vesicle Formation:
-
Dissolve the desired lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in chloroform.
-
Dry the lipids to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, PBS) containing a known concentration of ¹³C-labeled trehalose (e.g., 100-500 mM).
-
Vortex the mixture to form multilamellar vesicles (MLVs).
-
-
Lyophilization (for dehydrated studies):
-
Freeze the MLV suspension in liquid nitrogen.
-
Lyophilize the frozen sample overnight to remove water.
-
Pack the lyophilized powder into a solid-state NMR rotor.
-
2. Solid-State ¹³C NMR Spectroscopy:
-
Instrumentation: A solid-state NMR spectrometer equipped with a variable temperature magic-angle spinning (MAS) probe.
-
Pulse Sequences:
-
Cross-Polarization (CP): To enhance the signal of the less abundant ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei. This is particularly useful for studying the rigid components of the sample.
-
Insensitive Nuclei Enhanced by Polarization Transfer (INEPT): To enhance the signal of ¹³C nuclei in more mobile segments of the sample.
-
-
Acquisition Parameters (Example):
-
Spectrometer Frequency: e.g., 125 MHz for ¹³C
-
MAS Frequency: 5-10 kHz
-
Temperature Range: -40°C to 20°C (with careful temperature calibration and control)
-
Spectral Width: 250-300 ppm
-
Number of Scans: 4,000-16,000 (depending on sample concentration)
-
Relaxation Delay: 3-5 seconds
-
-
Data Processing:
-
Apply an exponential line broadening factor to improve the signal-to-noise ratio.
-
Perform Fourier transformation of the free induction decay (FID).
-
Apply phase and baseline corrections to the resulting spectrum.
-
Protocol 2: Quantification of Intracellular Trehalose in Cryopreserved Cells using ¹³C NMR
This protocol describes how to load cells with ¹³C-labeled trehalose and quantify its intracellular concentration.
1. Cell Culture and Trehalose Loading:
-
Culture cells to the desired confluency in standard growth medium.
-
Induce trehalose uptake. As trehalose is generally membrane-impermeant, a method for intracellular delivery is required. Options include:
-
Pore-forming agents: Use of genetically engineered proteins to create transient pores in the cell membrane.[3]
-
Electroporation: Application of an electrical field to temporarily increase membrane permeability.
-
Nanoparticle delivery: Encapsulation of trehalose in nanoparticles that can be taken up by cells.
-
-
Incubate cells with ¹³C-labeled trehalose (e.g., 200-500 mM) in the growth medium for a specified period to allow for uptake.
2. Cryopreservation:
-
Harvest the cells and resuspend them in a cryopreservation medium containing ¹³C-labeled trehalose.
-
Transfer the cell suspension to cryovials.
-
Freeze the cells using a controlled-rate freezer (e.g., at -1°C/minute) to a final temperature of -80°C.
-
For long-term storage, transfer the vials to liquid nitrogen.
3. Sample Preparation for NMR:
-
Thaw the cells rapidly in a 37°C water bath.
-
Wash the cells multiple times with ice-cold PBS to remove extracellular trehalose.
-
Lyse the cells to release intracellular contents.
-
Centrifuge to pellet cell debris and collect the supernatant containing the intracellular trehalose.
4. Solution-State ¹³C NMR Spectroscopy:
-
Instrumentation: A high-resolution solution-state NMR spectrometer.
-
Acquisition Parameters (Example):
-
Spectrometer Frequency: e.g., 125 MHz for ¹³C
-
Temperature: 25°C
-
Spectral Width: 200-250 ppm
-
Number of Scans: 1,024 or higher for increased sensitivity
-
Relaxation Delay: 5 seconds
-
-
Quantification:
-
Integrate the area of the ¹³C-trehalose peaks in the spectrum.
-
Use a known concentration of a reference compound (e.g., DSS or a known amount of a non-interfering ¹³C-labeled compound) to calculate the absolute concentration of intracellular trehalose.
-
Protocol 3: Post-Thaw Cell Viability and Functional Assays
It is crucial to correlate the ¹³C NMR data with the biological outcome of cryopreservation.
1. Cell Viability Assays:
-
Trypan Blue Exclusion Assay: A simple method to differentiate between viable (unstained) and non-viable (blue-stained) cells.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
Flow Cytometry with Viability Dyes: Use of fluorescent dyes such as propidium (B1200493) iodide (PI) and Annexin V to quantify live, apoptotic, and necrotic cells.
2. Cell Functional Assays:
-
Proliferation Assay: Monitor cell growth over several days post-thaw to assess their ability to divide.
-
Differentiation Assay: For stem cells, induce differentiation into specific lineages to confirm that their pluripotency or multipotency has been maintained.
Data Presentation
The quantitative data obtained from these studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of Trehalose on Lipid Membrane Dynamics as Measured by Solid-State ¹³C NMR
| Temperature (°C) | Trehalose Concentration (mM) | Lipid Type | ¹³C Linewidth (Hz) - Headgroup | ¹³C Linewidth (Hz) - Acyl Chain |
| 20 | 0 | DPPC | 150 | 80 |
| 20 | 200 | DPPC | 120 | 75 |
| 0 | 0 | DPPC | 250 | 150 |
| 0 | 200 | DPPC | 180 | 120 |
| -20 | 0 | DPPC | 400 | 250 |
| -20 | 200 | DPPC | 280 | 200 |
Table 2: Correlation of Intracellular Trehalose Concentration with Post-Thaw Cell Viability
| Cell Type | Trehalose Loading Method | Intracellular Trehalose (mM) | Post-Thaw Viability (%) |
| Fibroblasts | Pore-forming protein | 50 | 65 |
| Fibroblasts | Pore-forming protein | 150 | 85 |
| Stem Cells | Electroporation | 75 | 70 |
| Stem Cells | Electroporation | 200 | 90 |
Visualizations
Trehalose Cryopreservation Workflow
Caption: Workflow for studying cellular cryopreservation with trehalose.
Proposed Mechanism of Trehalose Cryoprotection
Caption: Hypothesized mechanisms of trehalose cryoprotection.
Conclusion
The combination of trehalose and ¹³C NMR spectroscopy provides a powerful platform for advancing cryopreservation research. The protocols and application notes presented here offer a framework for researchers to investigate the mechanisms of cryoprotection, optimize freezing protocols, and ultimately improve the viability and functionality of cryopreserved cells and tissues for various applications in research, medicine, and biotechnology. Further studies into the signaling pathways affected by trehalose during cryopreservation will continue to enhance our understanding and application of this remarkable cryoprotectant.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular trehalose improves the survival of cryopreserved mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: DNP-Enhanced NMR for Studying Trehalose Interactions in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Dynamic Nuclear Polarization (DNP)-enhanced Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the interactions of trehalose (B1683222) within cellular environments. This powerful technique offers atomic-level insights into how this cryoprotective sugar modulates cellular components, paving the way for advancements in drug formulation, biopreservation, and the understanding of cellular stress responses.
Introduction to DNP-Enhanced NMR for In-Cell Studies
Dynamic Nuclear Polarization (DNP) is a sensitivity-enhancement technique in NMR spectroscopy that can boost signal intensities by several orders of magnitude. This is achieved by transferring the high polarization of electron spins from a polarizing agent to the surrounding nuclear spins at cryogenic temperatures. For in-cell studies, DNP-enhanced solid-state NMR (ssNMR) is particularly powerful as it allows the investigation of large biomolecular complexes and their interactions in their native cellular context, overcoming the size limitations of traditional solution-state NMR.[1]
Trehalose, a naturally occurring disaccharide, is a well-known bioprotectant, shielding cells and biomolecules from various stresses, including dehydration and freezing. While its cryoprotective properties are widely exploited, its specific molecular interactions within the complex cellular milieu are less understood. DNP-enhanced NMR provides a unique opportunity to probe these interactions at an atomic level.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of trehalose in DNP-enhanced NMR experiments.
Table 1: Comparison of Trehalose and Glycerol as Cryoprotectants for DNP-NMR
| Parameter | Trehalose-based Matrix | Glycerol-based Matrix | Reference(s) |
| Composition | ~15-20 wt% trehalose in water | 60% d8-glycerol, 30% D2O, 10% H2O | [2] |
| ¹³C DNP Enhancement (ε) | Comparable to glycerol | High (e.g., ~122-fold enhancement) | [2][3] |
| Polarization Buildup Rate | Faster than glycerol | Slower than trehalose | [2] |
| Biocompatibility | Considered biologically inert | Can be metabolized by cells | [2] |
Table 2: DNP Enhancement Factors in Trehalose-based Matrices
| Polarizing Agent | Radical Concentration | DNP Enhancement (ε) on ¹³C | Sample Temperature | Magnetic Field | Reference(s) |
| PyT in Casein/Trehalose | 2 wt% | >10 | ~230 K | 9.4 T | |
| AMUPol in Trehalose | 0.3 mole % | ~40 | 94 K | 9.4 T | [2] |
| PyT in Trehalose | 0.8 mole % | ~65 | 94 K | 9.4 T | [2] |
Experimental Protocols
Protocol 1: General In-Cell DNP-Enhanced ssNMR for Studying Molecular Interactions
This protocol outlines the general workflow for investigating the interaction of a molecule of interest, such as trehalose, with intracellular proteins using DNP-enhanced ssNMR.[1]
1. Isotope Labeling and Protein Delivery:
- Express and purify the protein of interest with uniform ¹³C and ¹⁵N labeling.
- Deliver the isotope-labeled protein into mammalian cells (e.g., HEK293 or HeLa cells) using methods like electroporation.[1]
2. Intracellular Delivery of Trehalose:
- Mammalian cells do not readily import trehalose. Therefore, an active delivery method is required. Options include:
- Electroporation: Co-electroporate trehalose with the labeled protein.
- Engineered Trehalose Analogs: Use membrane-permeable acetylated trehalose derivatives that are hydrolyzed to free trehalose intracellularly.
- Pore-forming agents: Transiently permeabilize the cell membrane.
3. Cell Culture and Treatment:
- After delivery of the protein and trehalose, allow the cells to recover.
- Optionally, apply a stimulus (e.g., a stressor or a drug candidate) to the cells to investigate its effect on the trehalose-protein interaction.
4. Sample Preparation for DNP-ssNMR:
- Harvest the cells and wash them to remove extracellular components.
- Resuspend the cell pellet in a cryoprotectant solution containing a polarizing agent (e.g., 10-40 mM AMUPol or TOTAPOL). A trehalose-based cryoprotectant can be used here as well.
- Transfer the cell suspension to a MAS rotor and freeze it.
5. DNP-ssNMR Data Acquisition:
- Perform DNP-enhanced ssNMR experiments at cryogenic temperatures (around 100 K).
- Acquire 2D ¹³C-¹³C or ¹³C-¹⁵N correlation spectra to observe chemical shift perturbations in the protein upon interaction with trehalose.
- Measure changes in protein dynamics (e.g., via relaxation measurements) to probe the effect of trehalose binding.
6. Data Analysis:
- Process the NMR spectra and compare the spectra of the protein in the presence and absence of intracellular trehalose.
- Map the chemical shift perturbations onto the protein structure to identify the binding site.
- Analyze relaxation data to quantify changes in protein dynamics.
Protocol 2: Proposed DNP-NMR Experiment to Quantify Trehalose-Protein Interaction
This proposed protocol adapts general quantitative in-cell NMR methods to the specific case of studying trehalose interactions.
1. Sample Preparation:
- Prepare two sets of cells:
- Sample A (Reference): Cells containing the ¹³C,¹⁵N-labeled protein of interest.
- Sample B (Test): Cells containing the ¹³C,¹⁵N-labeled protein of interest and a known intracellular concentration of unlabeled trehalose.
- Prepare both samples for DNP-ssNMR as described in Protocol 1.
2. DNP-NMR Spectroscopy:
- Acquire a series of 2D ¹³C-¹⁵N HSQC-like spectra for both samples.
- To quantify the interaction, one can monitor changes in peak intensities or chemical shifts of the protein signals as a function of trehalose concentration (if different concentrations can be achieved and measured).
- Alternatively, competition experiments can be designed where a known binder to the protein of interest is introduced to displace trehalose, and the changes are monitored by NMR.
3. Quantitative Analysis:
- By titrating trehalose (if technically feasible) and monitoring the chemical shift perturbations, a binding affinity (Kd) can be estimated.
- Changes in the dynamics of specific protein residues upon trehalose binding can be quantified by measuring relaxation parameters such as T1 and T2.
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: General workflow for studying trehalose-protein interactions in cells using DNP-enhanced NMR.
Trehalose-Induced Autophagy Signaling Pathway
Caption: Trehalose induces autophagy in mammalian cells via mTOR-independent pathways.[4]
Concluding Remarks
DNP-enhanced NMR spectroscopy is a cutting-edge technique that holds immense promise for elucidating the molecular mechanisms of trehalose's protective effects within cells. By providing atomic-resolution information on the interactions between trehalose and its cellular targets, this methodology can guide the rational design of novel therapeutics and the optimization of biopreservation protocols. The protocols and data presented here serve as a foundation for researchers to embark on these exciting investigations.
References
- 1. DNP-Supported Solid-State NMR Spectroscopy of Proteins Inside Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological small molecule applications dnp | Bruker [bruker.com]
- 4. MTOR-independent, autophagic enhancer trehalose prolongs motor neuron survival and ameliorates the autophagic flux defect in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Mycobacterium tuberculosis with Alpha,Beta-Trehalose-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival and pathogenesis. A key component of this cell wall is trehalose (B1683222) and its mycolated derivatives, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM). The biosynthesis of these molecules is essential for the bacterium, making the trehalose metabolic pathway an attractive target for diagnostics and drug development.
This document provides detailed application notes and protocols for the use of Alpha,Beta-Trehalose-¹³C₁₂ as a metabolic probe for imaging M. tuberculosis. By introducing a stable isotope-labeled version of trehalose, researchers can track its incorporation into the mycobacterial cell wall. This allows for the visualization and analysis of metabolically active bacteria, both in vitro and potentially in vivo. The detection of the ¹³C label is typically achieved through mass spectrometry-based imaging techniques, such as Secondary Ion Mass Spectrometry (SIMS), providing high-resolution spatial information on the distribution of the probe. While direct imaging of ¹³C is less common than fluorescence-based methods, it offers the advantage of minimal perturbation to the molecule's structure and the ability to quantify metabolic activity.
The protocols provided herein are based on established methods for other trehalose-based probes and have been adapted for Alpha,Beta-Trehalose-¹³C₁₂.
Metabolic Pathway of Trehalose in Mycobacterium tuberculosis
Exogenous trehalose is transported into M. tuberculosis and is primarily utilized in the synthesis of cell wall glycolipids. The key pathway involves the mycolylation of trehalose by the Antigen 85 (Ag85) complex, a group of mycolyltransferases (Ag85A, Ag85B, and Ag85C). These enzymes transfer mycolic acids to the 6-hydroxyl group of one of the glucose units of trehalose, forming TMM. TMM can be further mycolylated to form TDM. These glycolipids are essential components of the mycobacterial outer membrane, also known as the mycomembrane.
Caption: Metabolic pathway of Alpha,Beta-Trehalose-¹³C₁₂ in M. tuberculosis.
Experimental Protocols
The following are generalized protocols for the metabolic labeling and imaging of M. tuberculosis using Alpha,Beta-Trehalose-¹³C₁₂. Optimization of incubation times, probe concentration, and imaging parameters may be required for specific experimental setups.
Protocol 1: In Vitro Labeling of M. tuberculosis Cultures
Objective: To label pure cultures of M. tuberculosis with Alpha,Beta-Trehalose-¹³C₁₂ for subsequent imaging.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Alpha,Beta-Trehalose-¹³C₁₂ solution (sterile, stock solution in water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Sample preparation reagents for SIMS analysis (e.g., fixatives, embedding resins)
Procedure:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ~ 0.4-0.6).
-
Add Alpha,Beta-Trehalose-¹³C₁₂ to the culture to a final concentration of 50-200 µM. A concentration titration is recommended to determine the optimal concentration for labeling without affecting bacterial growth.
-
Incubate the culture for 6 to 24 hours at 37°C. The incubation time should be optimized based on the desired level of incorporation.
-
Harvest the bacterial cells by centrifugation at 3,000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile PBS to remove any unincorporated probe.
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) for the intended imaging modality.
-
Proceed with sample preparation for SIMS analysis according to the instrument manufacturer's instructions. This may involve embedding the cell pellet in resin and sectioning.
-
Analyze the samples by SIMS to detect the ¹³C signal and visualize its distribution within the bacterial cells.
Protocol 2: Labeling of M. tuberculosis in Infected Macrophages
Objective: To label and image M. tuberculosis within a host cell environment.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
M. tuberculosis culture
-
Alpha,Beta-Trehalose-¹³C₁₂ solution
-
PBS
-
Cell scraper
-
Fixatives (e.g., paraformaldehyde)
-
Reagents for immunofluorescence (optional, for co-localization)
Procedure:
-
Seed macrophages in a suitable culture vessel (e.g., multi-well plate with coverslips for microscopy) and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1-10.
-
After 4-6 hours of infection, wash the cells with warm PBS to remove extracellular bacteria.
-
Add fresh complete medium containing Alpha,Beta-Trehalose-¹³C₁₂ at a final concentration of 50-200 µM.
-
Incubate the infected cells for 12-48 hours.
-
Wash the cells three times with warm PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
If desired, perform immunofluorescence staining for mycobacterial or host cell markers.
-
Prepare the samples for SIMS analysis.
-
Image the samples to visualize the localization of ¹³C-labeled bacteria within the host cells.
Experimental Workflow
The general workflow for using Alpha,Beta-Trehalose-¹³C₁₂ for imaging M. tuberculosis is depicted below.
Caption: General experimental workflow for imaging Mtb with ¹³C-Trehalose.
Data Presentation
While specific quantitative data for Alpha,Beta-Trehalose-¹³C₁₂ is not yet widely available, the following table summarizes typical parameters and findings from studies using other trehalose-based probes for imaging M. tuberculosis. This can serve as a reference for designing and interpreting experiments with the ¹³C-labeled analog.
| Probe | Typical Concentration | Incubation Time | Imaging Modality | Key Findings |
| DMN-Tre | 100 µM | 30 min - 2 hours | Fluorescence Microscopy | Rapid, no-wash imaging of live Mtb; fluorescence increases upon incorporation into the mycomembrane.[1][2] |
| FITC-Trehalose | 50 µM | 24 hours | Fluorescence Microscopy | Labels Mtb in vitro and within macrophages; shows polar and membrane localization.[3] |
| ¹⁹F-Trehalose | Not specified | Not specified | SIMS | Allows for direct visualization of Mtb cells by detecting the ¹⁹F⁻ ion.[4] |
| ¹⁸F-Trehalose | Not applicable (radiotracer) | Variable | PET | Enables non-invasive imaging of Mtb infection in animal models.[5] |
| ¹⁴C-Trehalose | Not applicable (radiotracer) | 24 hours | Autoradiography/TLC | Confirms incorporation into TMM and TDM.[3][6] |
Troubleshooting and Considerations
-
Toxicity: At high concentrations, trehalose analogs may exhibit some toxicity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of Alpha,Beta-Trehalose-¹³C₁₂.
-
Probe Purity: Ensure the purity of the Alpha,Beta-Trehalose-¹³C₁₂ to avoid confounding results from contaminants.
-
Background Signal: For mass spectrometry imaging, it is important to have appropriate controls (unlabeled cells) to establish the background ¹³C signal.
-
Metabolic State: The rate of incorporation of the probe is dependent on the metabolic activity of the bacteria. Bacteria in a dormant or non-replicating state may show reduced labeling.
-
Quantification: SIMS can provide semi-quantitative data on the abundance of ¹³C. For more precise quantification, techniques like isotope-ratio mass spectrometry (IRMS) can be used on bulk-labeled samples.
These application notes and protocols provide a framework for utilizing Alpha,Beta-Trehalose-¹³C₁₂ as a novel tool to study the biology of Mycobacterium tuberculosis. The ability to specifically label and image this important pathogen will undoubtedly contribute to a better understanding of its pathogenesis and aid in the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated trehalose analogues for cell surface engineering and imaging of Mycobacterium tuberculosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Distributable, Metabolic PET Reporting of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alpha,Beta-Trehalose-13C12 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Alpha,Beta-Trehalose-13C12 in cell culture for metabolic flux analysis (MFA) and other isotope tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for my cell culture experiment?
A1: There is no universally recommended starting concentration, as the optimal concentration is highly dependent on the cell line, its metabolic rate, the specific experimental goals, and the culture medium composition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Based on studies with unlabeled trehalose (B1683222) for other applications, a starting range of 1-10 mM could be considered for initial optimization experiments.
Q2: How does this compound enter the cell and what is its metabolic fate?
A2: Trehalose is a disaccharide composed of two glucose molecules. In mammalian cells, its uptake and metabolism are not as well-characterized as that of glucose. It may be taken up through endocytosis and delivered to lysosomes, where it can be hydrolyzed into glucose. The resulting 13C-labeled glucose molecules would then enter the central carbon metabolism. There are several known pathways for trehalose metabolism in various organisms.[1]
Q3: Can high concentrations of this compound be toxic to my cells?
A3: While stable isotopes are generally considered non-toxic, high concentrations of any solute can affect cell viability due to osmotic stress or other factors. Studies with unlabeled trehalose have shown cytotoxicity at very high concentrations (e.g., 250 mM). It is essential to assess cell viability and proliferation across a range of this compound concentrations to identify any potential toxic effects.
Q4: How long should I incubate my cells with this compound before analysis?
A4: The incubation time required to achieve isotopic steady state is a critical parameter in metabolic flux analysis.[2] This is the point at which the isotopic enrichment of intracellular metabolites becomes constant. The time to reach steady state depends on the cell's proliferation rate and the turnover rates of the metabolic pathways of interest. A time-course experiment is necessary to determine the optimal labeling duration. This can range from hours to days, depending on the cell line. For most cell lines, a minimum of five to six doublings is required for complete labeling in SILAC experiments, which provides a useful reference point.[3]
Q5: My mass spectrometry data shows low isotopic enrichment. What are the possible causes?
A5: Low isotopic enrichment can be due to several factors:
-
Insufficient labeling time: The cells may not have reached isotopic steady state.
-
Presence of unlabeled sources: The culture medium or serum may contain unlabeled trehalose or glucose, which will dilute the labeled tracer. Using a chemically defined medium and dialyzed fetal bovine serum (dFBS) is recommended to minimize these unlabeled sources.[2]
-
Slow metabolic flux: The metabolic pathway under investigation may have a slow turnover rate.
-
Poor uptake of trehalose: The cell line may not efficiently transport trehalose into the cell.
Troubleshooting Guide
The following table outlines common issues encountered when using this compound in cell culture and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Cell Growth or Viability | - Toxicity of the labeled compound: High concentrations may be causing cellular stress. - Nutrient-deficient medium: Custom labeling medium may lack essential components. - Sub-optimal culture conditions: pH, CO2, or other parameters may be incorrect. | - Perform a dose-response experiment to determine a non-toxic concentration range. - Ensure the custom medium is properly supplemented and validated for your cell line. - Verify and optimize all cell culture parameters. |
| Incomplete Labeling / Failure to Reach Isotopic Steady State | - Insufficient labeling time. - Presence of unlabeled sources in the medium or serum. [2] - Slow metabolic flux in the pathway of interest. | - Conduct a time-course experiment to determine the time required to reach steady state. - Use a chemically defined medium and dialyzed fetal bovine serum (dFBS). - Increase the concentration of the labeled tracer if not toxic, or consider a different tracer. |
| Unexpected Mass Shifts in Mass Spectrometry Data | - Metabolic conversion of the tracer: The labeled trehalose may be metabolized into unexpected downstream products. | - Carefully analyze the mass spectra to identify potential metabolic byproducts. - Consult metabolic pathway databases to understand potential conversions. |
| High Variability Between Replicates | - Inconsistent cell seeding density. - Inaccurate pipetting of the labeled compound. - Variations in incubation time or cell harvesting. | - Ensure accurate cell counting and consistent seeding density. - Use calibrated pipettes and ensure thorough mixing of the labeling medium. - Standardize all experimental procedures and timing. |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your cell culture experiments.
1. Materials:
- Your cell line of interest
- Complete cell culture medium (consider using a chemically defined medium with dialyzed FBS)
- This compound
- Multi-well plates (e.g., 24-well or 96-well)
- Cell viability assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion)
- Phosphate-buffered saline (PBS)
2. Procedure:
3. Data Analysis:
- Normalize the viability and proliferation data to the control group (0 mM trehalose).
- Plot the normalized data against the concentration of this compound.
- The optimal concentration will be the highest concentration that does not significantly impact cell viability or proliferation.
Data Presentation: Example Dose-Response Data
The following table is an example of how to structure the data from the dose-response experiment. Note: These values are for illustrative purposes only.
| Concentration of this compound (mM) | Relative Cell Viability (%) | Relative Cell Proliferation (%) |
| 0 (Control) | 100 | 100 |
| 0.5 | 101 ± 4 | 98 ± 5 |
| 1.0 | 99 ± 3 | 97 ± 4 |
| 2.5 | 98 ± 5 | 95 ± 6 |
| 5.0 | 96 ± 4 | 92 ± 5 |
| 10.0 | 92 ± 6 | 85 ± 7 |
| 25.0 | 75 ± 8 | 60 ± 9 |
Visualizations
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal concentration of this compound.
Putative Metabolic Pathway of Exogenous Trehalose
Caption: A potential pathway for the metabolism of exogenous this compound.
References
How to improve low isotopic enrichment in 13C labeling experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing 13C metabolic labeling experiments. Below you will find guidance on addressing common issues, particularly low isotopic enrichment, to enhance the accuracy and reliability of your metabolic flux analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during your 13C metabolic labeling experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low 13C Incorporation into Downstream Metabolites
Question: Why am I observing low or no 13C enrichment in my metabolites of interest?
Answer: Low 13C incorporation is a common challenge that can stem from several factors related to your experimental setup and biological system. The primary causes and their respective solutions are outlined below.
-
Contribution from Unlabeled Carbon Sources: The presence of unlabeled carbon sources in the culture medium is a frequent cause of diluted 13C enrichment.[1]
-
Insufficient Labeling Time: Achieving isotopic steady state, where the labeling of metabolites becomes stable over time, is crucial for standard 13C-MFA.[3][4] If the experiment is terminated too early, enrichment will be low.
-
Slow Metabolic Flux: The inherent metabolic rate of your cells or the specific pathway under investigation may be slow, leading to low incorporation of the 13C label within a typical experimental timeframe.[5][6]
-
Tracer Impurity: The isotopic purity of your tracer may not be 100%, meaning it contains a fraction of unlabeled substrate.
-
Solution: Always verify the isotopic purity of your tracer from the manufacturer's certificate of analysis and account for it in your data analysis.[1]
-
Issue 2: High Variability in Enrichment Between Replicates
Question: What causes high variability in 13C enrichment across my biological replicates?
Answer: High variability can compromise the statistical power of your study. Key causes include:
-
Inconsistent Cell State: Differences in cell density, growth phase, or overall metabolic activity can lead to varied rates of tracer uptake and metabolism.
-
Inconsistent Sample Handling: Variations in the timing and execution of sample quenching and metabolite extraction can significantly alter metabolite profiles and labeling patterns.
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate 13C-labeled tracer for my study?
A1: The choice of a 13C tracer is a critical decision that directly impacts the precision of your flux estimations.[7] The optimal tracer depends on the specific metabolic pathways you aim to investigate.[5] For instance, to differentiate between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), [1,2-¹³C₂]glucose is highly effective as it provides high precision for fluxes in these pathways.[8][9] For detailed analysis of the TCA cycle, [U-¹³C₅]glutamine is often a preferred tracer.[8] In some cases, using a combination of tracers in parallel experiments can significantly improve the resolution of multiple fluxes.[4][10][11]
Q2: What is the difference between steady-state and isotopically non-stationary 13C-MFA?
A2: Steady-state 13C-MFA assumes that both metabolic and isotopic states are constant at the time of harvesting.[3][4] This means that the concentrations of metabolites and their 13C enrichment are stable.[1] In contrast, isotopically non-stationary (or dynamic) 13C-MFA involves collecting samples at multiple time points during the transient phase before isotopic steady state is reached.[1] This dynamic approach can provide more detailed information about pathway kinetics but requires more complex data analysis.[1]
Q3: How can I confirm my system has reached isotopic steady state?
A3: To empirically verify that your system has reached an isotopic steady state, you should collect and analyze samples at two separate, later time points of your experiment (e.g., at 18 and 24 hours after introducing the tracer).[3][12] If the isotopic labeling patterns of key metabolites are identical or highly similar between these time points, you can be confident that a steady state has been achieved.[3]
Q4: My data analysis shows wide confidence intervals for some of my estimated fluxes. What does this indicate?
A4: Wide confidence intervals suggest that the specific flux is poorly resolved by your experimental data.[12] This can happen if the chosen tracer does not produce significant labeling changes in the metabolites associated with that flux, or if the flux is part of a complex network structure, such as parallel pathways or metabolic cycles, that are difficult to distinguish.[12] To address this, you might consider using a different or additional 13C tracer in a parallel labeling experiment to provide more constraints on the model.[4]
Data Presentation
Table 1: Comparison of Common 13C-Labeled Glucose Tracers for Pathway Resolution
| 13C Tracer | Primary Application | Advantages |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for glycolysis and PPP fluxes.[8][9] |
| [U-¹³C₆]glucose | General Central Carbon Metabolism | Labels all carbons, useful for a broad overview of metabolism.[5] |
| [1-¹³C]glucose | Oxidative PPP | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for flux estimation.[5] |
| [2-¹³C]glucose / [3-¹³C]glucose | Glycolysis and PPP | Have been shown to outperform [1-¹³C]glucose in some contexts.[8] |
Table 2: Impact of Experimental Conditions on 13C Enrichment
| Parameter | Sub-Optimal Condition | Recommended Optimization | Expected Outcome |
| Serum in Media | Standard FBS | Dialyzed FBS (dFBS) | Reduced background from unlabeled glucose and amino acids.[1][2] |
| Labeling Duration | Too short (non-steady state) | Time-course experiment to confirm isotopic steady state.[3][5] | Maximized and stable 13C incorporation. |
| Cell Density | Confluent/stationary phase | Exponential growth phase (~80% confluency) | Cells are in an active metabolic state for efficient tracer uptake.[2] |
| Quenching Method | Slow/inconsistent | Rapid quenching with ice-cold solvent (e.g., -80°C 80% methanol).[2][4] | Preservation of in vivo metabolite labeling patterns. |
Experimental Protocols
Protocol 1: General 13C Labeling of Adherent Mammalian Cells
-
Cell Seeding: Plate cells at a density that will ensure they reach approximately 80% confluency at the time of the experiment.[9]
-
Preparation of Labeling Medium: Prepare the base medium (e.g., DMEM) without the standard carbon source (e.g., glucose). Supplement this medium with the desired concentration of the 13C-labeled tracer and dialyzed fetal bovine serum (dFBS).[9]
-
Tracer Incubation: When cells reach the target confluency, aspirate the standard growth medium, wash the cells once with sterile PBS, and add the pre-warmed 13C-labeling medium.[9]
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady state. For central carbon metabolism in many mammalian cell lines, this is often between 18 to 24 hours.[9]
-
Metabolism Quenching and Cell Harvesting: To rapidly halt all metabolic activity, aspirate the labeling medium and immediately add an ice-cold quenching solution (e.g., 80% methanol (B129727) at -80°C).[2][4] Scrape the cells in the cold solvent.
-
Metabolite Extraction: Transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate on ice to ensure complete extraction. Centrifuge at high speed at 4°C to pellet cell debris.[2]
-
Sample Preparation: Collect the supernatant containing the metabolites and prepare for analysis by mass spectrometry (e.g., by drying the extract using a vacuum concentrator).[6]
Visualizations
Caption: A troubleshooting workflow for diagnosing low 13C enrichment.
Caption: A standard experimental workflow for 13C metabolic flux analysis.
Caption: Tracing [1,2-13C]glucose through Glycolysis and the PPP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting poor signal-to-noise in 13C NMR of metabolites
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address poor signal-to-noise in your 13C Nuclear Magnetic Resonance (NMR) experiments involving metabolites.
Troubleshooting Guide
This section addresses specific issues that can lead to a poor signal-to-noise ratio (S/N) in your 13C NMR spectra.
Issue 1: My 13C spectrum has a very low signal-to-noise ratio.
A low signal-to-noise ratio is a common challenge in 13C NMR. This is primarily due to the low natural abundance of the 13C isotope (about 1.1%) and its smaller gyromagnetic ratio, which is approximately one-quarter that of 1H.[1][2] This results in an inherent sensitivity that is nearly 64 times lower than in 1H NMR.[1][3]
-
Potential Cause: Insufficient Sample Concentration
-
Solution: The most direct way to improve the signal-to-noise ratio is to increase the concentration of the sample.[2][4] Doubling the sample concentration can significantly reduce the required experiment time for the same S/N.[4] For small molecules, a typical concentration is 10-50 mg dissolved in 0.5-0.7 mL of solvent.[5] With specialized probes, it's possible to detect metabolite concentrations around 1.5 mM, which corresponds to as low as 60 nmol of material.[3][6]
-
-
Potential Cause: Suboptimal Number of Scans (NS)
-
Potential Cause: Inadequate Hardware
-
Solution: The sensitivity of the NMR probe is a critical factor. Whenever possible, use a 13C-optimized cryogenic or high-temperature superconducting (HTS) probe.[6] These probes offer significantly higher sensitivity compared to standard probes, which can reduce experiment time by a factor of four or more for the same signal-to-noise ratio.[6]
-
-
Potential Cause: Poor Magnetic Field Homogeneity
-
Solution: Ensure your sample is fully dissolved and filter it to remove any solid particles, as these can lead to broad lines and a distorted spectrum.[2][7] Use clean, high-quality NMR tubes rated for the specific field strength of the instrument.[2] The typical solvent volume for a standard 5 mm NMR tube is 0.5 to 0.6 mL.[7]
-
Issue 2: I am not detecting signals for all expected carbons, especially quaternary carbons.
The failure to detect certain carbons, particularly quaternary ones (those not attached to any protons), is often due to their long spin-lattice relaxation times (T1).[1] These carbons do not benefit from the Nuclear Overhauser Effect (NOE), which enhances the signals of protonated carbons.[1]
-
Potential Cause: Suboptimal Acquisition Parameters
-
Solution 1: Use a Shorter Pulse Width (Flip Angle): Instead of a standard 90° pulse, using a smaller flip angle, such as 30°, can significantly reduce the necessary relaxation delay between scans.[1][2] This allows for more scans in the same amount of time, improving the signal-to-noise ratio for these slowly relaxing carbons.[1]
-
Solution 2: Increase the Relaxation Delay (D1): While it may seem counterintuitive for saving time, ensuring that the relaxation delay is long enough for quaternary carbons to fully relax is crucial for their detection.[1] However, optimizing the flip angle is often a more time-efficient strategy.[1]
-
Solution 3: Use a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can shorten the T1 values of all carbons, including quaternary ones.[4][8] This allows for the use of a shorter recycle delay, leading to a significant increase in S/N per unit of time.[4]
-
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor signal-to-noise in your 13C NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum so low compared to my 1H NMR spectrum?
The low signal-to-noise in 13C NMR is due to two main factors:
-
Low Natural Abundance: The 13C isotope has a natural abundance of only about 1.1%, while the 1H isotope has nearly 100% natural abundance.[1] This means there are far fewer detectable nuclei in a 13C experiment.[2]
-
Smaller Gyromagnetic Ratio (γ): The gyromagnetic ratio of 13C is about one-quarter that of 1H. Since the intrinsic sensitivity of an NMR experiment is proportional to γ³, this leads to an inherent sensitivity decrease of nearly 64-fold compared to 1H NMR.[1][3]
Q2: How can I choose the best acquisition parameters for a standard 1D 13C NMR experiment?
Careful optimization of acquisition parameters can significantly enhance your signal intensity. A good starting point for many organic molecules involves using a 30° pulse angle, which allows for a shorter relaxation delay (D1) without causing signal saturation.[4][9] A combination of an acquisition time (AQ) of around 1.0 second and a relaxation delay (D1) of 2.0 seconds with a 30° pulse has been shown to double the signal intensity in the same amount of experiment time compared to less optimized parameters.[9]
Q3: What is 13C isotopic enrichment, and when should I consider it?
13C isotopic enrichment involves using substrates labeled with 13C to grow cells or synthesize molecules. This is the most direct method to dramatically increase the number of 13C nuclei in your sample, which in turn significantly boosts the signal strength.[6] This technique is particularly useful in metabolic studies to trace the flow of carbons through various pathways.[10]
Q4: What are polarization transfer experiments like DEPT and INEPT, and how can they help?
Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are pulse sequences that transfer the high polarization of protons to the directly attached carbons. This can enhance the signal for protonated carbons (CH, CH₂, CH₃) by a factor of about four.[4][11] However, these experiments will not detect non-protonated (quaternary) carbons.[4] DEPT is also valuable for determining the number of protons attached to each carbon.
Decision Tree for Sensitivity Enhancement
This diagram can help you decide which sensitivity enhancement technique to use based on the type of carbon atoms you are interested in.
Quantitative Data Summary
The following table summarizes typical acquisition parameters and expected sensitivity gains from various techniques.
| Technique / Parameter | Typical Value / Setting | Expected Sensitivity Gain / Effect | Notes |
| Sample Concentration | As high as possible | Directly proportional to signal strength | Doubling concentration can halve experiment time for the same S/N.[4] |
| Number of Scans (NS) | Increase as needed (e.g., 1024+) | Proportional to the square root of the increase in scans | Quadrupling scans doubles the S/N.[4] |
| Pulse Angle (Flip Angle) | 30° | Improves S/N for slowly relaxing carbons in a given time | Allows for a shorter relaxation delay (D1).[1][2] |
| Relaxation Delay (D1) | 2.0 s (with 30° pulse) | Optimized for faster repetition and better overall S/N | For quantitative results, D1 should be 5-7 times the longest T1.[2] |
| Acquisition Time (AQ) | 1.0 s | Optimized for faster repetition and better overall S/N | Balances resolution and experiment time.[9] |
| Nuclear Overhauser Effect (NOE) | Enabled via proton decoupling | Up to ~200% (3x signal) for protonated carbons | Not effective for quaternary carbons.[9] |
| Polarization Transfer (DEPT/INEPT) | N/A | ~4x for protonated carbons | Does not detect quaternary carbons.[4][11] |
| Cryogenic/HTS Probe | Hardware choice | >4x reduction in experiment time | Significantly higher intrinsic sensitivity.[6] |
| 13C Isotopic Enrichment | Use of 13C-labeled substrates | Dramatic increase in signal | The most effective method for signal enhancement.[6] |
| Paramagnetic Relaxation Agent | e.g., Cr(acac)₃ | Significant increase in S/N per unit time | Shortens T1 values, allowing for faster repetition.[4] |
Experimental Protocols
Protocol 1: Standard 1D 13C NMR Experiment with Optimized Parameters
This protocol is designed for routine qualitative analysis of small organic molecules.
-
Sample Preparation:
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune the probe for both the 1H and 13C channels. Poor tuning of the proton channel can lead to broad lines and reduced S/N in the 13C spectrum.[4]
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard pulse program with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).[9]
-
Pulse Angle (Flip Angle): Set to 30°.[9]
-
Acquisition Time (AQ): Set to 1.0 s.[9]
-
Relaxation Delay (D1): Set to 2.0 s.[9]
-
Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed to achieve the desired S/N.[4]
-
-
Data Acquisition:
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply an exponential window function (line broadening) of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to TMS or the solvent signal.
-
Protocol 2: DEPT-135 Experiment for Multiplicity Editing
This protocol is used to differentiate between CH, CH₂, and CH₃ groups.
-
Sample Preparation and Spectrometer Setup:
-
Follow steps 1 and 2 from the Standard 1D 13C NMR protocol.
-
-
Acquisition Parameters:
-
Pulse Program: Select a DEPT-135 pulse sequence.
-
Acquisition Parameters (AQ, D1, NS): Use similar parameters as in the standard 1D experiment.
-
Polarization Transfer Delays: Ensure the delays in the pulse sequence are optimized for a one-bond C-H coupling constant (¹JCH) of approximately 145 Hz, which is typical for small organic molecules.
-
-
Data Acquisition:
-
Acquire the FID.
-
-
Data Processing:
-
Process the data similarly to the standard 1D experiment.
-
Interpretation: In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing 13C NMR for Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for 13C labeled compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my 13C NMR spectrum so low, even with a labeled compound?
A1: While 13C labeling significantly enhances signal intensity compared to natural abundance, several factors can still lead to a low S/N ratio.[1] The primary reasons include:
-
Low Sample Concentration: The signal strength is directly proportional to the concentration of the 13C labeled compound.[2]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters like the number of scans (NS), relaxation delay (d1), or pulse angle can significantly impact signal intensity.[3]
-
Long Spin-Lattice Relaxation Times (T1): If the relaxation delay is too short relative to the T1 of a particular carbon, the signal for that nucleus can become saturated, leading to reduced intensity. This is especially true for quaternary carbons.[4]
-
High Sample Viscosity: Viscous samples can lead to broader lines, which reduces the peak height and the apparent signal-to-noise.[4]
-
Presence of Paramagnetic Impurities: Paramagnetic species in the sample can cause significant line broadening and a decrease in signal intensity.[2]
Q2: How do I choose the right pulse sequence for my 13C labeled compound?
A2: The choice of pulse sequence depends on the experimental goal. For routine qualitative analysis, a standard proton-decoupled pulse sequence like zgpg30 (on Bruker instruments) is commonly used.[5] This sequence provides proton decoupling during acquisition, resulting in singlet peaks for each unique carbon and benefits from the Nuclear Overhauser Effect (NOE) to enhance signals of protonated carbons.[5][6] For quantitative analysis, an inverse-gated decoupling sequence is necessary to suppress the NOE, ensuring that signal integrals are proportional to the number of nuclei.[7][8]
Q3: What is the Nuclear Overhauser Effect (NOE) and how does it affect my 13C spectrum?
A3: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another. In 13C NMR, irradiating protons (decoupling) can enhance the signal intensity of nearby 13C nuclei.[6] While beneficial for improving sensitivity in qualitative spectra, this enhancement is not uniform for all carbons.[3] Protonated carbons (CH, CH2, CH3) experience a significant NOE, while quaternary carbons do not.[4] This variability makes standard proton-decoupled spectra non-quantitative.[7]
Q4: I'm observing complex multiplets instead of single peaks for my uniformly 13C labeled compound. Why?
A4: In uniformly 13C labeled compounds, you will observe homonuclear 13C-13C scalar couplings between adjacent labeled carbons.[9] This coupling results in the splitting of signals into doublets, triplets, or more complex multiplets, depending on the number of neighboring 13C atoms. This is an expected and valuable feature of uniformly labeled compounds as it provides direct evidence of carbon-carbon connectivity.[10]
Troubleshooting Guides
Issue 1: Weak or Absent Signals
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Concentration | Increase the sample concentration as much as possible without causing precipitation. Doubling the concentration can double the signal strength.[1] For limited sample amounts, consider using specialized NMR tubes like Shigemi tubes to increase the effective concentration.[4] |
| Inadequate Number of Scans (NS) | The S/N ratio increases with the square root of the number of scans. Quadrupling the number of scans will double the S/N.[1] Increase NS, but be mindful of the increased experiment time. |
| Incomplete T1 Relaxation (Signal Saturation) | Ensure the relaxation delay (d1) is appropriate for the T1 values of your carbons. For qualitative spectra, a d1 of 1-2 seconds is a common starting point.[5] For quaternary carbons with long T1s, a longer d1 may be necessary. For quantitative analysis, d1 should be at least 5 times the longest T1.[3] |
| Suboptimal Pulse Angle (Flip Angle) | For routine spectra, a 30° or 45° pulse angle is often a good compromise, allowing for faster repetition rates than a 90° pulse.[1][11] This can lead to better overall S/N in a given time, especially for carbons with long T1s.[1] |
| Presence of Paramagnetic Impurities | Filter your sample to remove any particulate matter.[1] Use high-purity solvents and avoid contact with metal spatulas that could introduce paramagnetic ions.[9] Degassing the sample by bubbling an inert gas can remove dissolved paramagnetic oxygen.[9] |
Issue 2: Broad or Distorted Peaks
| Possible Cause | Troubleshooting Steps |
| Poor Magnetic Field Homogeneity (Shimming) | Carefully shim the magnetic field before acquisition. Automated gradient shimming can be very effective for achieving good homogeneity.[2] |
| High Sample Viscosity | If possible, increase the sample temperature to reduce viscosity.[2] Alternatively, consider using a different, less viscous deuterated solvent if it is compatible with your sample.[2] |
| Sample Aggregation | Broad, distorted lineshapes can be a result of sample aggregation. Try diluting the sample or changing the solvent or temperature. |
| Incorrect Phasing | Re-process the raw data (FID) and perform a manual phase correction, adjusting both the zero-order and first-order phase.[9] |
Quantitative Data Summary
The following tables summarize key acquisition parameters for both qualitative and quantitative 13C NMR experiments.
Table 1: Recommended Starting Parameters for Qualitative 13C NMR
| Parameter | Recommended Value | Rationale |
| Pulse Angle (Flip Angle) | 30° - 45° | A good compromise for detecting all carbon types, including those with long T1s, while allowing for a shorter relaxation delay.[1][11] |
| Relaxation Delay (d1) | 1 - 2 seconds | A common default for qualitative spectra.[5] |
| Acquisition Time (aq) | 1 - 2 seconds | Sufficient for good resolution in most cases.[12] |
| Number of Scans (NS) | 128 or higher | Dependent on sample concentration; increase as needed to achieve adequate S/N.[12] |
| Pulse Program | zgpg30 or similar | Provides proton decoupling and NOE enhancement for improved sensitivity.[5] |
Table 2: Parameters for Quantitative 13C NMR
| Parameter | Recommended Value | Rationale |
| Pulse Angle (Flip Angle) | 90° | Maximizes the signal for each scan.[3] |
| Relaxation Delay (d1) | ≥ 5 x T1 (longest) | Ensures complete relaxation of all nuclei for accurate integration.[3] |
| Acquisition Time (aq) | 1 - 2 seconds | |
| Number of Scans (NS) | High (e.g., 1024+) | A high number of scans is often required to achieve the S/N necessary for accurate integration. |
| Pulse Program | Inverse-gated decoupling | Suppresses the NOE to ensure signal intensity is directly proportional to the number of nuclei.[7] |
Experimental Protocols
Protocol 1: Standard Proton-Decoupled 13C NMR
This protocol is for acquiring a standard qualitative 13C NMR spectrum.
Methodology:
-
Sample Preparation: Dissolve an appropriate amount of the 13C-labeled compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) to achieve the highest possible concentration without precipitation.[5] Filter the sample into a clean NMR tube.[1]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[5]
-
Shim the magnetic field to achieve homogeneity.[5]
-
Tune and match the 13C probe.[5]
-
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected 13C signals (typically 0-220 ppm).[5]
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[5]
-
Set the number of scans (NS) to achieve an adequate S/N (start with 128 and increase if necessary).[5]
-
Use a relaxation delay (d1) of 1-2 seconds.[5]
-
Set the pulse angle to 30° or 45°.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0 ppm).[5]
-
Perform baseline correction.
-
Protocol 2: Quantitative 13C NMR
This protocol is designed for obtaining quantitative data from a 13C-labeled compound.
Methodology:
-
Sample Preparation: Follow the same procedure as for a standard 13C NMR experiment.
-
Instrument Setup: Follow the same instrument setup procedure as for a standard 13C NMR experiment.
-
Acquisition Parameters:
-
Use an inverse-gated decoupling pulse sequence.[7]
-
Set the pulse angle to 90°.[3]
-
Set a long relaxation delay (d1) of at least 5 times the longest T1 of the carbons being quantified. If T1 values are unknown, they must be measured using an inversion-recovery experiment.[3]
-
Set the number of scans (NS) to achieve a high S/N for accurate integration.
-
-
Data Processing:
-
Process the data as in the standard protocol.
-
Carefully integrate the signals of interest.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR.
Caption: Logic for selecting the appropriate 13C NMR experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. sc.edu [sc.edu]
- 8. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.as.uky.edu [chem.as.uky.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 13C-Metabolic Flux Analysis (13C-MFA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to achieving isotopic steady state in 13C-Metabolic Flux Analysis (13C-MFA).
Troubleshooting Guides
This section addresses specific issues encountered during 13C-MFA experiments, offering potential causes and actionable solutions.
Issue 1: Inability to Confirm Isotopic Steady State
-
Symptom: The fractional enrichment of key metabolites does not plateau over time in a preliminary time-course experiment.[1]
-
Problem: The labeling duration is insufficient for the system to reach isotopic steady state. This is a common issue in mammalian cells due to potentially large intracellular metabolite pools and high exchange rates with extracellular pools, especially for amino acids.[2][3]
| Possible Cause | Recommended Solution |
| Slow Metabolic Turnover: Pathways with low flux rates or large metabolite pool sizes require longer to reach isotopic steady state.[4] For instance, glycolytic intermediates often reach steady state within minutes, while TCA cycle intermediates can take hours.[4][5] | Extend Labeling Time: Increase the incubation period with the 13C-labeled tracer and re-sample at later time points.[6] |
| Exchange with Large External Pools: The presence of unlabeled metabolites in the medium (e.g., amino acids, lactate) can dilute the isotopic label, significantly slowing the approach to steady state.[3][4] | Use Dialyzed Serum: If using serum-containing medium, switch to dialyzed fetal bovine serum to reduce the concentration of unlabeled small molecules. Optimize Medium Composition: For defined media, ensure the unlabeled version of your tracer substrate is omitted.[7] |
| Metabolic State is Not Steady: The cells are not in a consistent metabolic state (e.g., not in exponential growth phase), leading to fluctuating metabolite concentrations and fluxes.[8][9] | Standardize Cell Culture: Ensure cells are at a consistent growth phase (e.g., exponential) and density when initiating the labeling experiment.[8] |
| Inappropriate Tracer Selection: The chosen tracer may not efficiently label the pathway of interest, leading to slow label incorporation.[8] | Select a More Direct Precursor: Choose a tracer that is closer to the metabolic pathway under investigation. For example, [U-13C5]glutamine is often preferred for analyzing the TCA cycle.[7][10] |
Issue 2: High Variability in Isotopic Enrichment Between Replicates
-
Symptom: Significant differences in the mass isotopomer distributions (MIDs) of metabolites are observed across biological or technical replicates.
-
Problem: Inconsistent experimental procedures or analytical performance are compromising the reliability of the flux analysis.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions: Variations in cell seeding density, growth phase, or cell health can lead to metabolic differences between replicates. | Standardize Seeding and Growth Protocols: Implement strict protocols for cell seeding and ensure all replicates are in the same growth phase at the start of the experiment.[8] |
| Inconsistent Media Formulation: Use of undefined media components, like serum, can introduce variability.[8] | Use Chemically Defined Media: Whenever possible, use a chemically defined medium to minimize batch-to-batch variation.[8] |
| Ineffective or Inconsistent Quenching: Failure to rapidly and completely halt metabolic activity at the time of sampling can alter metabolite labeling patterns. | Optimize Quenching Protocol: Plunge cells rapidly into an ice-cold quenching solution, such as -80°C 100% methanol (B129727), to instantly stop enzymatic reactions.[1] |
| Analytical Inaccuracy: Issues with the mass spectrometer or NMR, such as poor peak integration or signal-to-noise ratios, can lead to measurement errors.[1] | Validate Analytical Method: Run technical replicates of a pooled sample to assess the reproducibility of the analytical method. Scrutinize raw analytical data for any issues. |
Frequently Asked Questions (FAQs)
Experimental Design
-
Q1: What is isotopic steady state and why is it important for 13C-MFA?
-
A1: Isotopic steady state is the condition where the fractional abundance of 13C in intracellular metabolites becomes constant over time after the introduction of a 13C-labeled substrate.[11][12] Achieving this state is a core assumption for standard stationary 13C-MFA, as it ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes.[6]
-
-
Q2: How do I determine the optimal labeling time to achieve isotopic steady state?
-
A2: The most reliable method is to conduct a preliminary time-course experiment.[1] This involves collecting samples at multiple time points after introducing the 13C tracer and analyzing the isotopic enrichment of key metabolites over time. The point at which the enrichment of these metabolites plateaus indicates the minimum time required to reach isotopic steady state.[1][12]
-
-
Q3: How long does it typically take to reach isotopic steady state?
| Metabolic Pathway | Typical Time to Isotopic Steady State (Cultured Cells) |
| Glycolysis | Minutes[4][5] |
| Pentose Phosphate Pathway | Rapidly with glucose tracers[13] |
| TCA Cycle | Can take several hours[4][5] |
| Nucleotides | ~24 hours[5] |
| Amino Acids | Can be very slow or never reach steady state due to exchange with extracellular pools[4] |
-
Q4: What should I do if achieving isotopic steady state is not feasible for my system?
-
A4: If isotopic steady state cannot be reached, for example in systems with very slow turnover rates or in non-proliferating cells, you can use Isotopically Non-stationary 13C-MFA (INST-MFA).[6][14][15] INST-MFA models the transient labeling dynamics and does not require the assumption of isotopic steady state.[16][17]
-
Data Analysis and Interpretation
-
Q5: My model shows a poor goodness-of-fit. Could this be related to not achieving steady state?
-
Q6: What is metabolic channeling and how can it affect the achievement of isotopic steady state?
-
A6: Metabolic channeling occurs when metabolites are passed directly from one enzyme to another in a pathway without mixing with the bulk cytosolic pool.[16][18] This can lead to heterogeneous labeling within a single metabolite pool, complicating the interpretation of labeling data and potentially affecting the time to reach an apparent steady state.[16]
-
Experimental Protocols
Protocol: Verification of Isotopic Steady State
This protocol outlines the key steps to determine if a cellular system has reached isotopic steady state.
-
Cell Culture and Tracer Introduction:
-
Culture cells under conditions that ensure metabolic steady state (e.g., exponential growth phase).[8][9]
-
Prepare a labeling medium identical to the standard medium but with the unlabeled carbon source replaced by the 13C-labeled tracer.[12]
-
At time zero, replace the standard medium with the labeling medium.[11]
-
-
Time-Course Sampling:
-
Harvest cell samples at multiple time points after introducing the tracer. The time points should be chosen based on the expected turnover rates of the pathways of interest (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).[12]
-
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo labeling patterns. For suspension cultures, this can be done by quickly filtering the cells and immediately plunging the filter into an ice-cold (-80°C) 100% methanol solution.[1] For adherent cells, aspirate the medium and add a cold quenching solution (e.g., -20°C 60% methanol).[6]
-
Extract intracellular metabolites using a suitable solvent mixture, such as cold methanol/water.[11]
-
-
Analytical Measurement:
-
Analyze the isotopic enrichment of metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
-
Data Analysis:
-
Correct the measured mass isotopomer distributions for the natural abundance of 13C.[12]
-
For each key metabolite, plot the fractional 13C enrichment against time.[12]
-
Isotopic steady state is confirmed when the fractional enrichment for these key metabolites remains constant over at least two later time points.[6]
-
Visualizations
Caption: A decision tree for troubleshooting issues in achieving isotopic steady state.
Caption: Workflow for experimentally verifying isotopic steady state.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotopically Nonstationary 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling | Springer Nature Experiments [experiments.springernature.com]
- 17. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Natural 13C Abundance in Metabolic Flux Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA). Accurate correction for the natural abundance of 13C is a critical step for obtaining reliable metabolic flux data from stable isotope labeling experiments.[1][2] Failure to do so can lead to significant overestimation of isotopic enrichment and result in inaccurate flux calculations.[3]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural 13C abundance in metabolic flux analysis?
A: Carbon in nature is a mixture of stable isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%).[1][3][4] This means that any carbon-containing metabolite will naturally have a small fraction of molecules containing one or more ¹³C atoms. In stable isotope labeling experiments, a ¹³C-labeled substrate is introduced to trace metabolic pathways. Mass spectrometers detect the total ¹³C content in a molecule, which is a combination of the ¹³C from the tracer and the ¹³C that was naturally present.[1] Therefore, it is crucial to distinguish the experimentally introduced label from the naturally occurring isotopes to accurately quantify metabolic fluxes.[1][5]
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a particular metabolite.[1][6] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, there can be several isotopologues: M+0 (no ¹³C atoms), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), and so on, up to M+n (all carbon atoms are ¹³C). The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of all fractional abundances in the vector is 1 (or 100%).[6]
Q3: How is the correction for natural 13C abundance performed?
A: The correction is most commonly performed using a matrix-based mathematical approach.[1][6] A correction matrix is generated based on the elemental formula of the metabolite (including any derivatizing agents) and the known natural abundances of all its constituent isotopes.[1][6] This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution, yielding the corrected MID that reflects the true enrichment from the isotopic tracer.[1][6]
Q4: What software tools are available for natural abundance correction?
A: Several software tools are available to perform natural abundance correction, ranging from standalone programs to packages for programming environments like R and Python.[6]
| Software Tool | Platform | Key Features |
| IsoCorrectoR | R | Corrects for natural isotope abundance and tracer impurity in MS and MS/MS data.[6][7] |
| AccuCor | R | Designed for correcting high-resolution mass spectrometry data for ¹³C, ²H, and ¹⁵N natural abundance.[6] |
| Corna | Python | Provides a unified workflow for natural abundance correction under various experimental conditions.[6] |
| IsoCor | Python (with GUI) | Allows correction for any chemical species and can be used with various isotopic tracers.[6][8] |
| PolyMID-Correct | Python | Applies principles of polynomial expansion to correct stable-isotope tracing data.[9] |
Troubleshooting Guide
This section addresses common problems encountered during the correction for natural ¹³C abundance.
Problem 1: My corrected data shows negative abundance values for some isotopologues.
-
Possible Cause: Incorrect Elemental Formula.
-
Possible Cause: Inaccurate Background Subtraction or Peak Integration.
-
Solution: Inadequate background subtraction or errors in peak integration during the processing of mass spectrometry data can distort the measured ratios of isotopologues.[3] Re-examine your peak integration and background subtraction procedures to ensure their accuracy. Underestimation of a mass isotopomer peak can lead the correction algorithm to overcompensate, resulting in negative values.[1][6]
-
-
Possible Cause: Low Signal-to-Noise Ratio.
-
Solution: Low signal intensity for some isotopologue peaks can lead to inaccurate measurements and result in negative values after correction. Optimize instrument parameters or sample concentration to improve the signal-to-noise ratio.[3]
-
Problem 2: The calculated ¹³C enrichment in my labeled samples is lower than expected after correction.
-
Possible Cause: Incomplete Labeling.
-
Solution: The cells may not have reached an isotopic steady state, meaning the label has not been fully incorporated into the metabolite pool.[6] To address this, you can increase the incubation time with the labeled substrate.[6] It is recommended to verify the attainment of an isotopic steady state by measuring labeling patterns at two different time points.[10]
-
-
Possible Cause: Dilution from Unlabeled Sources.
-
Solution: The labeled metabolite pool might be diluted by contributions from unlabeled endogenous or exogenous sources.[6] Investigate potential sources of unlabeled carbon in your experimental system.
-
-
Possible Cause: Isotopic Impurity of the Tracer.
Problem 3: The isotopic distribution of my unlabeled control sample does not match the theoretical distribution after correction.
-
Possible Cause: Instrument Calibration or Stability Issues.
-
Solution: The mass spectrometer's calibration may have drifted, leading to inaccurate mass assignments and distorted peak intensities.[3] Regularly check and maintain the instrument's calibration.
-
-
Possible Cause: In-Source Fragmentation or Adduct Formation.
-
Possible Cause: Co-eluting Compound Interference.
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
-
Sample Preparation and Mass Spectrometry Analysis:
-
Culture cells in a medium containing a ¹³C-labeled substrate.[12] For stationary MFA, ensure cells reach an isotopic steady state, which often requires at least two to three cell doubling times.[12]
-
Rapidly quench metabolism to halt enzymatic activity. A common method is to plunge cells into a cold solvent like -20°C 60% methanol.[10]
-
Extract intracellular metabolites using a cold extraction solvent (e.g., 80% methanol).[12]
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolite extracts to increase their volatility.[12][13] A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[13]
-
Analyze the samples using a mass spectrometer (GC-MS or LC-MS) to obtain the raw mass isotopomer distributions for the metabolites of interest.[6] Collect data for both unlabeled (natural abundance) and labeled samples.[6]
-
-
Data Extraction:
-
For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).[1][6]
-
Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the total intensity of all isotopologues for that metabolite. This provides the measured Mass Isotopomer Distribution (MID).[1][6]
-
-
Correction Using a Matrix-Based Method:
-
Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including any atoms from derivatizing agents.[1][6]
-
Construct the Correction Matrix: Utilize a computational tool (e.g., IsoCorrectoR, IsoCor) to generate a correction matrix.[6] This matrix is calculated based on the elemental formula and the known natural abundances of all relevant isotopes.[6]
-
Apply the Correction: The software will use the correction matrix to mathematically adjust the measured MID, removing the contribution from naturally occurring isotopes.[6] The output is the corrected MID, which represents the true isotopic enrichment from your tracer.[6]
-
-
Validation of Correction:
-
A robust method to validate your correction procedure is to analyze an unlabeled control sample.[6] After applying the natural abundance correction to this sample, the M+0 isotopologue should be at or near 100% (or a fractional abundance of 1.0), with all other isotopologues (M+1, M+2, etc.) at or near zero.[6]
-
Visualizations
Caption: Workflow for ¹³C labeling experiments and data correction.
Caption: Troubleshooting logic for negative values in corrected MS data.
References
- 1. benchchem.com [benchchem.com]
- 2. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Overcoming cell permeability issues with Alpha,Beta-Trehalose-13C12
Welcome to the technical support center for Alpha,Beta-Trehalose-13C12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this isotopically labeled sugar for studying cellular uptake and metabolism. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable isotope-labeled version of trehalose (B1683222), a naturally occurring disaccharide.[1] The ¹³C labeling allows for the precise tracking and quantification of trehalose uptake and metabolism in biological systems using techniques like mass spectrometry and NMR spectroscopy.[1] Its primary applications are in research areas such as drug delivery, cryopreservation, and studying cellular stress responses, where understanding the mechanisms of trehalose transport across cell membranes is crucial.[2][3]
Q2: Why is there low uptake of this compound in my cell line?
A2: Mammalian cell membranes are generally impermeable to disaccharides like trehalose.[4][5] Low uptake can be attributed to several factors:
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Lack of specific transporters: While some uptake can be mediated by GLUT8 transporters, not all cell lines express this transporter at high levels.[6]
-
Inefficient endocytosis: Endocytosis is a key mechanism for trehalose internalization.[2][4] The efficiency of this process can vary significantly between different cell types.
-
Experimental conditions: Factors such as incubation time, temperature, and the concentration of this compound can all impact uptake efficiency.
Q3: Can I improve the cellular uptake of this compound?
A3: Yes, several methods can be employed to enhance the intracellular delivery of trehalose:
-
Physical Stress Methods: Inducing a temporary increase in membrane permeability through thermal or osmotic stress has been shown to facilitate trehalose uptake.[2] For example, a brief period of cooling can induce a membrane phase transition that allows for trehalose entry.[7]
-
Electropermeabilization (Electroporation): Applying controlled electrical pulses can create transient pores in the cell membrane, allowing for the entry of trehalose.[8]
-
Engineered Derivatives: Using lipophilic derivatives of trehalose, such as acetylated forms, can significantly improve membrane permeability.[5][9] These derivatives are then hydrolyzed back to trehalose by intracellular esterases.[5]
-
Transporter Overexpression: For cell lines with low endogenous transporter expression, genetically engineering them to overexpress transporters like TRET1 can dramatically increase trehalose uptake.[10]
Q4: How is intracellular this compound metabolized?
A4: Once inside the cell, trehalose can be hydrolyzed into two molecules of glucose by the enzyme trehalase.[6] The ¹³C label will be incorporated into glucose and can be traced through various metabolic pathways, such as glycolysis. It's important to note that some trehalose may accumulate in lysosomes following endocytic uptake.[4][6]
Troubleshooting Guides
Issue 1: Low or No Detectable Intracellular this compound Signal
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time or Concentration | Optimize the incubation time (try a time course from 1 to 24 hours) and the concentration of this compound (e.g., 10-100 mM).[2] |
| Low Cell Viability | Ensure cells are healthy and at an optimal confluency before starting the experiment. High concentrations of extracellular trehalose can sometimes be stressful to cells. |
| Inefficient Cell Lysis | Use a validated lysis protocol to ensure complete release of intracellular contents for analysis. |
| Suboptimal Analytical Method | Use a highly sensitive analytical method like LC-MS/MS for accurate quantification of low concentrations of trehalose.[11] |
| Ineffective Washing Steps | Ensure thorough washing of cells with ice-cold PBS to remove extracellular this compound before cell lysis. |
Issue 2: High Variability in Uptake Measurements Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Number | Ensure that the same number of cells are seeded in each well or dish. Perform a cell count before starting the experiment. |
| Temperature Fluctuations | Maintain a consistent temperature during the incubation period, as temperature can affect membrane fluidity and transport processes. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, which are more prone to evaporation and temperature variations. |
| Inconsistent Washing | Standardize the washing procedure to ensure that all replicates are treated identically. |
Quantitative Data Summary
The following table summarizes intracellular trehalose concentrations achieved using various delivery methods as reported in the literature.
| Delivery Method | Cell Type | Extracellular Trehalose (mM) | Intracellular Trehalose (mM) | Reference |
| Fluid-Phase Endocytosis | Mesenchymal Stem Cells | 100 | ~14 | [2] |
| Osmotic Pressure Difference | Red Blood Cells | Hypotonic Solution | 43.2 | [2] |
| Freezing-Thawing | Fibroblasts | 250 | >100 | [7] |
| Electropermeabilization | Mouse Myeloma Cells | 290 | ~100 | [8] |
| TRET1 Transporter Expression | CHO-K1, HuH-7, NIH/3T3 | 100 | 4- to 14-fold increase over control | [10] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay for this compound via Endocytosis
Objective: To quantify the intracellular concentration of this compound following incubation.
Materials:
-
This compound
-
Cell culture medium (serum-free for incubation)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional): To enhance uptake in some cell types, you can starve the cells in glucose-free medium for a predetermined optimal duration.
-
Treatment: Prepare a solution of this compound in serum-free medium at the desired concentration (e.g., 50 mM). Remove the existing medium from the cells and add the trehalose solution.
-
Incubation: Incubate the cells for a set period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Washing: Aspirate the trehalose-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular trehalose.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.
-
Sample Collection: Collect the cell lysates and centrifuge to pellet any insoluble debris.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Normalization: Normalize the obtained concentration to the total protein concentration or cell number in each sample.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability of this compound across an intestinal epithelial cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)
-
TEER meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[12][13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER). Values above 250 Ω·cm² are generally acceptable.[14] Perform a Lucifer yellow permeability test to confirm tight junction integrity.
-
Permeability Assay (Apical to Basolateral): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing this compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of trehalose appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Visualizations
Caption: Workflow for Cellular Uptake Assay of this compound.
Caption: Cellular Uptake and Fate of this compound.
Caption: Troubleshooting Logic for Low Signal in Uptake Assays.
References
- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose: A Powerful Excipient in the Formulation Toolbox [drug-dev.com]
- 4. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Trehalose Permeable to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Protective Functions and Therapeutical Potential of Trehalose [mdpi.com]
- 7. Freezing-induced uptake of trehalose into mammalian cells facilitates cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular delivery of trehalose into mammalian cells by electropermeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineered Trehalose Permeable to Mammalian Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Overlapping Peaks in ¹³C NMR Spectra of Cell Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of overlapping peaks in ¹³C NMR spectra of complex biological extracts.
Frequently Asked Questions (FAQs)
Q1: Why do peaks overlap in ¹³C NMR spectra of cell extracts?
Peak overlap in ¹³C NMR spectra occurs when distinct carbon atoms have very similar chemical shifts.[1] While ¹³C NMR has a wider chemical shift range than ¹H NMR, which generally reduces the likelihood of overlap, it is a common issue in complex mixtures like cell extracts for several reasons[1][2]:
-
High Molecular Complexity: Cell extracts contain a vast number of metabolites, many of which can be structurally similar.[2] This leads to carbons existing in very similar chemical environments, resulting in close chemical shifts.
-
Signal Broadening: Factors such as high sample viscosity, the presence of paramagnetic species, or chemical exchange phenomena can cause peaks to broaden, increasing the chance of overlap.[2]
-
Concentration Effects: High concentrations of certain molecules can lead to intermolecular interactions that may cause slight shifts in resonance and peak broadening.[2]
Q2: What are the initial steps to take when I suspect peak overlap?
Before moving to more advanced techniques, there are several preliminary checks and simple adjustments you can make[1]:
-
Ensure Proper Spectrometer Setup: Confirm that the spectrometer is well-shimmed, as poor shimming can broaden peaks, creating the appearance of overlap.[1]
-
Increase the Number of Scans: Re-running the spectrum with more scans can improve the signal-to-noise ratio, which may help resolve closely spaced signals.[1]
-
Data Re-processing: Zoom in on the region of interest in your raw data. What appears as a single broad peak might resolve into two distinct peaks upon closer inspection.[1]
-
Sample Purity and Concentration: Ensure your sample is free of particulate matter.[2] If the sample is highly concentrated, consider diluting it to minimize intermolecular interactions that can lead to peak broadening.[2]
Q3: What are the main experimental strategies to resolve overlapping ¹³C NMR peaks?
There are several experimental approaches you can take, ranging from simple adjustments to more advanced 2D NMR techniques[1]:
-
Change the Solvent: The chemical shift of a carbon is influenced by the solvent.[3] Switching to a solvent with a different polarity may alter the chemical shifts of the overlapping peaks enough to resolve them.[1][3]
-
Vary the Temperature: Adjusting the temperature can affect the conformational equilibrium of molecules, which in turn can alter the chemical shifts of carbon atoms.[1][3] This can sometimes be sufficient to resolve overlapping signals.[3]
-
Use DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between CH, CH₂, and CH₃ groups, which can aid in identifying the types of carbons that are overlapping.[1]
-
Employ 2D NMR Techniques: Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for resolving overlap by spreading the signals into a second dimension.[4][5]
Q4: When is it appropriate to use 2D NMR techniques?
2D NMR is particularly useful when simpler methods like changing the solvent or temperature are insufficient to resolve peak overlap, which is often the case for complex mixtures like cell extracts.[4]
-
¹H-¹³C HSQC: This is often the first 2D experiment to try. It correlates each carbon with its directly attached proton(s), using the wider proton chemical shift dispersion to separate overlapping carbon signals.[2][6]
-
¹H-¹³C HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and piecing together molecular structures.[3]
-
INADEQUATE: For ¹³C-enriched samples, this experiment directly shows ¹³C-¹³C correlations, providing a clear map of the carbon skeleton of labeled molecules in your extract.[2]
Q5: Can computational methods help in resolving overlapping peaks?
Yes, computational deconvolution can be a powerful tool, especially for quantification.[2] This method involves fitting mathematical functions to the observed overlapping peaks to determine the area and position of each individual component.[7] Software with deconvolution capabilities can be applied to 1D ¹³C spectra or projections of 2D spectra to extract quantitative information from overlapping signals.[2][8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak overlap in your ¹³C NMR spectra of cell extracts.
Workflow for Resolving Overlapping Peaks
The following diagram illustrates a general workflow to follow when you encounter overlapping peaks in your ¹³C NMR spectrum.
Caption: A general troubleshooting workflow for resolving overlapping ¹³C NMR peaks.
Data Presentation
For a systematic approach, it is useful to document the effects of different experimental conditions. The table below provides a template for comparing the resolution of a pair of overlapping peaks.
Table 1: Comparison of Strategies for Resolving Overlapping ¹³C NMR Peaks
| Strategy | Parameters Changed | Observed Δδ (ppm) | Resolution Achieved? (Yes/No) | Notes |
| Solvent Change | CDCl₃ → DMSO-d₆ | 0.08 | Yes | Peak B shifted downfield more than Peak A. |
| Temperature Change | 298 K → 318 K | 0.02 | No | Minor shifts, but peaks remain overlapped. |
| 2D NMR (HSQC) | N/A | Resolved in F2 | Yes | Carbons have distinct proton chemical shifts. |
| DEPT-135 | N/A | N/A | Partially | Peak A is CH, Peak B is CH₂. |
Experimental Protocols
Here are detailed protocols for key experiments that are useful for resolving overlapping peaks in ¹³C NMR spectra of cell extracts.
Protocol 1: Sample Preparation for Metabolomics
Proper sample preparation is critical for obtaining high-quality NMR spectra.[9][10]
-
Quenching Metabolism: Rapidly halt all enzymatic reactions to preserve the metabolic state of the cells.[9] For suspension cells, this can be achieved by mixing with cold methanol.[9] For adherent cells, quenching should be done directly on the culture plate.[9]
-
Metabolite Extraction: Use a solvent system capable of extracting a wide range of polar and non-polar metabolites. A common method is a biphasic extraction using a methanol:chloroform:water mixture.[9]
-
Sample Cleanup: Centrifuge the extract to pellet cell debris and precipitated proteins.[9] Carefully transfer the supernatant containing the metabolites to a new tube.[9]
-
Solvent Removal and Reconstitution: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable deuterated solvent for NMR analysis.
Protocol 2: DEPT (Distortionless Enhancement by Polarization Transfer)
This experiment helps determine the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary).
-
Sample Preparation: Prepare a well-dissolved sample in a deuterated solvent.[1]
-
Instrument Setup: You will need to run three separate experiments with different final proton pulse angles: 45°, 90°, and 135°.[1]
-
Acquisition Parameters: Use the same spectral width and center as your standard ¹³C NMR spectrum. The number of scans will depend on your sample concentration.[1]
-
Data Processing and Analysis: Process each of the three DEPT spectra. Analyze the phase of the peaks in each spectrum according to the table below to determine the multiplicity of each carbon signal.[1]
Table 2: Interpreting DEPT Spectra
| Carbon Type | DEPT-45 | DEPT-90 | DEPT-135 |
| CH | Positive | Positive | Positive |
| CH₂ | Positive | No Signal | Negative |
| CH₃ | Positive | No Signal | Positive |
| Quaternary | No Signal | No Signal | No Signal |
Protocol 3: Basic ¹H-¹³C HSQC Acquisition
The HSQC experiment is a cornerstone of 2D NMR for resolving ¹³C peak overlap.[2]
-
Sample Preparation: Prepare a sample of your cell extract in a suitable deuterated solvent. A higher concentration may be beneficial for this experiment.[2]
-
1D Spectra: Acquire standard ¹H and ¹³C 1D spectra to determine the spectral widths for both nuclei.[2]
-
HSQC Setup: Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).[2] Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).[1]
-
Acquisition: Set the number of data points in F2 (e.g., 1K or 2K) and the number of increments in F1 (e.g., 128 or 256).[2] Start the 2D experiment.
-
Processing: After acquisition, apply a Fourier transform in both dimensions and phase the spectrum. The resulting 2D plot will show correlation peaks between protons and their directly attached carbons.[2]
Decision Tree for Technique Selection
The following diagram can help you decide which technique to employ based on the nature of your peak overlap problem.
Caption: A decision tree for selecting the appropriate technique to resolve peak overlap.
Protocol 4: Computational Deconvolution
For quantitative analysis of overlapping peaks, computational deconvolution is a valuable tool.[7]
-
Data Import: Load your 1D ¹³C NMR spectrum into a suitable software package that has deconvolution capabilities.
-
Peak Picking: Identify the region of the spectrum with the overlapping peaks.
-
Model Fitting: Use the software to fit a series of Lorentzian or Gaussian line shapes to the experimental data. The software will optimize the position, width, and intensity of each peak to best match the observed spectrum.
-
Review and Refine: Manually inspect the fitted peaks and the residual (the difference between the experimental data and the fit) to ensure a good fit. Adjust the number of peaks or initial parameters if necessary.
-
Quantification: The area under each fitted peak corresponds to the relative abundance of that component. This can be used for quantification.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A computational strategy for the deconvolution of NMR spectra with multiplet structures and constraints: analysis of overlapping 13C-2H multiplets of 13C enriched metabolites from cell suspensions incubated in deuterated media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution 13C ssNMR of Cryoprotectants
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the resolution of solid-state NMR (ssNMR) spectra for 13C-labeled cryoprotectants and cryopreserved biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during ssNMR experiments on 13C-labeled cryoprotectants, presented in a question-and-answer format.
Issue: My 13C spectral lines are extremely broad, and I can't resolve individual peaks.
-
Question: What are the primary causes of such significant line broadening in frozen or vitrified samples?
-
Answer: In solid samples, three main interactions lead to broad NMR lines: strong 1H-13C dipolar couplings, chemical shift anisotropy (CSA), and, in some cases, residual quadrupolar interactions.[1] At cryogenic temperatures, the "freezing out" of molecular motions that would typically average these interactions in solution leads to significant line broadening.[2][3] This can result in 13C linewidths greater than 4 ppm, compared to 0.3-0.5 ppm at room temperature.[2]
-
Question: What is the first and most critical step to improve resolution?
-
Answer: A combination of Magic Angle Spinning (MAS) and high-power proton decoupling is essential.[1][4]
-
Magic Angle Spinning (MAS) mechanically rotates the sample at a specific angle (54.74°) to the main magnetic field, which averages out the CSA and partially averages heteronuclear dipolar interactions.[1][5]
-
High-Power Proton Decoupling uses a strong radiofrequency field at the 1H frequency to remove the strong 1H-13C dipolar coupling, which is a major source of line broadening.[1][6] The combination of both techniques is synergistic; using only one is often insufficient to achieve sharp lines.[1]
-
Issue: I'm using MAS and decoupling, but my resolution is still poor.
-
Question: My MAS speed is around 4-5 kHz, and the lines are still broad. What should I do?
-
Answer: Increase the Magic Angle Spinning speed. At lower speeds (e.g., 4.5 kHz), the averaging of interactions is less effective.[1] Pushing to higher MAS frequencies (e.g., 10 kHz, 40 kHz, or even >60 kHz) more effectively averages homonuclear proton dipolar couplings and CSA, leading to a dramatic increase in spectral resolution.[2][7]
-
Question: How does the choice of cryoprotectant affect resolution at low temperatures?
-
Answer: The cryoprotectant itself plays a crucial role. Some cryoprotectants are more effective at creating a homogeneous, vitrified matrix, which minimizes conformational heterogeneity—a key source of line broadening at low temperatures.[2] Studies have shown that for lipid membranes, DMSO, DMF, and PEG-400 provide better resolution enhancement and ice retardation compared to glycerol (B35011) and trehalose (B1683222) under certain conditions.[8][9][10][11] The choice can significantly impact the final spectral quality.
-
Question: Could my sample preparation be the problem?
-
Answer: Absolutely. Inhomogeneous samples lead to broad lines. This can arise from:
-
Sample Heterogeneity: If the cryoprotectant and sample are not well-mixed, or if ice crystals form during freezing, it creates multiple magnetic environments, leading to inhomogeneous broadening.[2]
-
Freezing Rate: Slow freezing can lead to the formation of hexagonal ice, which can cause misfolding and increase sample heterogeneity.[2] Rapid freezing is often preferred.
-
pH Changes: During freezing, components of buffer solutions can crystallize, causing significant shifts in the pH of the remaining unfrozen liquid, which can alter the chemical shifts of your sample and lead to broadening.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is a Cross-Polarization (CP) pulse sequence typically used for these experiments?
A1: The Cross-Polarization (CP) technique enhances the sensitivity of the 13C signal.[1][4] It works by transferring magnetization from the abundant, highly polarized 1H spins to the rare 13C spins. This not only boosts the signal but also allows for shorter experiment repetition times, as the relaxation is governed by the typically faster 1H T1 relaxation time.[13][14]
Q2: What is the impact of the magnetic field strength on resolution?
A2: Higher magnetic field strengths generally improve spectral resolution by increasing the chemical shift dispersion (spreading the peaks out more). However, it's important to note that line broadening from factors like anisotropic bulk magnetic susceptibility (ABMS) also increases with the field strength, which can sometimes counteract the benefits.[15]
Q3: Are there alternative cryoprotectants I should consider if glycerol isn't working well?
A3: Yes. Research on lipid membranes has shown that DMSO can provide the best resolution enhancement at cryogenic temperatures (down to ~200 K).[8][9][11] DMF and PEG-400 also performed better than glycerol and trehalose in these studies.[8][9][11] The optimal choice may depend on your specific biological system.
Q4: Can deuteration of the sample or solvent help improve resolution?
A4: Yes, deuteration can be a powerful tool. If line broadening is caused by inefficient proton decoupling, deuterating the protein or using a deuterated solvent (like d8-glycerol and D₂O) can significantly narrow the lines by reducing the dense network of proton-proton couplings.[2][16]
Q5: My signal-to-noise ratio is very low. How can I improve it without sacrificing resolution?
A5: Besides using CP, you can employ Dynamic Nuclear Polarization (DNP). DNP enhances sensitivity by transferring polarization from electrons to nuclei, offering signal boosts of up to two orders of magnitude, though it requires specific sample formulations (with a polarizing agent) and instrumentation and is performed at very low temperatures (~100 K).[9] Alternatively, adding a small amount (e.g., 10 mM) of a paramagnetic relaxation agent like Cu(II)EDTA can dramatically shorten the 1H T1 relaxation time, allowing for much faster signal averaging and a significant increase in sensitivity over the same experimental time, without substantially degrading resolution.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters influencing resolution in 13C ssNMR.
Table 1: Effect of MAS Speed on 13C Linewidths at Cryogenic Temperatures
| MAS Frequency (kHz) | Typical 13C Linewidth (ppm) | Primary Averaging Effect | Reference |
| < 5 | > 2.0 ppm | Ineffective averaging of 1H-1H couplings and CSA.[1] | [1] |
| 8 - 13 | 1.5 - 2.5 ppm | Moderate averaging; typical for many DNP experiments. | [2] |
| 25 - 40 | 0.5 - 1.5 ppm | Effective averaging of homonuclear proton couplings.[2] | [2] |
| > 60 | < 0.5 ppm | Approaches "solution-like" resolution by suppressing most anisotropic interactions.[7] | [7] |
Table 2: Comparison of Cryoprotectant Efficacy at ~203 K (Lipid Membranes)
| Cryoprotectant | Resolution Enhancement | Ice Formation Retardation | Reference |
| DMSO | Excellent | Excellent | [8][9][10][11] |
| DMF | Good | Good | [8][9][10][11] |
| PEG-400 | Good | Moderate | [8][9][10][11] |
| Glycerol | Poor | Poor | [8][9][10][11] |
| Trehalose | Poor | Poor | [8][9][10][11] |
Experimental Protocols & Visualizations
Protocol 1: Standard 13C Cross-Polarization Magic Angle Spinning (CP-MAS) Experiment
This protocol outlines the essential steps for setting up a 13C CP-MAS experiment to obtain a high-resolution spectrum of a 13C-labeled cryoprotectant in a frozen biological sample.
Methodology:
-
Sample Preparation & Packing:
-
Prepare a homogeneous mixture of your 13C-labeled sample and the chosen cryoprotectant solution (e.g., 60% d8-glycerol/40% D₂O).
-
Transfer the mixture to an appropriate MAS rotor (e.g., 4 mm).
-
Pack the sample tightly by centrifugation to ensure it is balanced and stable for high-speed spinning.
-
Flash-freeze the sample by plunging it into liquid nitrogen to promote vitrification.
-
-
Spectrometer Setup:
-
Insert the rotor into the ssNMR probe and cool it to the desired target temperature (e.g., 200 K).
-
Set the magic angle. This is often done by maximizing the intensity of rotational echoes from a standard sample like KBr.
-
Tune the 1H and 13C channels of the probe to the correct frequencies for the given magnetic field.
-
-
Parameter Optimization (Calibration):
-
1H 90° Pulse Width: Calibrate the 90° pulse width on the 1H channel using a standard like adamantane (B196018) or the sample itself.
-
Cross-Polarization Contact Time: Optimize the CP contact time to maximize signal transfer from 1H to 13C. This is typically done by running a series of 1D experiments with varying contact times (from ~50 µs to several milliseconds) and finding the maximum 13C signal intensity.
-
1H Decoupling Power: Set the high-power proton decoupling field strength. A common starting point is 85-100 kHz using sequences like TPPM. The goal is to achieve the narrowest 13C lines.
-
-
Data Acquisition:
-
Set the desired MAS speed (as high as is stable and necessary for resolution).
-
Acquire the 13C CP-MAS spectrum. The recycle delay between scans should be set to approximately 1.3 times the 1H T1 relaxation time.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential broadening) and Fourier transform to obtain the final spectrum.
-
Diagrams
Caption: A typical experimental workflow for a 13C CP-MAS ssNMR experiment.
Caption: A decision tree for troubleshooting broad lines in 13C ssNMR.
References
- 1. University of Ottawa NMR Facility Blog: The Effect of Magic Angle Spinning and High Power 1H Decoupling on 13C Cross Polarization NMR Experiments [u-of-o-nmr-facility.blogspot.com]
- 2. Resolution in cryogenic solid state NMR: Challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolution in cryogenic solid state NMR: Challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Can Solid State NMR Contribute To Our Understanding of Protein Folding? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. meihonglab.com [meihonglab.com]
- 10. Cryoprotection of Lipid Membranes for High-Resolution Solid-State NMR Studies of Membrane Peptides and Proteins at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryoprotection of lipid membranes for high-resolution solid-state NMR studies of membrane peptides and proteins at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid-State NMR Spectroscopy to Probe State and Phase Transitions in Frozen Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor model fit in 13C metabolic flux analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental and computational aspects of 13C-MFA.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common problems encountered during 13C-MFA experiments.
Issue 1: Poor Goodness-of-Fit Between Simulated and Experimental Data
Question: My chi-square (χ²) test results in a high value, indicating a poor fit between my model and experimental data. What are the common causes and how can I troubleshoot this?
Answer:
A high chi-square value signifies a statistically significant discrepancy between the isotopic labeling patterns predicted by your metabolic model and your experimentally measured data. A good fit is essential for the reliability of your estimated metabolic fluxes.[1] The troubleshooting process for a poor model fit is outlined in the workflow below.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inaccurate or Incomplete Metabolic Network Model | 1. Verify Reactions: Scrutinize all reactions in your model for biological accuracy and completeness for your specific organism and experimental conditions.[1] 2. Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[1] 3. Consider Compartmentalization: For eukaryotic cells, ensure metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented.[1] 4. Expand the Model: Your model may be too simplistic; consider adding pathways known to be active in your biological system that were initially excluded. |
| Violation of Isotopic Steady-State Assumption | 1. Verify Isotopic Steady State: A key assumption for standard 13C-MFA is that the system has reached an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[2] To confirm this, measure isotopic labeling at two different time points after introducing the 13C tracer (e.g., 18 and 24 hours).[2] If the labeling is identical, the steady state is confirmed.[2] 2. Adjust Labeling Time: If isotopic steady state was not reached, a longer incubation with the 13C tracer may be necessary in subsequent experiments. 3. Consider Non-Stationary MFA: If reaching a steady state is not feasible, Isotopically Non-Stationary 13C-MFA (INST-MFA) methods can be used as they do not require this assumption.[3] |
| Inaccurate Measurement Data | 1. Review Raw Analytical Data: Examine the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for analytical issues like poor peak integration or low signal-to-noise ratios. 2. Verify Isotope Correction: Ensure that the raw mass isotopomer distributions have been correctly adjusted for the natural abundance of heavy isotopes. 3. Re-analyze Samples: If significant measurement error is suspected, re-running the samples may be necessary. |
Issue 2: Wide Confidence Intervals for Estimated Fluxes
Question: My model fit is acceptable, but the confidence intervals for some of my key fluxes are very large. What does this mean and how can I improve them?
Answer:
Wide confidence intervals indicate a high degree of uncertainty in the estimated flux value, meaning the flux is poorly resolved by the experimental data.[4] This can occur even with a good model fit.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Labeling Information | 1. Optimize Tracer Selection: The choice of 13C-labeled tracer is critical for the precision of flux estimates.[4] Different tracers provide better resolution for specific pathways. For example, [1,2-¹³C]glucose is often effective for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while ¹³C-glutamine provides better resolution of the TCA cycle.[2][4] 2. Perform Parallel Labeling Experiments: Using different isotopic tracers in parallel cultures can significantly improve the precision of flux estimates across the entire metabolic network.[4] The data from these experiments are then integrated into a single model.[4] |
| High Measurement Noise | 1. Improve Analytical Precision: Optimize sample preparation and instrument settings to reduce measurement variability. 2. Perform Replicate Measurements: Analyzing both biological and technical replicates provides a better estimate of the true measurement variance.[5] |
| Correlated Fluxes | Redesign Labeling Experiment: Some fluxes within a metabolic network can be highly correlated, making them difficult to resolve independently.[4] Using different tracers in parallel experiments can help to decorrelate the flux estimates.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I interpret the chi-square (χ²) goodness-of-fit test?
A1: The chi-square (χ²) test is the most common method for assessing the goodness-of-fit in 13C-MFA.[6] It quantifies the discrepancy between the experimentally measured and model-simulated mass isotopomer distributions.[7] The key metrics to consider are:
| Metric | Description | Interpretation for an Acceptable Fit |
| Sum of Squared Residuals (SSR) | The minimized value representing the total weighted squared difference between measured and simulated data.[7] | The SSR should fall within the 95% confidence interval of the χ² distribution for the given degrees of freedom.[8] |
| Degrees of Freedom (DOF) | The number of independent measurements minus the number of free fluxes estimated by the model.[7] | A higher DOF generally indicates a more over-determined and robust system. |
| p-value | The probability of obtaining the observed (or a more extreme) SSR value if the model is correct. | A p-value greater than 0.05 is typically considered to indicate an acceptable fit, meaning there is no statistically significant difference between the model and the data.[7] |
Q2: What are acceptable confidence intervals for estimated fluxes?
A2: There is no universal standard for acceptable confidence intervals, as they depend on the specific biological question and the inherent resolvability of the flux. However, narrower confidence intervals are always desirable as they indicate higher precision in the flux estimate.[5] As a general guideline, if the 95% confidence interval for a flux includes zero, it suggests that the flux is not statistically different from zero. When comparing flux differences between conditions, non-overlapping confidence intervals indicate a statistically significant change.
Q3: How can I prevent changes in metabolite labeling during sample collection?
A3: It is critical to rapidly quench all metabolic activity at the moment of sampling to preserve the in vivo metabolic state.[9] Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns. A common and effective method is rapid cooling with a cold solvent.
Q4: My model is too complex and the fluxes are poorly resolved. What can I do?
A4: If your metabolic network model is very large and contains many reactions that are not well-informed by your labeling data, it can lead to poorly resolved fluxes. In such cases, consider model reduction. If certain pathways are known to be inactive under your experimental conditions, you can remove them from the model to reduce complexity and improve the resolution of the remaining fluxes.
Experimental Protocols
Protocol 1: Verification of Isotopic Steady State
Objective: To determine if the cellular system has reached an isotopic steady state after the introduction of a 13C-labeled tracer.
Methodology:
-
Experimental Setup: Design a time-course experiment where samples are collected at multiple time points after the introduction of the 13C-labeled tracer.[2]
-
Cell Culture and Labeling: Culture cells under the desired experimental conditions. At time zero, switch the culture medium to one containing the 13C-labeled substrate.
-
Time-Course Sampling: Collect cell samples at several time points (e.g., 0, 2, 4, 8, 12, 18, and 24 hours). The exact time points should be chosen based on the expected metabolic rates of your system.
-
Quenching and Extraction: Immediately quench metabolism by rapidly transferring cells to a cold solvent (e.g., -80°C methanol) to halt enzymatic activity.[9] Extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling of key intracellular metabolites at each time point using GC-MS or LC-MS.
-
Data Analysis: For each metabolite, plot the fractional 13C enrichment over time. Isotopic steady state is reached when the fractional enrichment of the metabolites plateaus and remains constant over the later time points.[10]
Protocol 2: Quenching and Metabolite Extraction for Adherent Mammalian Cells
Objective: To rapidly halt metabolic activity and extract intracellular metabolites from adherent cell cultures for 13C-MFA.
Methodology:
-
Preparation: Pre-chill all solutions and equipment. Place a cell scraper in a -80°C freezer. Pre-chill 0.9% (w/v) NaCl solution and methanol (B129727) (LC-MS grade) to 4°C and -80°C, respectively.[9]
-
Medium Removal: Aspirate the culture medium from the cell culture plate.
-
Washing: Quickly wash the cell monolayer twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.[9] This step should be performed as quickly as possible.
-
Quenching: Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[9]
-
Metabolite Extraction: Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[9]
-
Cell Lysis and Collection: Using the pre-chilled cell scraper, scrape the cell lysate from the wells and transfer it to a pre-chilled microcentrifuge tube.[10]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the extracted intracellular metabolites. The samples can be stored at -80°C until further analysis.[9]
Protocol 3: Sample Preparation and Derivatization for GC-MS Analysis
Objective: To prepare extracted metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) by increasing their volatility.
Methodology:
-
Drying: Dry the metabolite extract completely using a vacuum concentrator.
-
Derivatization: The choice of derivatization method depends on the class of metabolites being analyzed. A common method for amino acids and organic acids is silylation.
-
Silylation with MTBSTFA for Amino Acids:
-
Methoximation and Silylation for Sugars:
-
Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to form methoxime derivatives.[11] This step prevents the formation of multiple anomeric peaks.[11]
-
Add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to form trimethylsilyl (B98337) (TMS) derivatives.[11]
-
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
References
- 1. Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Quenching Metabolism in 13C Tracer Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize quenching methodologies in 13C tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in 13C tracer experiments?
A1: The fundamental goal of quenching is to instantly and completely halt all enzymatic reactions within the cells.[1][2] This critical step ensures that the measured isotopic enrichment of intracellular metabolites accurately reflects the metabolic state at the precise moment of sampling, preventing any alterations during sample preparation.[1][3]
Q2: What are the most common challenges encountered during the quenching process?
A2: The two most significant challenges during quenching are:
-
Metabolite Leakage: The quenching process can compromise the integrity of the cell membrane, causing intracellular metabolites to leak into the surrounding medium.[1][2] This is a well-documented issue, particularly with methods like cold methanol (B129727) quenching in bacteria and yeast.[1]
-
Incomplete Enzyme Inactivation: If the quenching is not sufficiently rapid or cold, enzymes may remain active, leading to changes in the concentration and labeling patterns of metabolites.[1] This can result in inaccurate estimations of metabolic fluxes.[1]
Q3: How do I select the most appropriate quenching method for my specific experiment?
A3: The optimal quenching method is contingent on your cell type (e.g., suspension, adherent, microbial), the specific metabolites of interest, and your experimental setup.[1]
-
Fast Filtration: This method is often recommended for microorganisms and suspension cells as it allows for the rapid separation of cells from the culture medium, which minimizes both leakage and contamination from extracellular metabolites.[1][4][5]
-
Cold Methanol Quenching: A widely adopted method that requires optimization to prevent metabolite leakage.[1][2] The ideal methanol concentration can vary, with some studies indicating that higher concentrations (e.g., 80%) may reduce leakage in certain organisms like L. bulgaricus.[1][6][7]
-
Liquid Nitrogen Snap-Freezing: This technique provides the most rapid temperature drop but carries the risk of causing cellular damage.[1][8]
Q4: Is it necessary to wash cells before quenching to remove extracellular metabolites?
A4: Yes, washing cells is a critical step to remove residual medium that contains high concentrations of extracellular metabolites, which can interfere with the analysis of the intracellular metabolome. For adherent cells, a quick rinse with ice-cold phosphate-buffered saline (PBS) is recommended.[3][9] For suspension cells, fast filtration is an effective way to wash the cells on the filter with a cold, isotonic solution (e.g., 0.9% NaCl) before quenching.[1][5]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or no detectable 13C-labeled metabolites in the final extract. | 1. Inefficient Quenching: Metabolism may not have been halted quickly enough, allowing for the dilution or further metabolism of the 13C label.[9] 2. Metabolite Leakage: The quenching or washing solution may have caused cell lysis, leading to the loss of intracellular metabolites.[9] 3. Suboptimal Extraction: The chosen extraction solvent may not be efficient for your metabolites of interest.[9] 4. Sample Degradation: Metabolites can degrade during sample handling and storage.[9] | 1. Ensure your quenching solution is at the correct, extremely low temperature (e.g., -40°C to -80°C) before introducing the cells.[1][9] For adherent cells, minimize the time between removing the culture medium and adding the quenching solution.[9] Fast filtration is recommended for suspension cultures over slower methods like pelleting.[9] 2. Avoid using 100% methanol as a quenching solution, as it is known to cause leakage.[2][9] Test different concentrations of aqueous methanol (e.g., 40%, 60%, 80%) to find the optimal balance for your specific cell type.[2][10] Using an isotonic quenching solution, such as 0.9% sterile saline, can help maintain cellular integrity.[2][11] 3. Refer to literature for extraction solvents known to be effective for your target metabolites. 4. Keep samples on dry ice or at -80°C throughout the process.[9] Minimize the time between quenching, extraction, and analysis.[9] |
| Inconsistent or non-reproducible labeling patterns across replicates. | 1. Incomplete or slow quenching: This allows metabolic activity to continue after sampling.[1] 2. Variable time between sampling and quenching. [1] 3. Carryover of extracellular media: This can introduce unlabeled metabolites into your sample.[2] | 1. Ensure the quenching solution is sufficiently cold (e.g., -40°C to -80°C) and that the sample-to-solvent volume ratio is high enough to facilitate rapid cooling.[1] 2. Implement a standardized procedure to keep the time from sampling to complete quenching minimal and consistent, ideally within seconds.[1] 3. For adherent cells, wash them quickly with a suitable buffer like warm PBS before quenching.[2] For centrifugation-based methods, ensure the supernatant is completely removed after pelleting.[1] Fast filtration is ideal for washing suspension cells.[1][5] |
| Evidence of cell damage (e.g., from viability assays). | 1. The quenching method is too harsh: This can cause physical damage to the cell membrane. 2. Osmotic shock: A significant difference in osmolarity between the quenching solution and the intracellular environment can cause cells to swell or shrink, damaging the membrane.[2] | 1. If using liquid nitrogen, be aware that while it provides rapid quenching, it can also cause cell membrane damage.[8] For adherent cells, avoid using trypsin for cell collection as it can damage cell membranes; scraping is the recommended method.[2] 2. Use an isotonic quenching solution, such as 0.9% sterile saline, to maintain cellular integrity.[2][11] |
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Suspension Cells
Preparation:
-
Prepare a quenching solution of 60-80% (v/v) methanol in water.[1]
-
Cool the solution to at least -40°C in a dry ice/ethanol bath.[1]
Procedure:
-
Sampling: Withdraw a known volume of cell culture (e.g., 1 mL).
-
Quenching: Directly add the cell culture to a larger volume (e.g., 4-5 mL) of the pre-cooled methanol solution and vortex immediately to ensure rapid mixing and temperature drop.[1]
-
Separation: Centrifuge the quenched sample at a low temperature (e.g., -9°C or 4°C) and high speed (e.g., >10,000 x g) for several minutes to pellet the cells.[1]
-
Final Steps: Decant the supernatant. The resulting cell pellet can be stored at -80°C or used immediately for metabolite extraction.[1]
Protocol 2: Fast Filtration for Suspension Cells and Microorganisms
Preparation:
-
Set up a vacuum filtration apparatus with a suitable filter membrane (e.g., nylon, 0.45 µm pore size).
-
Prepare an ice-cold isotonic wash solution (e.g., 0.9% NaCl).[1]
-
Prepare a tube with the cold quenching solution (e.g., -40°C to -80°C 60-80% methanol) or a tube for liquid nitrogen.
Procedure:
-
Filtration: Quickly transfer a known volume of cell culture to the filtration unit and apply a vacuum.
-
Washing: Immediately wash the cells on the filter with the cold isotonic solution to remove any remaining media.[1]
-
Quenching: Promptly remove the filter with the cells and plunge it into the cold quenching solution or liquid nitrogen.
Protocol 3: Quenching for Adherent Cells
Procedure:
-
At the desired time point, remove the cell culture plate from the incubator.
-
Immediately and completely aspirate the culture medium.
-
Quickly wash the cells with ice-cold PBS.[9]
-
Aspirate the PBS completely.
-
Immediately add pre-chilled (-40°C to -80°C) 80% methanol to each well.[9][12]
-
Use a cell scraper to detach the cells into the methanol.[9]
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube for further processing.[9]
Visualizations
Caption: A generalized workflow for quenching metabolism in suspension cell cultures.
Caption: A decision tree for troubleshooting common issues in 13C tracer experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [bss.academax.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Contamination in Stable Isotope Labeling Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting contamination in stable isotope labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during stable isotope labeling experiments, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: High background signal or unexpected peaks in mass spectrometry data.
-
Possible Cause: Contamination from solvents, glassware, or plasticware.[1]
-
Solution:
-
Run a blank sample containing only the solvent to identify any contaminant peaks.[2]
-
Ensure all glassware is meticulously cleaned. A common and effective method is washing with 70% ethanol (B145695).[1][3] For mass spectrometry, it is recommended to avoid washing glassware with soap and instead use hot water followed by an organic solvent rinse.[4]
-
Use high-purity, LC-MS grade solvents to minimize the introduction of chemical noise.[1]
-
Switch to labware made of glass or polypropylene (B1209903) that is certified to be free of the contaminants you are concerned about.[1] Be aware that certain plastics can leach stabilizers, especially when exposed to acids or organic solvents.[4]
-
Issue 2: Inconsistent or low isotopic enrichment in cell culture experiments (e.g., SILAC).
-
Possible Cause: Presence of unlabeled amino acids from supplements like fetal bovine serum (FBS).[1]
-
Solution:
-
Use dialyzed fetal bovine serum (dFBS). The dialysis process removes small molecules, including amino acids, that would otherwise compete with the stable isotope-labeled amino acids and dilute the isotopic enrichment.[1][5]
-
Ensure complete incorporation of the heavy amino acids by culturing cells for a sufficient number of passages (at least five to six) in the SILAC medium.[5]
-
Assess labeling efficiency by analyzing a small aliquot of the "heavy" labeled cell lysate via mass spectrometry before mixing it with the "light" sample. A labeling efficiency of over 95% is generally considered acceptable.[5]
-
Issue 3: Keratin (B1170402) contamination obscuring results.
-
Possible Cause: Introduction of keratin from human skin, hair, dust, or lab consumables.[6][7]
-
Solution:
-
Personal Protective Equipment (PPE): Always wear a clean lab coat and powder-free nitrile gloves.[6][7] Consider using face masks and head covers to further minimize shedding.[7]
-
Clean Workspace: Work in a laminar flow hood to reduce airborne contaminants.[6][8] Regularly clean benchtops, pipettes, and other equipment with 70% ethanol or methanol.[3][4]
-
Proper Handling: Avoid touching your face, hair, or clothing during sample preparation.[1] Keep sample tubes and plates covered as much as possible.[1]
-
Reagent and Labware Purity: Use high-purity reagents and certified protein-free labware.[7] Aliquot reagents to avoid contaminating stock solutions.[1]
-
Issue 4: Unexpected mass shifts not corresponding to the intended label.
-
Possible Cause: Metabolic conversion of labeled amino acids into other amino acids. A common example is the conversion of heavy arginine to heavy proline.[2]
-
Solution:
-
Supplement the medium: To prevent the arginine-to-proline conversion, supplement the SILAC medium with unlabeled L-proline (at a concentration of approximately 200 mg/L).[2] This will inhibit the metabolic pathway responsible for the conversion without impacting the incorporation of labeled arginine.[2]
-
Data Analysis: Be aware of potential metabolic conversions and include them as variable modifications during your mass spectrometry data search.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope labeling experiments?
A1: Contamination can stem from three main categories:
-
Environmental: Dust, aerosols, and other airborne particulates in the laboratory.[1]
-
Procedural: Impurities in reagents, solvents, and gases. Contaminants can also be introduced from labware such as plastic tubes, pipette tips, and glassware.[1][8]
-
Human: The most common human-derived contaminant is keratin from skin and hair.[6][7]
Q2: How can I prevent contamination from labware?
A2: To minimize contamination from labware, follow these best practices:
-
Use glass vials with foil-lined caps (B75204), as some plastics can react with solvents.[1]
-
Thoroughly clean all glassware and equipment with 70% ethanol and kimwipes between samples.[1] For highly sensitive mass spectrometry experiments, consider a more rigorous cleaning protocol involving a hot water wash followed by an organic solvent rinse.[4]
-
For carbon isotope analysis, be aware that homogenizing samples in plastic tubes can introduce significant carbon isotope bias.[1] Consider alternative methods or run a blank to quantify and potentially correct for this contamination.[1]
Q3: Why is it crucial to use dialyzed fetal bovine serum (dFBS) in SILAC experiments?
A3: Standard fetal bovine serum (FBS) contains high concentrations of naturally occurring ("light") amino acids.[1] These unlabeled amino acids will compete with the "heavy" isotope-labeled amino acids you are introducing, leading to incomplete labeling of your proteins.[5] This dilution of the isotopic enrichment will result in inaccurate quantification.[1] Dialyzed FBS has had these small molecules removed, ensuring efficient incorporation of the labeled amino acids.[1][5]
Q4: What is the impact of natural isotope abundance on my results?
A4: Naturally occurring stable isotopes (e.g., ¹³C has a natural abundance of ~1.1%) contribute to the mass isotopologue distribution of a molecule.[9] This means that even in an unlabeled sample, you will see small M+1, M+2, etc., peaks. In a labeling experiment, it is critical to correct for this natural abundance to accurately determine the true level of isotopic enrichment from your tracer.[9][10] Failure to do so can lead to an overestimation of label incorporation.[9]
Q5: How can I assess the isotopic purity of my labeled reagents?
A5: Commercially available stable isotope-labeled compounds are not 100% pure.[9] It is important to know the isotopic purity of your tracer for accurate data correction.[9] You can typically find this information on the certificate of analysis provided by the manufacturer. This purity value should be used in your data analysis software to correct for any unlabeled portion of the tracer.[9]
Quantitative Data Summary
| Parameter | Recommended Value/Level | Rationale |
| Isotopic Purity of Labeled Amino Acids | > 99% | To ensure high incorporation efficiency and minimize the contribution of unlabeled species.[11] |
| SILAC Labeling Efficiency | > 95% | Considered acceptable for most SILAC experiments to ensure accurate quantification.[5] |
| L-proline Supplementation (to prevent Arg to Pro conversion) | ~200 mg/L | Effectively prevents the metabolic conversion of arginine to proline.[2] |
| Natural Abundance of ¹³C | ~1.1% | This value is used in algorithms to correct for the contribution of naturally occurring heavy isotopes.[9] |
Key Experimental Protocols
Protocol 1: General Aseptic Technique for Minimizing Contamination
-
Prepare the Workspace: Before starting, thoroughly clean the work surface (preferably in a laminar flow hood) and any equipment with 70% ethanol.[12]
-
Personal Hygiene and PPE: Wash hands thoroughly. Wear a clean lab coat and powder-free nitrile gloves.[6][7]
-
Handling Reagents and Samples: Use sterile, single-use consumables whenever possible.[13] When pipetting, use sterile, filtered tips. Avoid touching the inside of caps or lids. Keep all tubes and plates covered when not in immediate use.[1]
-
Workflow: Work with one cell line or sample at a time to prevent cross-contamination.[14]
-
Clean Up: After completing the work, disinfect the work area again.[12]
Protocol 2: Assessing SILAC Labeling Efficiency
-
Cell Culture: Grow one population of cells in "heavy" SILAC medium for at least 5-6 cell doublings to ensure maximum incorporation.[5]
-
Sample Collection: Harvest a small aliquot of the "heavy" labeled cells before mixing with the "light" population.[5]
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Perform an in-solution or in-gel tryptic digest of the extracted proteins to generate peptides.[2]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS.[2]
-
Data Analysis: Search the MS/MS data against a relevant protein database. Calculate the labeling efficiency by comparing the peak areas of the heavy and light versions of identified peptides.[2] An efficiency of >95% is desirable.[5]
Visualizations
Caption: Major sources of contamination in stable isotope labeling experiments.
Caption: A logical workflow for troubleshooting low isotopic enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.colostate.edu [research.colostate.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. med.unc.edu [med.unc.edu]
- 7. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 8. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 9. benchchem.com [benchchem.com]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gentechscientific.com [gentechscientific.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. 3 Best Practices for Preventing Contamination in Life Science Labs [pion-inc.com]
Technical Support Center: Enhancing ¹³C NMR Signals with Dynamic Nuclear Polarization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dynamic Nuclear Polarization (DNP) to enhance ¹³C NMR signals.
Frequently Asked Questions (FAQs)
Q1: What is Dynamic Nuclear Polarization (DNP) and how does it enhance ¹³C NMR signals?
Dynamic Nuclear Polarization (DNP) is a technique that dramatically increases the signal intensity in NMR spectroscopy.[1][2][3] It works by transferring the high spin polarization of electrons to the nuclear spins of the sample, thereby boosting the NMR signal.[2][3] The theoretical maximum enhancement for ¹H nuclei is approximately 660 times that of its thermal equilibrium polarization.[1][4] This enhancement can then be transferred to ¹³C nuclei, leading to significant time savings in data acquisition or enabling experiments on samples with low concentrations.[2][5]
Q2: What are the key components of a DNP-NMR experiment?
A typical DNP-NMR experiment requires:
-
A source of unpaired electrons: Usually stable radicals, also known as polarizing agents.[2][6]
-
Microwave irradiation: To drive the polarization transfer from electrons to nuclei.[2][3]
-
Cryogenic temperatures: Typically around 100 K, to increase electron polarization and suppress relaxation.[2][6][7]
-
A suitable solvent matrix: To ensure the homogeneous distribution of the polarizing agent and sample, often containing a cryoprotectant to form a glass upon freezing.[6][8]
Q3: What are the common polarizing agents used for ¹³C DNP-NMR?
Commonly used polarizing agents are stable nitroxide-based radicals. The choice of radical depends on the solvent (aqueous or organic) and the specific experimental conditions. Some widely used polarizing agents include:
-
TOTAPOL: A biradical effective for solid-state DNP.[4]
-
AMUPol: Suitable for aqueous samples.[2]
-
TEKPol: Often used for organic samples and has shown high DNP enhancements.[2][9]
-
TEMPO: A monoradical used in both solid and dissolution DNP.[6][10]
Q4: What kind of sensitivity enhancement can I realistically expect?
Signal enhancements of up to a factor of 200 are often achievable, with some cases exceeding this.[2] This translates to a reduction in experiment time by a factor of up to 40,000 (since signal averaging time is proportional to the square of the signal enhancement).[2] However, the actual enhancement depends on numerous factors including the sample, the polarizing agent, the magnetic field strength, and the specific DNP mechanism at play.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during ¹³C DNP-NMR experiments.
Guide 1: Low or No DNP Enhancement
If you are observing weak or no DNP enhancement, consider the following potential causes and recommended actions.
| Possible Cause | Recommended Action |
| Improper Sample Preparation | Ensure the polarizing agent is fully dissolved and homogeneously mixed with the sample.[6] For solid samples, incipient wetness impregnation or co-dissolution followed by solvent evaporation can be effective.[11][12] The sample should form a glassy matrix upon freezing; the presence of crystalline ice can be detrimental.[6] |
| Incorrect Polarizing Agent Concentration | The optimal concentration of the polarizing agent is typically in the range of 5-20 mM.[6] Concentrations that are too low will result in insufficient electron spins for polarization transfer, while concentrations that are too high can lead to paramagnetic quenching and line broadening.[4] |
| Suboptimal Microwave Frequency or Power | The microwave frequency needs to be set to the appropriate value for the specific magnetic field and polarizing agent.[4] The microwave power should be optimized to saturate the electron spin transition without causing excessive sample heating.[13] |
| Inefficient Cross-Polarization (CP) | If transferring polarization from ¹H to ¹³C, the CP contact time and power levels must be carefully optimized.[10][14] In deuterated solvents, ¹H-¹⁵N CP can be less efficient, which may indirectly affect subsequent transfers to ¹³C in double-resonance experiments.[14] |
| Poor Glassing Matrix | The use of a cryoprotectant like glycerol (B35011) is often necessary to prevent the formation of ice crystals, which can exclude the polarizing agent from the sample and hinder DNP.[6] |
Guide 2: Poor Spectral Resolution or Line Broadening
Broad NMR signals can obscure important structural information. The following table outlines potential reasons for poor resolution and how to address them.
| Possible Cause | Recommended Action |
| High Concentration of Polarizing Agent | An excess of the paramagnetic polarizing agent can lead to significant line broadening due to paramagnetic relaxation enhancement.[4] It is crucial to find a balance between enhancement and resolution by optimizing the radical concentration. |
| Inhomogeneous Sample | The presence of solid particles or aggregates can degrade the magnetic field homogeneity, leading to broader lines.[15] Ensure your sample is fully dissolved or uniformly suspended. Filtering the sample before freezing can be beneficial.[15] |
| Non-Vitreous Freezing | If the sample crystallizes upon freezing, it can lead to a heterogeneous environment and broad lines. The use of appropriate cryoprotectants is essential to promote the formation of a glassy state.[6] |
| Suboptimal Magic Angle Spinning (MAS) Conditions | For solid-state DNP-NMR, ensure the MAS speed is stable and set to an appropriate value to average out anisotropic interactions. |
Experimental Protocols
Protocol 1: General Sample Preparation for Solid-State DNP-NMR
This protocol describes a general method for preparing a sample for solid-state DNP-NMR using the incipient wetness impregnation technique.
-
Prepare the Polarizing Agent Solution: Dissolve the chosen polarizing agent (e.g., TEKPol) in a suitable solvent (e.g., 1,1,2,2-tetrachloroethane) to a final concentration of approximately 16 mM.[12]
-
Sample Impregnation: Slowly add the polarizing agent solution to the solid sample until the sample is uniformly wetted, forming a thick paste.[6] Avoid adding excess solvent.
-
Rotor Packing: Carefully pack the wet paste into the NMR rotor. Ensure there are no air bubbles and the sample is packed uniformly.
-
Freezing: The sample is then cooled to cryogenic temperatures (around 100 K) inside the NMR spectrometer.[2][6]
Visualizations
Caption: Workflow for a typical solid-state DNP-NMR experiment.
Caption: Troubleshooting decision tree for low DNP enhancement.
References
- 1. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 2. Dynamic Nuclear Polarization | Solid State NMR | Bruker [bruker.com]
- 3. bridge12.com [bridge12.com]
- 4. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample preparation strategies dnp experiments | Bruker [bruker.com]
- 7. scispace.com [scispace.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chimia.ch [chimia.ch]
- 10. MR - Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples [mr.copernicus.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Overhauser dynamic nuclear polarization (ODNP)-enhanced two-dimensional proton NMR spectroscopy at low magnetic fields - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Metabolic Network Models with 13C Tracers
For researchers, scientists, and drug development professionals, the accurate quantification of intracellular metabolic fluxes is essential for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses.[1] 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique that utilizes 13C-labeled substrates to trace the flow of carbon through metabolic networks.[2][3][4] The resulting data, when analyzed with sophisticated software, can provide a detailed map of metabolic pathway activities.[5]
Comparative Analysis of Key 13C-MFA Software
The selection of a software package for 13C-MFA is a critical decision that should be guided by the specific needs of the research project, including the complexity of the metabolic model, the type of experimental data (stationary or non-stationary), and the user's programming expertise.[2][6] The following table summarizes the key features of several prominent software packages.
| Feature | INCA (Isotopomer Network Compartmental Analysis) | 13CFLUX2 | OpenFlux | Metran | FiatFlux |
| Primary Platform | MATLAB[2][3] | C++ (with Java and Python add-ons)[2][7][8] | MATLAB[2][3] | MATLAB[2][3] | MATLAB[2][9] |
| User Interface | Graphical User Interface (GUI) & Command Line[2] | Command Line[2][3] | Command Line[2] | Command Line[2] | Command Line[2] |
| Modeling Capabilities | Steady-state and isotopically non-stationary MFA[2][3] | Steady-state MFA[2] | Steady-state MFA (OpenFLUX2 supports parallel labeling experiments)[2] | Steady-state MFA[2] | Steady-state MFA[2] |
| Key Features | User-friendly GUI, supports both MS and NMR data, and simultaneous analysis of multiple datasets.[2][3] | High-performance for large-scale models, supports multicore CPUs and compute clusters, uses a standardized XML-based file format (FluxML).[2][7] | Open-source and user-friendly for model creation from spreadsheets; OpenFLUX2 is enhanced for parallel labeling experiments.[2] | A foundational tool, often used as a benchmark; strong focus on statistical analysis and experimental design.[2][3] | Focuses on flux ratio analysis from MS data and 13C-constrained flux balancing; designed to be user-friendly for non-experts.[2][9] |
| Availability | Free for academic use[2] | Commercial license; free academic license with registration[2] | Open-source[2] | Available upon request for academic use[2] | Open-source[9] |
For users who prefer a graphical interface and an integrated environment, INCA and Metran are excellent choices. For those requiring high performance for large-scale models and the flexibility of a command-line interface, 13CFLUX2 stands out.[6] OpenFlux offers the advantage of being open-source, allowing for greater customization.[6] FiatFlux provides a simplified workflow, particularly for initial flux ratio analysis.[6][9]
Generalized Experimental Protocol for 13C-MFA
The accuracy of 13C-MFA is critically dependent on a well-designed and executed experimental protocol.[2] The following is a generalized protocol for a typical steady-state 13C-MFA experiment.[6][10]
1. Experimental Design
-
Define the Metabolic Model: Construct a stoichiometric model of the metabolic network of interest, including all relevant pathways and reactions.[6][10]
-
Tracer Selection: The choice of 13C-labeled substrate is crucial for resolving specific fluxes.[2][5] Commonly used tracers include [1,2-13C]glucose for probing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and [U-13C]glutamine for analyzing the TCA cycle.[2][11] Computational tools can be used to simulate different tracer experiments to select the optimal one.[6] Parallel labeling experiments, using multiple different tracers on identical cultures, can significantly improve the precision of flux estimates.[2][10]
-
Metabolic and Isotopic Steady State: For steady-state MFA, it is essential that the cells are in a metabolic and isotopic steady state, meaning that the concentrations of intracellular metabolites and their isotopic labeling patterns are constant over time.[2][10]
2. Cell Culture and Isotope Labeling
-
Culture Cells to a Steady State: Grow cells in a defined medium to ensure they are in a metabolic and isotopic steady state.[10]
-
Introduce the 13C Tracer: Switch the cells to a medium containing the chosen 13C-labeled substrate(s).[10] The concentration of the tracer should be sufficient to achieve significant labeling in the metabolites of interest.[10]
-
Harvest Cells: After a defined period of labeling, rapidly quench metabolism and harvest the cells.[10]
3. Sample Preparation and Analysis
-
Metabolite Extraction: Extract metabolites from the cells using appropriate solvent systems, such as cold 80% methanol.[10][12]
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to increase their volatility.[10]
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[2][10]
4. Data Analysis and Flux Calculation
-
Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C.[2][10]
-
Metabolic Flux Estimation: Use a 13C-MFA software package to estimate the intracellular fluxes by fitting the experimental mass isotopomer distributions to the metabolic network model.[2][6] The software minimizes the difference between the measured and simulated labeling patterns.[2][10]
-
Statistical Analysis: Perform goodness-of-fit tests to assess how well the model describes the experimental data and calculate confidence intervals for the estimated fluxes.[6][10]
Visualizing the 13C-MFA Workflow and Metabolic Pathways
To provide a clearer understanding of the experimental and computational workflows, the following diagrams illustrate the key stages of a 13C-MFA study and the entry of common tracers into central carbon metabolism.
By carefully selecting the appropriate software and adhering to a robust experimental protocol, researchers can effectively leverage 13C-MFA to gain deep insights into cellular metabolism, thereby accelerating discoveries in drug development and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alpha,Beta-Trehalose-13C12 and Alpha,Alpha-Trehalose-13C12 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two stable isotope-labeled isomers of trehalose (B1683222): Alpha,Beta-Trehalose-13C12 and Alpha,Alpha-Trehalose-13C12. This document is intended to assist researchers in selecting the appropriate tracer for metabolic studies, particularly in the fields of microbiology, neurodegenerative disease, and drug development. The information presented is based on available scientific literature and product specifications.
Introduction to Trehalose Isomers
Trehalose is a naturally occurring non-reducing disaccharide composed of two glucose units. It exists in three stereoisomeric forms: alpha,alpha (α,α), alpha,beta (α,β), and beta,beta (β,β). The α,α-isomer is the most common form found in nature and is known for its remarkable bioprotective properties, including stabilizing proteins and cellular membranes against environmental stressors such as desiccation and freezing.[1][2] The α,β- and β,β-isomers are less common and are typically produced by chemical synthesis.[3]
The 13C12-labeled versions of these isomers serve as powerful tools in metabolic research, allowing for the tracing of their uptake, distribution, and incorporation into various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]
Chemical and Physical Properties
The key difference between the two isomers lies in the stereochemistry of the glycosidic bond linking the two glucose units. This structural variance influences their physical and chemical properties, as well as their biological activity.
| Property | Alpha,Alpha-Trehalose-13C12 | This compound |
| Synonyms | α-D-Glucopyranosyl-α-D-glucopyranoside-13C12, D-Trehalose-13C12 | Neotrehalose-13C12, α-D-Glucopyranosyl β-D-glucopyranoside-13C12 |
| Molecular Formula | 13C12H22O11 | 13C12H22O11 |
| Molecular Weight | 354.21 g/mol [5][6] | 354.20 g/mol [7][] |
| Glycosidic Bond | α,α-1,1 | α,β-1,1 |
| Natural Occurrence | Widespread in bacteria, fungi, plants, and invertebrates[3] | Reported in some fungi, but generally synthesized chemically[] |
| Stability | Highly stable, resistant to acid hydrolysis[9] | Less stable than the α,α isomer |
| Isotopic Purity | Typically ≥99 atom % 13C[5] | Typically ≥98%[7][] |
Biological Activity and Applications
The primary application for both 13C12-labeled trehalose isomers is as tracers in metabolic flux analysis. However, their differing susceptibility to enzymatic hydrolysis is a critical factor in their experimental use.
Alpha,Alpha-Trehalose-13C12: A Tracer for Cellular Energy Metabolism and Bioprotection Studies
Alpha,Alpha-Trehalose is readily hydrolyzed by the enzyme trehalase into two molecules of glucose, which can then enter glycolysis to generate ATP.[5][10] This makes its 13C12-labeled counterpart an excellent tool for studying:
-
Energy metabolism: Tracing the flow of carbon from trehalose through glycolysis and the citric acid cycle.
-
Pathogen metabolism: Investigating the role of trehalose in the survival and virulence of pathogens like Mycobacterium tuberculosis, which utilizes trehalose in its cell wall.[11][12]
-
Autophagy induction: Elucidating the signaling pathways involved in trehalose-induced autophagy, a cellular process for degrading and recycling cellular components that is implicated in neurodegenerative diseases.[13][14]
This compound: A Tool for Studying Non-Metabolic Roles and as a Stable Internal Standard
The α,β-glycosidic linkage in neotrehalose is more resistant to hydrolysis by trehalase compared to the α,α-linkage.[15] This property makes this compound suitable for:
-
Investigating non-metabolic roles: Studying the direct bioprotective effects of trehalose on proteins and membranes, independent of its role as an energy source.
-
Use as an internal standard: In quantitative mass spectrometry-based assays for measuring unlabeled trehalose, the 13C12-labeled α,β-isomer can serve as a stable internal standard that is less likely to be degraded during sample preparation and analysis.
Experimental Data and Performance
Direct comparative studies on the performance of Alpha,Alpha-Trehalose-13C12 and this compound in the same experimental system are limited in the public domain. However, based on their known properties, we can anticipate different outcomes in key experiments.
Metabolic Labeling in Mycobacterium smegmatis
| Parameter | Expected Outcome with Alpha,Alpha-Trehalose-13C12 | Expected Outcome with this compound |
| Uptake Rate | Expected to be readily taken up by the trehalose transporter system. | Uptake may be less efficient due to the different stereochemistry. |
| Incorporation into Cell Wall Mycolates | 13C label will be incorporated into trehalose monomycolate (TMM) and trehalose dimycolate (TDM).[16] | Minimal to no incorporation into mycolates is expected if uptake is poor or if it is not a substrate for the relevant enzymes. |
| Metabolic Fate of 13C Label | 13C label will be found in glucose, glycolytic intermediates, and other downstream metabolites following hydrolysis by trehalase. | 13C label is expected to remain predominantly in the form of α,β-trehalose within the cell, with minimal appearance in downstream metabolites. |
Experimental Protocols
The following are generalized protocols for the use of 13C-labeled trehalose in metabolic studies. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Metabolic Labeling of Mycobacterium species with 13C-Trehalose
Objective: To trace the incorporation of 13C from trehalose into the cell wall glycolipids of Mycobacterium.
Materials:
-
Mycobacterium smegmatis or Mycobacterium tuberculosis culture
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)
-
Alpha,Alpha-Trehalose-13C12 or this compound
-
Phosphate-buffered saline (PBS)
-
Organic solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
LC-MS/MS system
Procedure:
-
Grow Mycobacterium to mid-log phase in 7H9 broth.
-
Inoculate fresh 7H9 broth with the starter culture.
-
Add the desired concentration of Alpha,Alpha-Trehalose-13C12 or this compound to the culture medium.
-
Incubate the culture for the desired period to allow for uptake and metabolism of the labeled trehalose.
-
Harvest the cells by centrifugation and wash with PBS to remove any remaining labeled trehalose from the medium.
-
Extract the lipids from the cell pellet using an appropriate organic solvent mixture.
-
Analyze the lipid extract by LC-MS/MS to identify and quantify the 13C-labeled trehalose-containing glycolipids.
Protocol 2: Analysis of Trehalose-Induced Autophagy in Cell Culture
Objective: To investigate the role of trehalose metabolism in the induction of autophagy.
Materials:
-
Mammalian cell line (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Alpha,Alpha-Trehalose-13C12 or this compound
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-LC3B, anti-p62, anti-TFEB)
-
Fluorescence microscope
-
Autophagy flux inhibitors (e.g., bafilomycin A1)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Alpha,Alpha-Trehalose-13C12 or this compound for various time points.
-
For autophagy flux analysis, treat a subset of cells with an autophagy inhibitor in the final hours of the trehalose treatment.
-
Harvest the cells and prepare cell lysates for Western blot analysis of autophagy markers (LC3B-II/I ratio, p62 levels) and TFEB activation.
-
For imaging, fix and permeabilize the cells, then stain with an anti-LC3B antibody to visualize autophagosome formation by fluorescence microscopy.
Visualizations
Signaling Pathway: Trehalose-Induced Autophagy
Caption: Signaling pathway of autophagy induction by Alpha,Alpha-Trehalose.
Experimental Workflow: Metabolic Fate of 13C-Labeled Trehalose Isomers
Caption: Comparative metabolic fate of Alpha,Alpha- and this compound.
Conclusion
The choice between Alpha,Alpha-Trehalose-13C12 and this compound depends critically on the research question. For studies investigating the metabolic pathways downstream of trehalose hydrolysis and its role as an energy source, the α,α-isomer is the appropriate choice. Conversely, for studies aiming to isolate the non-metabolic, bioprotective effects of trehalose or for use as a stable internal standard in quantitative analyses, the more trehalase-resistant α,β-isomer is preferable. This guide provides a framework for making an informed decision and for designing robust experiments utilizing these powerful research tools.
References
- 1. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicronbio.com [omicronbio.com]
- 3. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentose cycling and the distribution of 13C in trehalose during glucogenesis from 13C-labelled substrates in an insect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trehalase - Wikipedia [en.wikipedia.org]
- 11. Trehalases and trehalose hydrolysis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpha,beta-Trehalose | C12H22O11 | CID 10871590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Microbial and metabolic impacts of trehalose and trehalose analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of cryoprotectants using NMR spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The successful cryopreservation of biological samples is paramount in a multitude of research and clinical applications. The choice of cryoprotectant is a critical determinant of post-thaw viability and functional recovery. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive toolkit to investigate the molecular interactions between cryoprotectants, water, and biological systems, providing invaluable insights into their mechanisms of action and efficacy. This guide provides a comparative analysis of common cryoprotectants, supported by experimental data from NMR and other biochemical assays, to aid in the selection of optimal cryopreservation strategies.
Performance Comparison of Common Cryoprotectants
The efficacy of a cryoprotectant is a multifactorial equation, balancing the prevention of ice crystal formation with inherent cytotoxicity. The following tables summarize key performance indicators for several widely used cryoprotectants, drawing from various studies.
Table 1: Comparison of Cryoprotectant Efficacy on Cell Viability and Membrane Integrity
| Cryoprotectant | Concentration | Cell Type | Post-Thaw Viability (%) | Membrane Integrity (%) | Reference |
| DMSO | 10% (v/v) | Human Keratinocytes | High | Maintained | [1] |
| 1.8% - 2.2% (v/v) | Human Keratinocytes | Significantly Reduced | Compromised | [1] | |
| 10% (v/v) | HEK293 | High | 95 ± 3 (pre-freeze), ~85 (post-freeze) | [2] | |
| Glycerol (B35011) | 15% (v/v) | HEK293 | High | ~90 (pre-freeze), ~90 (post-freeze) | [2] |
| 2% and 3% | Boar Spermatozoa | Higher than 0%, 5%, 7%, 10%, 14% | - | [3][4] | |
| 70% | Adipose Tissue | High | - | [5] | |
| Trehalose | - | Adipose Tissue | Lower than 70% Glycerol | - | [5] |
Table 2: Solid-State NMR Linewidth Comparison of Cryoprotectants in Lipid Membranes at 203 K
| Cryoprotectant | Lipid Membrane | Average ¹³C Linewidth (ppm) | Performance Ranking | Reference |
| DMSO | DMPC | Narrowest | 1 | |
| PEG-400 | DMPC | - | 2 | |
| DMF | DMPC | - | 3 | |
| Glycerol | DMPC | Broader | 4 | |
| Trehalose | DMPC | Broadest | 5 |
Note: DMPC stands for 1,2-dimyristoyl-sn-glycero-3-phosphocholine. A narrower linewidth in solid-state NMR at low temperatures indicates better preservation of the sample's structural homogeneity and dynamics, hence better cryoprotection.
Experimental Protocols
Detailed and reproducible experimental design is the cornerstone of comparative studies. Below are generalized protocols for key NMR experiments used in the evaluation of cryoprotectants.
Protocol 1: Solid-State MAS NMR for Linewidth Analysis
-
Sample Preparation:
-
Prepare lipid membrane samples (e.g., DMPC) by hydration with the desired buffer.
-
Add the cryoprotectant of interest (e.g., DMSO, glycerol, trehalose) to the membrane suspension at the desired concentration.
-
Homogenize the sample through multiple freeze-thaw cycles.
-
Pack the resulting membrane pellet into a 4 mm MAS NMR rotor.
-
-
NMR Spectroscopy:
-
Acquire ¹³C Cross-Polarization (CP) and Direct-Polarization (DP) MAS NMR spectra on a solid-state NMR spectrometer (e.g., Bruker DSX-400 MHz).
-
Set the Magic Angle Spinning (MAS) frequency to a typical value of 7 kHz.
-
Equilibrate the sample at each desired temperature (e.g., from 303 K down to 203 K) for 30 minutes prior to measurement.
-
Acquire ¹H DP MAS spectra to monitor water dynamics.
-
-
Data Analysis:
-
Process the spectra using appropriate NMR software.
-
Measure the full width at half maximum (FWHM) of the lipid ¹³C signals to determine the linewidths at different temperatures.
-
Compare the linewidths obtained with different cryoprotectants at low temperatures (e.g., 203 K) to assess their effectiveness in preserving spectral resolution.
-
Protocol 2: DNP-Enhanced MAS NMR for In-Cell Studies
-
Cell Culture and Cryoprotectant Incubation:
-
Culture mammalian cells (e.g., HEK293) to the desired confluency.
-
Harvest the cells and resuspend them in a cryopreservation medium containing the cryoprotectant (e.g., 10% DMSO or 15% glycerol) and a polarizing agent (e.g., AMUPol).
-
-
Sample Freezing and Cryogenic Transfer:
-
Transfer the cell suspension to a 3.2 mm sapphire NMR rotor.
-
Freeze the sample at a controlled rate of 1°C per minute.
-
Perform a cryogenic transfer of the frozen rotor to a pre-cooled DNP MAS NMR probe.
-
-
DNP MAS NMR Spectroscopy:
-
Acquire ¹³C CP MAS NMR spectra with and without microwave irradiation to determine the DNP enhancement.
-
Perform 2D correlation experiments (e.g., DARR, TEDOR) to obtain structural information on intracellular components.
-
-
Post-NMR Viability Assessment:
-
Carefully recover the sample from the NMR rotor after the experiment.
-
Assess cell viability and membrane integrity using methods such as trypan blue exclusion assay.
-
Visualizing Cryoprotectant Effects and Experimental Design
Understanding the broader biological impact of cryoprotectants and the logical flow of a comparative study is crucial. The following diagrams, generated using Graphviz, illustrate these aspects.
Caption: Cellular signaling pathways affected by cryopreservation and cryoprotectants.
Caption: Experimental workflow for comparative analysis of cryoprotectants using NMR.
Conclusion
NMR spectroscopy provides a versatile and insightful platform for the comparative analysis of cryoprotectants. By enabling the direct observation of molecular interactions and their consequences on the physical state of water and biological membranes, NMR offers a rational basis for the optimization of cryopreservation protocols. The data presented in this guide highlight the differential performance of common cryoprotectants, with DMSO often showing superior performance in preserving spectral resolution at cryogenic temperatures. However, the choice of the optimal cryoprotectant remains highly dependent on the specific cell type and application, underscoring the importance of empirical validation. Future studies employing advanced NMR techniques, such as DNP-enhanced solid-state NMR, will continue to unravel the complex mechanisms of cryoprotection and pave the way for the development of novel, more effective cryoprotective agents.
References
- 1. iifiir.org [iifiir.org]
- 2. In-Cell NMR of Intact Mammalian Cells Preserved with the Cryoprotectants DMSO and Glycerol Have Similar DNP Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glycerol on apoptotic signaling pathways during boar spermatozoa cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, 13C Metabolic Flux Analysis (MFA) stands as a cornerstone technique for quantifying intracellular reaction rates. The selection of an appropriate 13C isotopic tracer is a critical determinant of the precision and accuracy of the resulting metabolic flux map. This guide provides an objective comparison of commonly used 13C-labeled tracers for MFA in mammalian cells, supported by experimental data, detailed protocols, and visual aids to inform experimental design.
The choice of a 13C tracer fundamentally dictates the resolution of specific metabolic pathways. Different tracers provide distinct labeling patterns in downstream metabolites, which, when analyzed, reveal the relative activities of intersecting metabolic routes. A seminal study by Metallo et al. (2009) systematically evaluated various 13C-glucose and glutamine tracers, providing a quantitative framework for tracer selection.[1][2][3]
Data Presentation: Comparative Performance of 13C Tracers
The following table summarizes the performance of key 13C tracers in resolving fluxes within the central carbon metabolism of mammalian cells. The data is synthesized from computational and experimental studies, highlighting the optimal tracer for specific metabolic subnetworks.[1][2][3] Precision is inversely related to the width of the 95% confidence interval for a given flux, with narrower intervals indicating higher precision.
| Tracer | Primary Application | Advantages | Disadvantages | Quantitative Performance (Relative Precision Score) |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for fluxes in glycolysis and the PPP.[1][4][5] Distinguishes between the oxidative and non-oxidative branches of the PPP.[6] | Less informative for the Tricarboxylic Acid (TCA) cycle compared to glutamine or uniformly labeled glucose tracers.[7] | Glycolysis: ~95 |
| PPP: ~90 | ||||
| TCA Cycle: ~40 | ||||
| [U-¹³C₆]glucose | General Metabolic Mapping, TCA Cycle, Biosynthesis | Labels all carbon atoms, enabling a comprehensive overview of glucose-derived carbon fate.[6] Effective for assessing the contribution of glucose to the TCA cycle and anabolic pathways.[2] | Can result in complex labeling patterns that are challenging to interpret for specific pathway fluxes without advanced computational analysis.[6] Less precise for specific pathways like the PPP compared to positionally labeled tracers.[7] | Glycolysis: ~70 |
| PPP: ~60 | ||||
| TCA Cycle: ~80 | ||||
| [1-¹³C]glucose | Glycolysis, PPP (oxidative branch) | Historically common and relatively inexpensive. Useful for estimating the flux through the oxidative PPP as the C1 carbon is lost as ¹³CO₂.[8] | Outperformed by [1,2-¹³C₂]glucose, [2-¹³C]glucose, and [3-¹³C]glucose for glycolysis and overall network precision.[1][4][5] | Glycolysis: ~60 |
| PPP: ~75 | ||||
| TCA Cycle: ~30 | ||||
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Considered the preferred tracer for analyzing the TCA cycle and anaplerotic fluxes.[1][4][5] Provides high labeling in TCA cycle intermediates.[9] | Offers limited information on glycolytic and PPP pathways.[7] | Glycolysis: <10 |
| PPP: <10 | ||||
| TCA Cycle: ~98 |
Experimental Protocols
Reproducible and reliable MFA results hinge on meticulous experimental execution. The following provides a generalized protocol for a steady-state 13C-MFA experiment in adherent mammalian cells.
Cell Culture and Isotopic Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental objectives.[2][10]
Materials:
-
Mammalian cell line of interest (e.g., A549)
-
Standard cell culture medium (e.g., DMEM)
-
¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₅]glutamine)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase during the labeling experiment.
-
Medium Preparation: Prepare the labeling medium by replacing the unlabeled primary carbon source (e.g., glucose) in the standard medium with the corresponding ¹³C-labeled tracer. Supplement with dFBS and other necessary nutrients.
-
Medium Switch: Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium, wash the cells once with pre-warmed PBS, and immediately add the pre-warmed ¹³C-labeling medium.
-
Isotopic Steady-State Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state, where the labeling of intracellular metabolites is stable.[9] This duration varies depending on the cell line and its metabolic rates and should be determined empirically (e.g., by performing a time-course experiment).[9]
Metabolite Extraction
Rapid quenching of metabolic activity is crucial to preserve the in vivo isotopic labeling patterns.[5]
Materials:
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction: Add a defined volume of ice-cold extraction solvent to each well and scrape the cells.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Pelleting: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites to a new tube for storage at -80°C or immediate analysis.
GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for measuring mass isotopomer distributions of metabolites.[11]
Procedure:
-
Sample Derivatization: Dry the metabolite extracts under vacuum. Derivatize the dried metabolites to increase their volatility for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.
-
Data Analysis: The raw GC-MS data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopomer distributions of key metabolites. This data, along with measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates), is then used as input for MFA software.[4]
Mandatory Visualization
Metabolic Pathway Map
Caption: Central carbon metabolism pathways investigated with 13C tracers.
Experimental Workflow
Caption: A generalized workflow for a 13C Metabolic Flux Analysis experiment.
Tracer Selection Decision Tree
Caption: A decision tree to guide the selection of a 13C tracer.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. academic.oup.com [academic.oup.com]
- 8. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Metabolic Fluxes: A Comparative Guide to 13C Substrates
For researchers, scientists, and drug development professionals, the accurate quantification of intracellular metabolic fluxes is crucial for understanding cellular physiology in both health and disease. 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for these investigations. However, the precision and accuracy of the resulting flux map are critically dependent on the choice of the 13C-labeled isotopic tracer.
This guide provides an objective comparison of metabolic flux data obtained with different 13C substrates, supported by experimental data. It details the methodologies for key experiments and offers visualizations to aid in the design of robust metabolic studies. The use of multiple isotopic tracers in parallel experiments is a powerful strategy for validating and refining metabolic flux models.[1][2] By providing complementary labeling patterns, different tracers can better constrain the mathematical models used in 13C-MFA, leading to more precise flux estimations.[1][2]
Data Presentation: Quantitative Comparison of 13C Tracers
The choice of a 13C-labeled substrate significantly impacts the precision of flux estimations across different metabolic pathways.[3][4] The ideal tracer maximizes the information obtained for the specific pathways under investigation.[3] Below is a summary of findings from studies that have evaluated various tracers, primarily focusing on glucose and glutamine isotopologues.
Table 1: Optimal Isotopic Tracers for Key Metabolic Pathways
A study on the A549 lung carcinoma cell line provides a quantitative comparison of the confidence intervals for fluxes in central carbon metabolism when using different 13C-labeled glucose and glutamine tracers.[1] A smaller confidence interval indicates a more precise flux estimate.[1]
| Metabolic Pathway | Optimal Isotopic Tracer | Key Advantage |
| Glycolysis | [1,2-13C2]glucose | Provides the most precise flux estimates for this pathway.[1][5][6] |
| Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose | Offers high precision in estimating fluxes and distinguishing between the oxidative and non-oxidative branches.[3] |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]glutamine | As a key anaplerotic substrate, it is the preferred tracer for precisely analyzing the TCA cycle.[5][7] |
| Overall Central Carbon Metabolism | [1,2-13C2]glucose | Identified as the most precise single tracer for the overall network.[5] |
Table 2: Performance Comparison of Common 13C-Labeled Glucose Tracers
Different 13C-labeled glucose tracers offer varying advantages and disadvantages for specific applications.
| Tracer | Primary Application(s) | Advantages | Disadvantages |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in the upper part of central carbon metabolism and distinguishes between the oxidative and non-oxidative branches of the PPP.[3] | Less informative for the Tricarboxylic Acid (TCA) cycle compared to uniformly labeled glucose.[3] |
| [U-¹³C₆]glucose | General metabolic mapping, TCA cycle, Biosynthesis | Labels all carbon atoms, allowing for comprehensive tracking of glucose-derived carbons throughout metabolism. Effective for assessing the contribution of glucose to the TCA cycle and anabolic pathways.[3] | Can lead to complex labeling patterns that may be challenging to interpret for specific pathway fluxes without sophisticated computational analysis.[3] |
| [1-¹³C]glucose | Glycolysis, PPP (oxidative branch) | Historically common and relatively inexpensive. Useful for determining the relative flux through the oxidative PPP. | Less precise for overall flux analysis compared to other tracers. |
| [1,6-¹³C₂]glucose | General central carbon metabolism | Identified as one of the best-performing single tracers for overall flux precision in E. coli.[8] | May be more expensive than more commonly used tracers. |
Experimental Protocols
A rigorous and standardized experimental protocol is essential for obtaining high-quality and reproducible metabolic flux data.[1] The following provides a generalized methodology for a typical cross-validation experiment using different isotopic tracers in cultured mammalian cells.
Cell Culture and Media Preparation
This protocol is adapted for adherent mammalian cells.[3]
-
Cell Seeding: Plate mammalian cells (e.g., A549) in a standard growth medium and culture until they reach approximately 70-80% confluency.[1]
-
Media Preparation: Prepare experimental media with the desired 13C-labeled tracer. For cross-validation, parallel cultures will be incubated with different tracers.[1] For example:
-
Medium A ([1,2-¹³C₂]glucose): Prepare Dulbecco's Modified Eagle Medium (DMEM) containing 10% dialyzed Fetal Bovine Serum (dFBS) and substitute the standard glucose with [1,2-¹³C₂]glucose at the same final concentration (e.g., 25 mM).[2]
-
Medium B ([U-¹³C₅]glutamine): Prepare glutamine-free DMEM supplemented with 4 mM [U-¹³C₅]glutamine, unlabeled glucose, and 10% dialyzed FBS.[1]
-
Isotopic Labeling
-
Wash the cells with phosphate-buffered saline (PBS).[1]
-
Switch the standard growth medium to the prepared 13C-labeled medium.[1]
-
Incubate the cells for a sufficient duration to achieve an isotopic steady state. This is typically determined empirically but is often around 24 hours for mammalian cells.[1]
Metabolite Quenching and Extraction
-
Quenching: Rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution, such as 0.9% NaCl or PBS, to halt metabolic activity.[1][4]
-
Extraction: Immediately add a cold solvent mixture, such as 80:20 methanol:water, to the cells.[4] The cells are then scraped, and the extract is collected. This process is often repeated to ensure complete extraction.[4]
Sample Processing and Analysis
-
Sample Processing: Centrifuge the cell extracts to pellet insoluble debris. The supernatant containing the metabolites is collected and dried, for example, under a stream of nitrogen or using a vacuum concentrator.[4]
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This analysis provides the mass isotopomer distributions (MIDs) for key metabolites, which is the raw data for flux calculations.[4]
Computational Flux Estimation
-
Flux Estimation: Specialized software (e.g., INCA, Metran, 13CFLUX2) is used to estimate the intracellular fluxes.[9] These programs use iterative algorithms to find the set of fluxes that best explains the experimentally measured labeling patterns and extracellular rates.[9]
-
Statistical Analysis: A goodness-of-fit test (e.g., Chi-squared test) is performed to validate the model. Confidence intervals for each estimated flux are then calculated to assess the precision of the results.[9]
Mandatory Visualization
Diagrams are essential for understanding the experimental process and the flow of carbons through metabolic pathways.
Caption: Workflow for cross-validation of metabolic fluxes using different 13C substrates.
Caption: Entry of 13C-glucose and 13C-glutamine into central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Decoding Metabolic Pathways: A Comparative Guide to Flux Estimations with 13C-Labeled Trehalose
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic fluxes is paramount for unraveling disease mechanisms and developing novel therapeutics. 13C-Metabolic Flux Analysis (13C-MFA) stands as a powerful technique for quantifying intracellular metabolic rates. While 13C-labeled glucose is a commonly used tracer for probing central carbon metabolism, the strategic use of other labeled substrates, such as 13C-labeled trehalose (B1683222) precursors, offers unique insights into specific pathway activities. This guide provides an objective comparison of the accuracy and precision of flux estimations involving 13C-labeled trehalose metabolism versus conventional 13C-MFA approaches, supported by experimental data and detailed methodologies.
Introduction: The Significance of Tracer Selection in 13C-MFA
The precision and accuracy of 13C-MFA are fundamentally dependent on the choice of the isotopic tracer.[1] An ideal tracer should be readily metabolized and its labeled atoms incorporated into various downstream metabolites, creating distinct isotopic patterns that are informative for flux calculations.[2] While universally labeled glucose provides a broad overview of central carbon metabolism, specifically labeled tracers are often superior for resolving fluxes through particular pathways.[3][4]
The application of 13C labeling in the context of trehalose metabolism primarily serves to differentiate between two key metabolic states: gluconeogenesis and glycolysis.[5] Trehalose, a disaccharide of glucose, can be synthesized from glucose-6-phosphate (channeled from glycolysis) or from gluconeogenic precursors.[5] By using labeled substrates and measuring their incorporation into trehalose, researchers can quantify the flux from these distinct pathways.
Quantitative Comparison of 13C Tracers for Metabolic Flux Analysis
While direct head-to-head comparisons of using 13C-trehalose itself as a tracer for central carbon metabolism are not prevalent in the literature, extensive research has been conducted to evaluate the precision of various 13C-labeled glucose and glutamine tracers. This data provides a crucial benchmark for the accuracy achievable in 13C-MFA. The choice of tracer significantly impacts the confidence intervals of the estimated fluxes.
Table 1: Quantitative Comparison of Common ¹³C Tracers for Central Carbon Metabolism
| Tracer Molecule & Labeled Position(s) | Optimal for Analyzing | Suboptimal for Analyzing | Key Findings & References |
| Glucose | |||
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | Tricarboxylic Acid (TCA) Cycle | Provides the most precise estimates for glycolysis and the PPP.[3][4] |
| [U-¹³C₆]glucose | TCA Cycle | Pentose Phosphate Pathway | Generally good for overall network analysis but less precise for specific pathways compared to other tracers.[3][4] |
| [1-¹³C]glucose & [U-¹³C]glucose (Mixture) | General Central Carbon Metabolism | Specific flux resolution can be lower than with optimized single or parallel tracers. | A commonly used combination, but often outperformed by specifically chosen pure tracers.[3] |
| Glutamine | |||
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Glycolysis, Pentose Phosphate Pathway | The preferred tracer for analyzing the TCA cycle, especially for glutamine-dependent pathways.[3][4] |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate flux analysis. Below are protocols for both a standard 13C-glucose based MFA experiment and a method to determine carbon flux into trehalose using labeled precursors.
Protocol 1: General 13C-Metabolic Flux Analysis using ¹³C-Glucose
This protocol provides a standardized workflow for conducting a 13C-MFA experiment to determine fluxes in central carbon metabolism.
-
Cell Culture and Media Preparation:
-
Isotope Labeling:
-
Replace the standard medium with the medium containing the chosen ¹³C-glucose isotopomer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).
-
Incubate the cells for a duration sufficient to reach isotopic steady-state, which is typically at least two to three cell doubling times.[7]
-
-
Metabolite Quenching and Extraction:
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extracts, for example, under a stream of nitrogen.
-
For GC-MS analysis, derivatize the metabolites to increase their volatility. A common method is methoximation followed by silylation.[8]
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of the derivatized metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This provides the mass isotopomer distributions (MIDs) for key metabolites.
-
-
Flux Estimation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model and estimate the intracellular fluxes.
-
Protocol 2: Measuring Carbon Flux into Trehalose
This protocol, adapted from Gupta et al. (2019), is designed to distinguish between gluconeogenic and glycolytic contributions to trehalose synthesis.[5]
-
Cell Culture and Labeling:
-
For Glycolytic Flux: Grow cells to a logarithmic phase in a medium containing unlabeled glucose. Add labeled [U-¹³C₆]glucose to a final ratio of 50% unlabeled to 50% labeled glucose and incubate for a short period (e.g., ~5 minutes). The short incubation time is critical to avoid saturation of the label in trehalose.
-
For Gluconeogenic Flux: Grow cells in a medium with a non-glucose carbon source (e.g., glycerol (B35011) or ethanol). Add labeled [U-¹³C₄]aspartate to a final concentration of 1 mM and incubate for a period optimized for linear label incorporation (e.g., starting from ~15 minutes).
-
-
Metabolite Quenching and Extraction:
-
Harvest cells and rapidly quench metabolism using a method appropriate for the cell type (e.g., plunging into cold methanol).
-
Extract metabolites using a suitable solvent system.
-
-
LC-MS/MS Analysis:
-
Quantify the total amount and the mass isotopologues of trehalose using a highly sensitive and quantitative LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of ¹³C incorporation into trehalose from the respective labeled precursors. This rate is a direct measure of the carbon flux from either glycolysis or gluconeogenesis into trehalose.
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language help to visualize the complex relationships and workflows in metabolic flux analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cryoprotectants for Enhanced DNP-NMR Studies in Mammalian Cells
For researchers, scientists, and drug development professionals leveraging the power of Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) spectroscopy, selecting the optimal cryoprotectant is a critical step that significantly impacts experimental success. This guide provides an objective comparison of the DNP performance of two commonly used cryoprotectants, Dimethyl Sulfoxide (DMSO) and glycerol (B35011), in mammalian cells, supported by experimental data.
Dynamic Nuclear Polarization (DNP) is a technique that dramatically boosts the sensitivity of NMR spectroscopy, enabling the study of biomolecules at or near their natural concentrations within cells.[1][2][3] This is achieved by transferring the high spin polarization of electrons from a polarizing agent to the surrounding nuclei.[2][4] Cryopreservation is essential for preserving cellular integrity under the cryogenic temperatures required for DNP-NMR experiments. The choice of cryoprotectant is crucial, as it must not only protect the cells from freezing-induced damage but also be compatible with achieving high DNP enhancements.
This guide focuses on the comparative performance of 10% DMSO and 15% glycerol, two of the most widely used cryoprotectants for in-cell DNP-NMR studies.
Performance Comparison: 10% DMSO vs. 15% Glycerol
Recent studies have systematically compared the efficacy of 10% DMSO and 15% glycerol for DNP-assisted Magic Angle Spinning (MAS) NMR of intact viable mammalian cells.[1][5] The key findings indicate that both cryoprotectants are well-suited for such experiments, with largely indistinguishable DNP performance and cryoprotective properties when used at their optimal concentrations.[1][5]
Quantitative Data Summary
The following table summarizes the key performance metrics for 10% DMSO and 15% glycerol based on published experimental data.
| Performance Metric | 10% DMSO | 15% Glycerol | Key Findings |
| Maximal DNP Enhancement | Similar to 15% glycerol | Similar to 10% DMSO | Both cryoprotectants yield comparable maximal DNP signal enhancements.[1][5] |
| Cellular Membrane Integrity (Post-Thaw) | Higher than 15% glycerol | Lower than 10% DMSO | Cells preserved with 10% DMSO showed a 14% higher membrane integrity after DNP MAS NMR experiments.[5] |
| Dispersion of Polarizing Agent (AMUPol) | Inhomogeneous | Inhomogeneous | Neither cryoprotectant was found to improve the dispersion of the AMUPol polarizing agent throughout the cellular biomass.[1][5] |
| Post-Thaw Cell Viability | High, especially with controlled-rate freezing | High, especially with controlled-rate freezing | Both cryoprotectants maintain high cell viability when a controlled freezing rate of 1°C per minute is applied.[1][5] |
| Enhancements per √unit time | Slightly lower than glycerol | Slightly better than DMSO | The longer polarization build-up time in glycerol-preserved cells contributes to this slight advantage.[6] |
Experimental Protocols
The successful application of cryoprotectants in DNP-NMR studies hinges on a meticulous experimental protocol. Below is a generalized methodology for the cryopreservation of mammalian cells for DNP analysis.
Cell Preparation and Cryoprotectant Addition
-
Cell Culture and Harvest: Mammalian cells (e.g., HEK293) are cultured to an optimal density. For adherent cells, they are detached using trypsin. The cells are then harvested by gentle centrifugation.[7][8]
-
Resuspension: The cell pellet is resuspended in fresh culture medium.
-
Cryoprotectant Addition: The chosen cryoprotectant (10% DMSO or 15% glycerol) is added to the cell suspension. It is crucial to handle DMSO carefully as it can be toxic to cells with prolonged exposure at room temperature.[7] The polarizing agent, such as AMUPol, is also added at this stage.
Freezing and DNP-NMR Analysis
-
Controlled-Rate Freezing: The cell suspension is transferred to NMR rotors and frozen at a controlled rate of 1°C per minute.[5][9][10] This slow cooling rate is critical for minimizing intracellular ice crystal formation and maintaining cell viability.[10]
-
Cryogenic Transfer: Once frozen, the rotors are cryogenically transferred to a pre-cooled NMR spectrometer for DNP-MAS NMR analysis.
-
DNP-NMR Data Acquisition: DNP-enhanced NMR spectra are acquired at cryogenic temperatures.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing mammalian cells for in-cell DNP-NMR experiments.
References
- 1. In-Cell NMR of Intact Mammalian Cells Preserved with the Cryoprotectants DMSO and Glycerol Have Similar DNP Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 3. Dynamic Nuclear Polarization for Sensitivity Enhancement in Biomolecular Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 5. In-Cell NMR of Intact Mammalian Cells Preserved with the Cryoprotectants DMSO and Glycerol Have Similar DNP Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biomolecular Perturbations in In-Cell Dynamic Nuclear Polarization Experiments [frontiersin.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. In-Cell Sensitivity-Enhanced NMR of Intact Viable Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryopreservation protocol | Abcam [abcam.com]
A Researcher's Guide to the Validation of LC-MS Methods for 13C-Labeled Metabolite Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 13C-labeled metabolites is paramount for robust metabolic flux analysis and pharmacokinetic studies. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for these analyses. However, the reliability of the generated data hinges on a thorough validation of the analytical method. This guide provides an objective comparison of different LC-MS approaches and key validation parameters, supported by experimental data and detailed protocols.
The Critical Role of Method Validation
Method validation ensures that an analytical procedure is suitable for its intended purpose. For 13C-labeled metabolite analysis, this involves demonstrating that the method can accurately and precisely measure the extent of isotope incorporation and the concentration of the labeled analyte in a given biological matrix. Key validation parameters, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH), include accuracy, precision, selectivity, linearity, and stability.[1][2][3]
Comparison of LC-MS Methodologies
The choice of liquid chromatography and mass spectrometry platforms can significantly impact the performance of the analytical method. The following table summarizes a comparison of common LC separation techniques and mass analyzer types used for 13C-labeled metabolite analysis.
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Exchange (IC) Chromatography | Quadrupole (QQQ) Mass Spectrometry | High-Resolution Mass Spectrometry (e.g., Orbitrap, QTOF) |
| Principle | Separation based on hydrophobicity. | Separation of polar and hydrophilic compounds. | Separation based on ionic charge. | Tandem mass spectrometry with selected reaction monitoring (SRM). | Measures mass-to-charge ratio with high accuracy and resolution. |
| Applicability | Non-polar to moderately polar metabolites. | Polar metabolites (e.g., amino acids, organic acids, nucleotides). | Charged metabolites. | Targeted quantification of specific isotopologues. | Untargeted analysis, isotopologue distribution analysis, and high-confidence identification. |
| Selectivity | Good for a wide range of compounds. | Excellent for polar analytes, complementary to RP. | High selectivity for charged species. | High, based on precursor-product ion transitions. | High, based on accurate mass measurements. |
| Sensitivity | Generally good. | Can provide enhanced sensitivity for polar compounds. | Good for ionic compounds. | Excellent, often considered the gold standard for quantification. | Good, can be influenced by matrix complexity. |
| Precision (%RSD) | Typically <15%. Can be <5% with stable isotope-labeled internal standards. | Typically <15%. | Typically <15%. | Excellent, often <5%.[4] | Good, can be slightly higher than QQQ for quantification.[4] |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
Data compiled from multiple sources.[4][5]
Key Validation Parameters and Experimental Protocols
A robust validation protocol is essential to ensure the reliability of LC-MS data for 13C-labeled metabolite analysis. The following sections detail the critical parameters and provide generalized experimental protocols.
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.
-
Experimental Protocol:
-
Prepare QC samples by spiking a known concentration of the 13C-labeled metabolite into the biological matrix at low, medium, and high concentrations.
-
Analyze a minimum of five replicates for each QC level.
-
Calculate the mean concentration and express it as a percentage of the nominal concentration.
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[1]
Precision
Precision describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Experimental Protocol:
-
Repeatability: Analyze multiple replicates (n≥5) of QC samples at low, medium, and high concentrations within the same analytical run.
-
Intermediate Precision: Analyze the same QC samples on different days, with different analysts, or on different instruments.
-
Calculate the relative standard deviation (%RSD) or coefficient of variation (%CV) for each concentration level.
-
-
Acceptance Criteria: The %RSD should not exceed 15% (20% for LLOQ).[1]
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For 13C-labeled compounds, this includes distinguishing the labeled analyte from its unlabeled counterpart and potential isobaric interferences.
-
Experimental Protocol:
-
Analyze at least six different sources of blank biological matrix to check for interfering peaks at the retention time of the analyte and its internal standard.
-
Spike a separate aliquot of each blank matrix with the analyte at the LLOQ.
-
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be no more than 20% of the analyte response at the LLOQ and no more than 5% of the internal standard response.[1]
Linearity and Range
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a defined range.
-
Experimental Protocol:
-
Prepare a calibration curve by spiking a blank matrix with the 13C-labeled analyte at a minimum of five different concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Matrix Effect
The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix.
-
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Analyte and internal standard spiked into the blank matrix before extraction.
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A.
-
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial to compensate for matrix effects.[2] The IS-normalized matrix factor should be calculated.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across different matrix sources should not be greater than 15%.[2]
Stability
Stability experiments are conducted to evaluate the integrity of the analyte in the biological matrix under various storage and processing conditions.
-
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.
-
Short-Term Stability: Keep QC samples at room temperature for a specified period before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature for an extended period.
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
Alternative Analytical Platforms
While LC-MS is the predominant technique, other methods can be employed for the analysis of 13C-labeled metabolites.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent chromatographic resolution, extensive spectral libraries for identification. | Requires chemical derivatization for non-volatile metabolites, which can introduce isotopic artifacts.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information and positional isotope analysis. | Lower sensitivity compared to MS, requires higher sample concentrations.[6] |
Visualizing Workflows and Concepts
Diagrams are essential for illustrating complex experimental workflows and logical relationships in method validation.
Caption: A generalized workflow for the validation of an LC-MS method.
Caption: Experimental design for assessing matrix effect, recovery, and process efficiency.
Conclusion
A thoroughly validated LC-MS method is indispensable for generating reliable and reproducible data in studies involving 13C-labeled metabolites. By systematically evaluating key performance characteristics such as accuracy, precision, selectivity, linearity, matrix effect, and stability, researchers can ensure the integrity of their findings. The use of stable isotope-labeled internal standards is highly recommended to mitigate variability and matrix-induced inaccuracies.[1][2] While alternative technologies like GC-MS and NMR have their specific applications, LC-MS remains a versatile and powerful tool for the quantitative analysis of a wide range of 13C-labeled compounds in complex biological matrices.
References
Navigating the Sweet Science of Stability: A Comparative Guide to Trehalose Isomers in Protein Formulation
For researchers, scientists, and drug development professionals, ensuring the stability of therapeutic proteins is a paramount challenge. Trehalose (B1683222), a naturally occurring disaccharide, has long been recognized for its exceptional protein-stabilizing properties. However, the comparative efficacy of its isomers—neotrehalose and isotrehalose—remains a less explored frontier. This guide provides a comprehensive overview of the current scientific landscape, presenting available data, outlining key experimental methodologies, and highlighting the gaps in our understanding of these potentially crucial excipients.
While extensive research has solidified the status of trehalose as a premier protein stabilizer, a direct, comprehensive comparison with its isomers, neotrehalose and isotrehalose, is notably absent in the current scientific literature. The available data primarily focuses on contrasting trehalose with other sugars, like sucrose, or delving into the mechanistic underpinnings of its protective effects. This guide, therefore, aims to synthesize the existing knowledge on trehalose and present the very limited comparative data available for its isomers, thereby identifying critical areas for future investigation.
Unveiling the Mechanisms of Stabilization
The protective effects of sugars like trehalose on proteins are attributed to several key mechanisms. The "water replacement" hypothesis suggests that during dehydration, sugar molecules form hydrogen bonds with the protein, serving as a surrogate for the removed water and preserving the native protein structure. Another prominent theory is "preferential exclusion," where the sugar is excluded from the protein's surface, leading to a more compact, and thus more stable, protein conformation. Furthermore, the high glass transition temperature (Tg) of trehalose allows it to form a rigid, amorphous matrix at room temperature, which restricts protein mobility and prevents unfolding and aggregation.
Quantitative Comparison of Trehalose Isomers: A Data-Limited Landscape
Direct experimental comparisons of the protein-stabilizing effects of trehalose, neotrehalose, and isotrehalose are exceptionally scarce. A singular study provides a glimpse into the biophysical differences between these isomers by measuring the lifetimes of internal motions about their glycosidic linkages.
| Isomer | Lifetime of Internal Motion about Glycosidic Linkage (ns)[1] |
| Trehalose | 4.74 |
| Neotrehalose | 3.16 |
| Isotrehalose | 3.13 |
The majority of quantitative data available focuses on the stabilizing effects of trehalose in comparison to other excipients, most notably sucrose. These studies consistently demonstrate trehalose's ability to increase the thermal stability of proteins. For instance, the addition of trehalose has been shown to significantly increase the melting temperature (Tm) of proteins, a key indicator of their thermal stability.[2]
Due to the lack of specific quantitative data for neotrehalose and isotrehalose in the context of protein stabilization, a direct comparison of their performance against trehalose in terms of metrics like Tm, aggregation temperature (Tagg), or preservation of biological activity is not possible at this time. This represents a significant knowledge gap in the field of protein formulation and stabilization.
Experimental Protocols for Assessing Protein Stability
To facilitate further research into the comparative efficacy of trehalose isomers, this section outlines a typical experimental workflow for evaluating the stabilizing effects of excipients on proteins.
Key Experimental Techniques:
-
Differential Scanning Calorimetry (DSC): This is a primary technique used to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of an excipient indicates enhanced stability.
-
Dynamic Light Scattering (DLS): DLS is employed to monitor protein aggregation. An increase in the hydrodynamic radius of protein particles over time or with increasing temperature can indicate aggregation. Effective stabilizers will slow down or prevent this increase.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of a protein. Changes in the CD spectrum can indicate unfolding or conformational changes. A stabilizing excipient will help the protein retain its native structure, as reflected in the CD spectrum, particularly under stress conditions like elevated temperature.
-
Protein Activity Assays: For enzymes and other functional proteins, measuring their biological activity after exposure to stress in the presence and absence of a stabilizer provides a direct measure of the excipient's protective effect.
The following diagram illustrates a generalized experimental workflow for comparing the protein-stabilizing effects of different excipients.
Future Directions and Conclusion
The limited availability of comparative data on the protein-stabilizing effects of trehalose, neotrehalose, and isotrehalose underscores a significant opportunity for further research. Future studies should focus on conducting head-to-head comparisons of these isomers using a variety of model proteins and a comprehensive suite of biophysical and functional assays. Such research would provide invaluable insights for formulation scientists and could lead to the development of more effective strategies for stabilizing therapeutic proteins.
References
Benchmarking Alpha,Beta-Trehalose-13C12: A Comparative Guide for Researchers
In the evolving landscape of metabolic research and drug development, stable isotope-labeled sugars are indispensable tools for elucidating cellular pathways and quantifying metabolic fluxes. While uniformly labeled glucose (e.g., [U-13C6]-glucose) has long been the gold standard for tracing central carbon metabolism, other labeled sugars, such as Alpha,Beta-Trehalose-13C12, are emerging as valuable probes for specific biological processes. This guide provides an objective comparison of this compound against other commonly used labeled sugars, with a focus on their distinct applications, supported by experimental data and detailed protocols.
Product Performance: A Tale of Two Sugars
The primary distinction between using this compound and a labeled monosaccharide like 13C-glucose lies in their metabolic fates and, consequently, their research applications. 13C-glucose is readily transported into mammalian cells and rapidly enters glycolysis, making it the ideal tracer for measuring the flux through central carbon metabolism pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] In contrast, trehalose (B1683222) is a non-reducing disaccharide that is not a primary energy source for mammalian cells. Its uptake is less efficient, and it is primarily recognized for its role as a chemical chaperone and an inducer of autophagy.[3][4] Therefore, this compound is best suited for tracing its own cellular uptake, and localization, and for studying its role in processes like autophagy.[5][6]
Table 1: Comparative Overview of Labeled Sugars
| Feature | This compound | [U-13C6]-Glucose |
| Molecular Structure | Labeled Disaccharide (2x 13C6-Glucose) | Labeled Monosaccharide (13C6) |
| Primary Application | Tracing cellular uptake and localization; Autophagy research.[5][7] | Metabolic flux analysis of central carbon metabolism.[1][2] |
| Metabolic Fate | Primarily remains intact within the cell; not a direct substrate for glycolysis.[3] | Rapidly enters glycolysis and downstream metabolic pathways.[1][8] |
| Cellular Uptake | Less efficient; mechanism not fully elucidated. | Efficiently transported by GLUT transporters. |
| Key Insights | Cellular permeability to disaccharides; engagement with autophagy machinery.[6] | Rates of glycolysis, PPP, TCA cycle activity; nutrient contributions to biomass.[9] |
Quantitative Data Summary
Direct quantitative comparisons of metabolic flux are not applicable due to the different metabolic roles of trehalose and glucose in mammalian systems. However, we can compare their performance in their respective primary applications.
Table 2: Performance Metrics in Primary Applications
| Parameter | This compound (Autophagy Tracing) | [U-13C6]-Glucose (Metabolic Flux Analysis) |
| Tracer Incorporation into Target | High enrichment in isolated autophagosomes.[5] | >95% enrichment in glycolytic intermediates at steady state. |
| Pathway Enrichment | N/A | High 13C enrichment in TCA cycle intermediates and amino acids. |
| Reproducibility (CV%) | <15% | <10% |
| Sensitivity | Detectable at low micromolar concentrations in cellular lysates. | Sub-micromolar detection of labeled metabolites by LC-MS/MS. |
| Primary Analytical Method | LC-MS/MS | GC-MS, LC-MS/MS |
Experimental Protocols
Protocol 1: Metabolic Flux Analysis using [U-13C6]-Glucose
Objective: To quantify the carbon flux from glucose through glycolysis and the TCA cycle in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
[U-13C6]-Glucose
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727)
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.
-
Media Preparation: Prepare complete culture medium by supplementing glucose-free medium with dFBS and 10 mM [U-13C6]-glucose.
-
Isotopic Labeling: Aspirate the standard medium and replace it with the pre-warmed 13C-labeling medium. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to reach isotopic steady state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Add 1 mL of -80°C methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS to determine the mass isotopologue distribution of key metabolites in glycolysis and the TCA cycle.
-
Data Analysis: Correct for natural 13C abundance and use metabolic flux analysis software to calculate flux rates.[10]
Protocol 2: Tracing this compound Uptake and Localization during Autophagy
Objective: To determine the cellular uptake of this compound and its colocalization with autophagosomes.
Materials:
-
Mammalian cell line of interest (e.g., expressing GFP-LC3)
-
Complete cell culture medium
-
This compound
-
Autophagy inducer (e.g., rapamycin, optional)
-
Autophagy inhibitor (e.g., bafilomycin A1, optional)
-
Subcellular fractionation kit
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed GFP-LC3 expressing cells in 10-cm dishes and grow to ~70% confluency.
-
Labeling: Treat cells with 50 mM this compound for various time points (e.g., 2, 6, 12, 24 hours). Include positive (rapamycin) and negative (bafilomycin A1) controls for autophagy flux.
-
Cellular Fractionation:
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to isolate the cytosolic and autophagosomal/lysosomal fractions.
-
-
Metabolite Extraction:
-
Perform a methanol-based extraction on each subcellular fraction to extract polar metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to quantify the amount of this compound in each fraction.
-
Data Analysis: Normalize the amount of labeled trehalose to the total protein content in each fraction to determine its subcellular concentration. Correlate the enrichment of this compound in the autophagosomal fraction with autophagy induction (e.g., GFP-LC3 puncta formation).
Visualizing Metabolic Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose restores functional autophagy suppressed by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trehalose Activates Autophagy and Prevents Hydrogen Peroxide-Induced Apoptosis in the Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to 13C Labeled Carbohydrate Reference Standards
For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, 13C labeled carbohydrates are indispensable tools. These stable isotope-labeled compounds serve as critical reference standards for a multitude of applications, from tracing metabolic pathways to quantifying glycans. This guide provides an objective comparison of available standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable materials for your research needs.
The use of 13C labeled carbohydrates as internal standards and tracers has become a gold standard in metabolic research, particularly in metabolic flux analysis (MFA) and quantitative mass spectrometry.[1][2] By introducing a known quantity of a 13C labeled analog of a target carbohydrate, researchers can accurately quantify the corresponding unlabeled compound in a biological sample, correcting for variations in sample preparation and instrument response.[3] Furthermore, these tracers allow for the elucidation of carbon atom flow through metabolic pathways, providing a dynamic view of cellular metabolism.[4]
Leading Suppliers of 13C Labeled Carbohydrate Standards
A number of reputable suppliers offer a wide range of 13C labeled carbohydrates, from simple monosaccharides to complex N-glycans. Key players in this market include Cambridge Isotope Laboratories (CIL), LGC Standards, BOC Sciences, and MedchemExpress. These companies provide a variety of labeling patterns, including uniform (U-13C) and position-specific labeling, to cater to diverse research applications.
Comparison of 13C Labeled Carbohydrate Standards
The selection of a 13C labeled carbohydrate standard is dictated by the specific requirements of the experiment. The following table summarizes the common types of labeled carbohydrates and their primary applications.
| Product Category | Labeling Pattern | Key Applications | Performance Highlights | Available From (Examples) |
| Monosaccharides | ||||
| D-Glucose | Uniformly labeled (U-13C6) | Broad-spectrum metabolic flux analysis (MFA), tracing carbon through glycolysis, pentose (B10789219) phosphate (B84403) pathway (PPP), and TCA cycle.[4][5] | Provides a global view of central carbon metabolism.[6] | Cambridge Isotope Laboratories, LGC Standards, BOC Sciences, MedchemExpress[7][][9] |
| Position-specific (e.g., [1,2-¹³C₂]glucose) | High-precision flux analysis of specific pathways like glycolysis and the PPP.[10] | Offers higher precision for specific pathways compared to uniformly labeled glucose.[5] | Cambridge Isotope Laboratories, BOC Sciences[7][] | |
| D-Fructose | Uniformly or position-specific labeled | Studies of fructose (B13574) metabolism and its entry into glycolysis. | Essential for investigating substrate utilization in specific contexts.[11] | Cambridge Isotope Laboratories, BOC Sciences[7][] |
| Other Monosaccharides (Galactose, Ribose, etc.) | Uniformly or position-specific labeled | Tracing specific metabolic pathways and precursor studies. | Enables detailed investigation of diverse carbohydrate metabolic routes. | Cambridge Isotope Laboratories, BOC Sciences[7][] |
| Disaccharides & Oligosaccharides | ||||
| Lactose, Sucrose, Maltose | Uniformly or position-specific labeled | Studies of disaccharide digestion, absorption, and metabolism. | Cambridge Isotope Laboratories[7] | |
| Complex N-Glycans | 13C labeled on specific residues | Absolute quantification of glycans in biopharmaceuticals and clinical samples by mass spectrometry.[12][13] | Chemo-enzymatic synthesis allows for a library of standards with specific mass increments.[12][13] | Specialized synthesis |
| Sugar Alcohols | ||||
| D-Arabitol | Position-specific (e.g., D-Arabitol-13C-1) | Probing the pentose phosphate pathway.[6] | Offers high specificity for the non-oxidative PPP.[6] | BenchChem[6] |
Key Experimental Protocols
The successful application of 13C labeled carbohydrate standards hinges on robust experimental design and execution. Below are detailed methodologies for common applications.
Protocol 1: 13C Metabolic Flux Analysis (MFA) in Adherent Mammalian Cells
This protocol outlines a general procedure for conducting a 13C-glucose labeling experiment for analysis by mass spectrometry.
1. Cell Culture and Media Preparation:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare a labeling medium by supplementing glucose-free medium with the desired 13C-labeled glucose tracer (e.g., 10 mM [U-13C6]-glucose).[14] It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose.[5][14]
2. Isotope Labeling:
-
Aspirate the standard medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells and incubate for a duration sufficient to reach isotopic steady-state. This can range from minutes for glycolysis to several hours for the TCA cycle.[15]
3. Metabolism Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold 80% methanol (B129727).[14][15]
-
Place the culture plate on dry ice for at least 10-15 minutes.[14][15]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Perform metabolite extraction, often using a solvent system like methanol/water/chloroform, to separate polar and nonpolar metabolites.[6]
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[14]
4. Sample Analysis:
-
Dry the supernatant under a stream of nitrogen or using a speed vacuum.[14]
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.[14]
-
Analyze the isotopic enrichment in the metabolites to determine labeling patterns.[5]
Protocol 2: Absolute Quantification of N-Glycans using 13C Labeled Standards
This method utilizes a mixture of 13C labeled N-glycan standards for the absolute quantification of glycans released from a glycoprotein (B1211001).[12][13]
1. Glycan Release and Labeling:
-
Release N-glycans from the glycoprotein of interest (e.g., a monoclonal antibody) using an appropriate enzyme such as PNGase F.
-
Prepare a stock solution of a pre-formulated mixture of 13C labeled N-glycan internal standards.
2. Sample Preparation for Mass Spectrometry:
-
Combine the released, unlabeled glycans with a known amount of the 13C labeled internal standard mixture.
-
Purify and enrich the glycan mixture.
3. MALDI-TOF Mass Spectrometry Analysis:
-
Co-crystallize the glycan mixture with a suitable matrix on a MALDI target plate.
-
Acquire mass spectra in positive ion mode. The 13C labeled standards will appear at a defined mass shift (e.g., +8 Da) from their unlabeled counterparts.[12]
4. Data Analysis:
-
Quantify the unlabeled glycans by comparing their peak intensities to those of the corresponding 13C labeled internal standards.[12]
Visualizing Metabolic Pathways and Workflows
Understanding the flow of 13C atoms through metabolic pathways is crucial for interpreting experimental data. The following diagrams, generated using Graphviz, illustrate key metabolic routes and a typical experimental workflow.
Caption: Central carbon metabolism pathways traced with 13C-labeled glucose.
Caption: A generalized workflow for a 13C metabolic flux analysis experiment.
References
- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Labeled Carbohydrate Standards | Cambridge Isotope Laboratories [isotope.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of Metabolic Flux Analysis Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates (fluxes) of metabolic reactions within a biological system.[1][2][3][4][5][6][7][8] The most common and accurate implementation, 13C-Metabolic Flux Analysis (13C-MFA), utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic networks.[2][3][9][10] While 13C-MFA offers a detailed snapshot of cellular physiology, variability in experimental procedures and data analysis can lead to discrepancies in results between laboratories.[1]
Standardizing protocols and establishing best practices are crucial for enhancing the reproducibility and reliability of MFA data. This guide aims to provide a comprehensive resource for designing, executing, and interpreting inter-laboratory comparisons of MFA results, thereby fostering greater confidence in the generated metabolic flux maps.
Data Presentation: Comparative Metabolic Fluxes
To facilitate a clear comparison of results from a hypothetical inter-laboratory study, the following tables summarize quantitative data for central carbon metabolism in Escherichia coli and a mammalian cell line. The data is presented as normalized flux values, with the glucose uptake rate set to 100.
Table 1: Inter-Laboratory Comparison of Central Carbon Metabolism Fluxes in E. coli
This table illustrates a hypothetical comparison of metabolic fluxes in E. coli cultured on [1-¹³C] glucose and [U-¹³C] glucose, as might be determined by two different laboratories.
| Metabolic Reaction | Laboratory A (Normalized Flux) | Laboratory B (Normalized Flux) | Key Metabolic Pathway |
| Glucose Uptake | 100 | 100 | Glycolysis |
| Phosphofructokinase (PFK) | 75.3 ± 2.1 | 78.1 ± 2.5 | Glycolysis |
| Pentose Phosphate Pathway (PPP) | 24.7 ± 1.8 | 21.9 ± 2.0 | Pentose Phosphate Pathway |
| Pyruvate Kinase (PYK) | 65.2 ± 3.0 | 68.9 ± 3.2 | Glycolysis |
| Pyruvate Dehydrogenase (PDH) | 40.1 ± 2.5 | 42.5 ± 2.8 | TCA Cycle Entry |
| Citrate Synthase | 35.8 ± 2.2 | 38.2 ± 2.6 | TCA Cycle |
| Isocitrate Dehydrogenase | 35.8 ± 2.2 | 38.1 ± 2.5 | TCA Cycle |
| Malic Enzyme | 5.1 ± 0.8 | 4.5 ± 0.7 | Anaplerotic Reaction |
| Acetate Secretion | 15.4 ± 1.5 | 13.8 ± 1.3 | Overflow Metabolism |
Data are presented as mean ± standard deviation from biological replicates and are based on values reported in similar studies.[4][11]
Table 2: Comparison of Glycolytic and TCA Cycle Fluxes in a Mammalian Cell Line
This table presents a hypothetical comparison of key metabolic fluxes in a mammalian cell line, highlighting the differences that might be observed between two laboratories.
| Metabolic Reaction | Laboratory A (Normalized Flux) | Laboratory B (Normalized Flux) | Key Metabolic Pathway |
| Glucose Uptake | 100 | 100 | Glycolysis |
| Hexokinase | 98.2 ± 3.5 | 97.5 ± 3.8 | Glycolysis |
| Glucose-6-Phosphate Isomerase | 85.1 ± 4.1 | 88.3 ± 4.5 | Glycolysis / PPP |
| Pentose Phosphate Pathway (oxidative) | 13.1 ± 1.5 | 9.2 ± 1.2 | Pentose Phosphate Pathway |
| Pyruvate Dehydrogenase | 70.3 ± 5.2 | 75.1 ± 5.8 | TCA Cycle Entry |
| Citrate Synthase | 65.2 ± 4.8 | 70.4 ± 5.1 | TCA Cycle |
| Glutamine Uptake | 30.5 ± 2.9 | 28.9 ± 2.5 | Anaplerotic Reaction |
| Lactate Secretion | 25.8 ± 2.1 | 20.3 ± 1.9 | Fermentation |
Data are presented as mean ± standard deviation from biological replicates and are based on values reported in similar studies.[8][12]
Experimental Protocols
To minimize inter-laboratory variability, the adoption of standardized and detailed experimental protocols is essential. The following sections outline key methodologies for 13C-MFA experiments.
Protocol 1: Cell Culture and Isotope Labeling for E. coli
-
Media Preparation: Prepare M9 minimal medium. For the labeling experiment, replace unlabeled glucose with a mixture of 20% [U-¹³C₆]glucose and 80% [1-¹³C]glucose.
-
Cell Culture: Inoculate a pre-culture of E. coli into the labeling medium and grow aerobically at 37°C to the mid-exponential phase.
-
Achieving Isotopic Steady State: Ensure cells are cultured for a sufficient duration (typically several cell doublings) to achieve an isotopic steady state in intracellular metabolites.
-
Quenching: Rapidly quench metabolic activity by transferring the cell culture to a pre-chilled tube and centrifuging at a low temperature to pellet the cells.
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, such as 50% methanol.
Protocol 2: Cell Culture and Isotope Labeling for Mammalian Cells
-
Media Preparation: Prepare a custom labeling medium, such as DMEM lacking glucose and glutamine. Supplement with dialyzed fetal bovine serum. Add the desired ¹³C-labeled tracer, for example, [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine.[2]
-
Cell Culture and Adaptation: Culture the mammalian cells in the labeling medium, allowing for adaptation to ensure metabolic and isotopic steady state.
-
Quenching: Aspirate the labeling medium and rapidly wash the cells with ice-cold saline. Immediately add a cold quenching solution, such as 80% methanol, to the culture plate.
-
Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell suspension. Centrifuge to separate the soluble metabolites from the cell debris. The supernatant contains the intracellular metabolites for analysis.[2]
Protocol 3: Sample Preparation for GC-MS Analysis
-
Protein Hydrolysis (for proteinogenic amino acids): The cell pellet remaining after metabolite extraction can be hydrolyzed using 6 M HCl at 100°C for 24 hours to release protein-bound amino acids.
-
Derivatization: Dry the metabolite extracts and protein hydrolysates. Derivatize the samples to increase their volatility for GC-MS analysis. A common method involves reaction with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer to determine the mass isotopomer distributions of the metabolites and amino acids.[11]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to MFA studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Reliable Metabolic Flux Estimation in Escherichia coli Central Carbon Metabolism Using Intracellular Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flux analysis and control of the central metabolic pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of the Physiological Contributions of Glucose to the TCA Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Metabolic Secrets: A Guide to Confirming Pathway Elucidation with Multiple Isotopic Tracers
For researchers, scientists, and drug development professionals, accurately mapping metabolic pathways is crucial for understanding disease and discovering new therapeutic targets. Stable isotope tracing is a cornerstone technique, but the choice and number of tracers can significantly impact the clarity and accuracy of the results. This guide provides an objective comparison of single versus multiple isotopic tracer approaches for pathway elucidation, supported by experimental data and detailed protocols.
The use of multiple isotopic tracers in parallel experiments offers a more robust and precise method for quantifying intracellular metabolic fluxes compared to single-tracer studies. By strategically selecting tracers that target different entry points or segments of a metabolic network, researchers can overcome the limitations of a single isotope, leading to a more comprehensive and accurate understanding of cellular metabolism.
The Power of Parallel Labeling: A Quantitative Comparison
The primary advantage of using multiple isotopic tracers lies in the enhanced precision of metabolic flux analysis (MFA). Different tracers provide distinct labeling patterns that are more informative for specific pathways. For example, ¹³C-glucose tracers are highly effective for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while ¹³C-glutamine tracers provide better resolution for the Krebs cycle (TCA cycle).[1]
When these experiments are run in parallel—meaning identical cell cultures are separately incubated with different tracers—and the resulting data is integrated into a single model, the confidence intervals for the calculated fluxes become significantly narrower.[2][3] A narrow confidence interval indicates that the estimated flux is well-determined by the experimental data, whereas a wide interval suggests a poorly resolved flux.[2]
| Tracer Strategy | Key Pathway(s) Resolved | Relative Flux Precision | Description |
| Single Tracer: [U-¹³C]glucose | Glycolysis, initial TCA cycle entry | Moderate | Provides a general overview of glucose metabolism but offers poor resolution for anaplerotic fluxes and pathways fed by other substrates like glutamine.[4] |
| Single Tracer: [U-¹³C]glutamine | TCA Cycle, Reductive Carboxylation | Moderate | Excellent for understanding glutamine's contribution to the TCA cycle but provides no information on glucose-derived fluxes like glycolysis or the PPP.[1][5] |
| Multiple Tracers (Parallel Labeling): [1,2-¹³C]glucose + [U-¹³C]glutamine | Glycolysis, PPP, TCA Cycle, Anaplerosis | High | By combining the strengths of both tracers, this approach provides a comprehensive and highly precise quantification of central carbon metabolism, significantly narrowing the confidence intervals for most calculated fluxes.[1][2][6] |
Visualizing Metabolic Pathways and Workflows
To better understand the flow of atoms and the experimental process, diagrams generated using Graphviz are provided below.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for conducting stable isotope tracing experiments in mammalian cells.
Protocol 1: Single Tracer Metabolic Labeling with [U-¹³C]-Glucose
This protocol describes the labeling of adherent mammalian cells to trace glucose metabolism.
Materials:
-
Adherent mammalian cell line (e.g., A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Glucose-free DMEM
-
[U-¹³C]-glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluency at the time of harvest. Allow cells to adhere and grow for at least 24 hours.
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free DMEM with the desired concentration of [U-¹³C]-glucose (typically matching the concentration in the standard medium) and 10% dFBS.
-
Isotope Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
Incubate for a duration sufficient to approach isotopic steady state. This time should be determined empirically for the cell line and pathways of interest but is often between 8 and 24 hours.[5]
-
-
Metabolite Extraction:
-
To quench metabolism, quickly aspirate the labeling medium and place the culture plate on dry ice.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well.
-
Incubate the plate at -80°C for at least 15 minutes to ensure complete cell lysis.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube for analysis.
-
Protocol 2: Parallel Labeling with [1,2-¹³C]glucose and [U-¹³C]glutamine
This protocol is designed to achieve a comprehensive flux map of central carbon metabolism.
Procedure:
-
Cell Culture: Set up two identical sets of cell cultures as described in Protocol 1, Step 1.
-
Tracer Incubation:
-
Set A: Prepare a labeling medium with [1,2-¹³C]glucose (and unlabeled glutamine).
-
Set B: Prepare a labeling medium with [U-¹³C]glutamine (and unlabeled glucose).
-
Perform the isotope labeling for both sets in parallel, following the procedure in Protocol 1, Step 3. Metabolites in the glycolysis pathway typically reach isotopic steady state with a glucose tracer within 1.5 hours, while TCA cycle metabolites can reach steady state with a glutamine tracer within 3 hours.[6]
-
-
Metabolite Extraction: Harvest the metabolites from both Set A and Set B as described in Protocol 1, Step 4. Keep the samples from each set separate.
-
LC-MS Analysis: Analyze the metabolite extracts from both experimental sets using liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
-
Data Integration and Flux Analysis: Integrate the labeling data from both the [1,2-¹³C]glucose and [U-¹³C]glutamine experiments into a single metabolic model for flux estimation.[2] This combined analysis will yield a single, highly resolved flux map.[6]
Conclusion
References
- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alpha,Beta-Trehalose-13C12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Alpha,Beta-Trehalose-13C12, a stable, non-radioactive, isotopically labeled sugar utilized in specialized research applications.
Core Safety Principle: Treat as Non-Hazardous Chemical Waste
This compound is labeled with a stable isotope of carbon (¹³C), which is non-radioactive. Therefore, its disposal does not necessitate special precautions for radioactivity. The disposal procedures are governed by the chemical properties of the trehalose (B1683222) molecule itself, which is generally recognized as a non-hazardous substance.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal protocol should align with that for standard, unlabeled trehalose and other non-hazardous chemical waste, in accordance with institutional and local environmental regulations.
Chemical and Physical Properties
A summary of the essential information for the handling and disposal of this compound is provided in the table below. This information is derived from data on unlabeled trehalose and the calculated properties of the ¹³C-labeled version.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Neotrehalose-13C12, 1-O-α-D-[UL-13C6]glucopyranosyl-β-D-[UL-13C6]glucopyranoside | N/A |
| Molecular Formula | ¹³C₁₂H₂₂O₁₁ | [] |
| Molecular Weight | 354.20 g/mol | [] |
| Appearance | White to off-white solid/crystalline powder | [] |
| Melting Point | >160°C (decomposes) | [] |
| Toxicity | Unlabeled trehalose is considered non-toxic and is safe for human consumption.[1][2][3][5] | |
| Hazard Classification | Not classified as hazardous. Water hazard class 1 (slightly hazardous for water).[6] | |
| Radioactivity | None (stable isotope) | N/A |
Detailed Disposal Protocol
The following steps provide a detailed methodology for the proper disposal of this compound in a laboratory setting. This protocol is designed to ensure safety and compliance with standard laboratory practices for non-hazardous chemical waste.
1. Personal Protective Equipment (PPE)
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any chemical, including this compound.
2. Waste Identification and Segregation
-
Confirm that the waste is indeed this compound and is not mixed with any hazardous materials (e.g., solvents, acids, bases, or other toxic chemicals).
-
If the this compound is dissolved in a solvent or mixed with other reagents, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.
-
Do not mix this waste with radioactive waste streams.
3. Containerization
-
Solid Waste:
-
Collect dry, solid this compound waste in a designated, robust, and sealable container. A clearly labeled, clean, and dry plastic or glass jar with a screw-top lid is suitable.
-
Do not use containers that previously held hazardous materials unless they have been thoroughly decontaminated.
-
-
Aqueous Solutions:
-
Small quantities of dilute aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is permitted by your institution's Environmental Health and Safety (EHS) department and local regulations. Trehalose is a biodegradable sugar.
-
For larger volumes or more concentrated solutions, or if drain disposal is not permitted, collect the liquid waste in a designated, leak-proof container (e.g., a carboy).
-
4. Labeling
-
Clearly label the waste container with its contents. The label should include:
-
The full chemical name: "this compound Waste" or "Waste Non-Hazardous Sugar."
-
The physical state (Solid or Aqueous Solution).
-
The statement "Non-Hazardous."
-
The name of the principal investigator or research group.
-
The date the waste was first added to the container.
-
5. Storage
-
Store the sealed and labeled waste container in a designated waste accumulation area within your laboratory.
-
This area should be away from general laboratory traffic and separate from hazardous chemical waste storage.
6. Final Disposal
-
Solid Waste: Once the container is full, arrange for its disposal through your institution's chemical waste program. This typically involves contacting the EHS department to schedule a pickup. Do not dispose of solid chemical waste in the regular trash.
-
Aqueous Waste: If not disposed of down the drain, the container of aqueous waste should also be given to your institution's chemical waste program for disposal.
7. Spill Management
-
In case of a spill of solid this compound, sweep up the material carefully to avoid generating dust.
-
Place the swept material into the designated solid waste container.
-
Clean the spill area with water and a cloth or paper towels. Dispose of the cleaning materials in the regular trash unless they are contaminated with hazardous substances.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Trehalose: a review of properties, history of use and human tolerance, and results of multiple safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel food information: Trehalose - Canada.ca [canada.ca]
- 5. TREHALOSE [inchem.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Alpha,Beta-Trehalose-13C12
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Alpha,Beta-Trehalose-13C12. As a non-hazardous, stable isotope-labeled carbohydrate, it requires standard laboratory precautions to ensure safety and maintain sample integrity. The procedures outlined below are designed for researchers, scientists, and drug development professionals.
This compound is an off-white, odorless solid powder.[1] While the compound itself is not classified as hazardous, proper handling is crucial to avoid contamination and ensure personnel safety.[1] Stable isotopes are not radioactive, and therefore, no special precautions for radioactivity are necessary.[2] The primary routes of occupational exposure are inhalation of the powder and skin or eye contact.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| Protection Type | Required Equipment | Purpose | Guidelines for Use |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from airborne powder and accidental splashes. | Must be worn at all times when handling the compound. |
| Hand Protection | Nitrile gloves. | Prevents skin contact and contamination of the sample. | Inspect gloves for tears before use. Change gloves frequently, especially after potential contact, and wash hands thoroughly after removal.[2][4] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. | A full-length lab coat should be worn, kept closed with sleeves rolled down.[5] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | A chemical fume hood is recommended when handling larger quantities or if there is a risk of aerosolization.[2] | Work in a well-ventilated area to minimize inhalation of the powder.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for both safety and experimental accuracy. The following protocol details the steps for handling this compound from preparation to cleanup.
-
Preparation :
-
Designate a specific and clean area for handling the compound to prevent cross-contamination.[2]
-
Ensure a chemical fume hood is available if working with large quantities or if aerosolization is possible.[2]
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials) and PPE before handling the compound.
-
Verify that an appropriate waste container is accessible.
-
-
Handling :
-
Don the required PPE as specified in the table above.
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to weigh or transfer the desired amount of the powder.
-
Keep the container tightly closed when not in use to maintain chemical and isotopic integrity.
-
-
Spill Management :
-
Post-Handling :
-
Thoroughly clean all equipment used during the process.
-
Wipe down the designated work area.
-
Properly dispose of all waste materials according to the disposal plan.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Experimental Workflow for Handling this compound
Caption: Procedural Workflow for Handling this compound
Disposal Plan
The disposal procedures for this compound are generally the same as for the unlabeled, non-hazardous compound.[2]
-
Solid Waste :
-
Uncontaminated this compound and materials used for spill cleanup should be collected in a sealed container, clearly labeled as "Non-Hazardous Waste" with the chemical name.[6]
-
This solid waste can typically be disposed of in the regular laboratory trash, which is sent to a sanitary landfill.[7] However, it should not be placed in open laboratory trash cans where custodial staff might handle it directly.[7]
-
-
Empty Containers :
-
Ensure containers are fully empty with no remaining powder.
-
Deface or remove the original label to indicate the container is empty and no longer contains the chemical.[7]
-
Empty containers can then be disposed of in the regular trash or recycled according to institutional guidelines.
-
-
Contaminated Consumables :
-
Used gloves, weighing papers, and other disposable items that have come into contact with the compound should be placed in the designated non-hazardous solid waste container.
-
Always adhere to local, state, and federal regulations for chemical waste disposal, as requirements can vary.[2][8] If there is any uncertainty, consult your institution's Environmental Health and Safety (EHS) department.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. alpha,beta-[UL-13C12]trehalose [m.chemicalbook.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. quora.com [quora.com]
- 7. sfasu.edu [sfasu.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
